molecular formula C6H11NO B183112 4-(Dimethylamino)but-2-yn-1-ol CAS No. 14597-26-3

4-(Dimethylamino)but-2-yn-1-ol

Cat. No.: B183112
CAS No.: 14597-26-3
M. Wt: 113.16 g/mol
InChI Key: KBXCIUVDXLQDNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)but-2-yn-1-ol is a versatile chemical building block prized in synthetic organic chemistry for its molecular structure that incorporates both an alkyne and an amino alcohol functionality. This compound serves as a critical intermediate in the synthesis of more complex molecules, particularly within pharmaceutical research and drug discovery programs . Its reactivity is defined by the presence of a triple bond, which allows for various cyclization and coupling reactions, and a dimethylamino group that enhances its nucleophilicity, facilitating its interaction with electrophiles . The compound has been effectively utilized in synthetic routes to produce target molecules with reported yields of up to 80%, demonstrating its efficiency and value in complex reaction sequences . Furthermore, its structural features make it a valuable precursor in the development of flavors, fragrances, and other specialty chemicals . This compound is strictly for research use and must be handled by qualified personnel in accordance with all applicable safety guidelines .

Properties

IUPAC Name

4-(dimethylamino)but-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-7(2)5-3-4-6-8/h8H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXCIUVDXLQDNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30328769
Record name 4-(dimethylamino)but-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14597-26-3
Record name 4-(dimethylamino)but-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 4-(Dimethylamino)but-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-(Dimethylamino)but-2-yn-1-ol

Abstract

This compound is a valuable bifunctional molecule featuring an amino alcohol and an alkyne group, rendering it a versatile intermediate in advanced organic synthesis.[1] Its structure is a cornerstone for building more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the principal synthetic route to this compound, focusing on the copper-catalyzed Mannich-type reaction involving propargyl alcohol, formaldehyde, and dimethylamine. We will delve into the reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss critical parameters that govern reaction efficiency and yield. This document is intended for researchers and process chemists in the drug development and fine chemical industries, offering expert insights into the practical execution and optimization of this important transformation.

Introduction: Strategic Importance of this compound

The propargylamine motif is a privileged structural unit found in a wide array of natural products and biologically active compounds.[2] Consequently, the development of efficient and robust methods for the synthesis of functionalized propargylamines is of paramount importance. This compound (CAS No. 14597-26-3)[3] represents a strategically important building block within this class. Its dual functionality—a nucleophilic tertiary amine and a reactive propargylic alcohol—allows for a diverse range of subsequent chemical modifications, including cyclization, coupling, and substitution reactions.[1]

While several general strategies exist for synthesizing propargylamines, such as the transition-metal-catalyzed three-component coupling of aldehydes, amines, and alkynes (A³ coupling), the specific is most effectively achieved through a variation of the classic Mannich reaction.[4][5][6] This approach offers an atom-economical and convergent pathway from simple, commercially available starting materials.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₁NO[3]
Molecular Weight 113.16 g/mol [3]
IUPAC Name This compound[3]
CAS Number 14597-26-3[3]
Appearance Colorless to yellow liquidInferred from related compounds
Boiling Point 231-232 °C (for diethyl analogue)
Density 0.952 g/mL at 25 °C (for diethyl analogue)

Core Synthesis: The Acetylenic Mannich Reaction

The is a classic example of an aminoalkylation reaction, condensing an active acetylenic hydrogen with formaldehyde and a secondary amine.[7][8] This one-pot, three-component reaction is highly efficient and demonstrates the power of multicomponent reactions in rapidly building molecular complexity.

Mechanistic Deep Dive

The reaction mechanism proceeds through two key stages: the formation of an electrophilic iminium ion and its subsequent interception by a nucleophilic acetylide species.[7][8] The use of a copper catalyst is crucial for activating the alkyne component.[9]

  • Formation of the Iminium Ion: Dimethylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of formaldehyde. Subsequent proton transfer and dehydration yield a highly reactive electrophile, the N,N-dimethylmethaniminium ion (an Eschenmoser salt precursor).[7][10]

  • Formation of the Copper Acetylide: In the presence of a copper(II) salt, the terminal alkyne of propargyl alcohol is deprotonated under mildly basic conditions. The resulting acetylide coordinates with the copper ion, forming a copper(I) acetylide intermediate. This step is critical, as the copper acetylide is a significantly more potent nucleophile than the parent alkynide anion.[9]

  • Carbon-Carbon Bond Formation: The nucleophilic carbon of the copper acetylide attacks the electrophilic carbon of the iminium ion. This step forms the key C-C bond and constructs the backbone of the target molecule, yielding this compound after workup.[2][7]

Mannich Reaction Mechanism Figure 1: Catalytic Cycle for the Synthesis of this compound cluster_0 Iminium Ion Formation cluster_1 Acetylide Formation cluster_2 C-C Bond Formation Dimethylamine H-N(CH₃)₂ Iminium_Ion [H₂C=N⁺(CH₃)₂] Dimethylamine->Iminium_Ion + CH₂O, - H₂O Formaldehyde CH₂=O Product This compound (CH₃)₂N-CH₂-C≡C-CH₂OH Iminium_Ion->Product Propargyl_Alcohol HC≡C-CH₂OH Copper_Acetylide Cu-C≡C-CH₂OH Propargyl_Alcohol->Copper_Acetylide + Cu²⁺, Base Copper_Catalyst Cu²⁺ Copper_Acetylide->Product Nucleophilic Attack

Caption: Figure 1: Catalytic Cycle for the Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the copper-catalyzed aminomethylation of propargylic alcohols.[9] It has been optimized for safety, yield, and reproducibility.

Materials and Reagents

Table 2: Required Reagents and Materials

ReagentCAS NumberMolar Mass ( g/mol )QuantityNotes
Propargyl Alcohol107-19-756.061.0 molPurity >99%
Dimethylamine124-40-345.081.2 molTypically used as a 40% aqueous solution
Formalin50-00-030.031.6 mol37-40% aqueous solution
Copper(II) Sulfate7758-98-7159.610.03 molAnhydrous or pentahydrate
Sulfuric Acid7664-93-998.08As needed50% solution for pH adjustment
Water7732-18-518.02~100 mLDeionized
Equipment Setup

A 1-liter, three-necked round-bottom flask is equipped with a mechanical stirrer, a dry-ice reflux condenser, and a dropping funnel. The flask is placed in a heating mantle with temperature control.

Experimental Setup Figure 2: Reaction Apparatus flask 1L Three-Necked Flask (Heating Mantle below) stirrer Mechanical Stirrer stirrer->flask Center Neck condenser Dry-Ice Condenser condenser->flask Side Neck funnel Dropping Funnel (for additions) funnel->flask Side Neck

Caption: Figure 2: Reaction Apparatus.

Step-by-Step Synthesis Procedure
  • Amine Preparation: In the 1L flask, dissolve dimethylamine (1.2 moles) in 80 mL of water. Carefully adjust the solution pH to ~9 by the dropwise addition of a 50% sulfuric acid solution while stirring.

  • Reagent Addition: To this solution, add the formalin solution (1.6 moles) followed by the propargyl alcohol (1.0 mole).

  • Catalyst Introduction: Prepare a solution of copper(II) sulfate (5 g) in 50 mL of water and add it to the main reaction vessel.

  • Final pH Adjustment: The pH of the mixture is critical.[9] Adjust the pH to 8.4 by adding a small amount of excess dimethylamine solution. A greenish precipitate may form.

  • Reaction Execution: Heat the reaction mixture to 80°C under reflux with vigorous stirring. The reaction progress can be visually monitored. The initial greenish precipitate will gradually turn yellow (indicating the formation of the copper propargylate) and will subsequently be replaced by the deposition of metallic copper, which signals the reaction's progression towards completion.[9] This process typically takes around 55-60 minutes at the optimal pH.[9]

  • Work-up: Once the reaction is complete (as evidenced by the cessation of copper precipitation), cool the mixture to room temperature. Pour the mixture into 300 mL of cold water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., diethyl ether or dichloromethane) three times. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.[11] Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Process Optimization

Purification by Vacuum Distillation

The crude this compound is a high-boiling liquid and is best purified by vacuum distillation.

  • Apparatus: Standard vacuum distillation setup with a short path head is recommended to minimize product loss.

  • Procedure: Place the crude oil in the distillation flask. Slowly apply vacuum and gently heat the flask using an oil bath. Collect the fraction that distills at a constant temperature and pressure.

  • Stability: It is crucial to purify the compound promptly after synthesis, as α,β-unsaturated systems containing tertiary amines can be susceptible to polymerization or degradation over time, especially when exposed to heat or impurities.[12]

Critical Parameter: The Influence of pH

Field experience and literature data confirm that pH is the most critical variable in this synthesis.[9] A systematic study reveals a sharp dependence of reaction time and yield on the pH of the medium.

Table 3: Effect of pH on Reaction Time

Initial pHReaction TimeOutcome
> 9.0~60 minDecreased yield due to potential side reactions.
8.4 (Optimal) ~55 min Excellent yield and fast, controllable reaction. [9]
< 7.0> 34 hoursReaction is extremely sluggish.[9]
3.0No reactionThe acidic conditions prevent the necessary deprotonation of the alkyne and favor the amine salt, inhibiting iminium formation.[9]

This behavior underscores the necessity of precise pH control. The mildly basic environment is a compromise: it must be basic enough to allow for the deprotonation of the terminal alkyne but not so basic as to cause significant side reactions of formaldehyde.

Conclusion

The via a copper-catalyzed Mannich-type reaction is a robust and efficient method for producing this valuable chemical intermediate. The reaction's success hinges on a well-defined mechanistic pathway that requires the careful orchestration of reagent stoichiometry and, most critically, reaction pH. By adhering to the detailed protocol and understanding the causal relationships between experimental parameters and outcomes, researchers and drug development professionals can reliably produce high-purity material. This guide provides the authoritative grounding and practical insights necessary for the successful implementation of this synthesis in a laboratory or scale-up setting.

References

  • Reddy, K. S., et al. (2009). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. PubMed Central. Available from: [Link]

  • Baruah, M., & Deka, M. J. (2018). Three-component coupling for the synthesis of propargylamine and its mechanism. Applied Organometallic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Available from: [Link]

  • Lauder, K., et al. (2018). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews. Available from: [Link]

  • Borah, M., & Sarma, D. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Publishing. Available from: [Link]

  • Al-Amiery, A. A. (2022). The Mannich Reaction. ResearchGate. Available from: [Link]

  • Gautier, J. A., & Farnum, S. A. (1963). A STUDY OF THE MANNICH REACTION WITH PROPARGYL ALCOHOL. Canadian Journal of Chemistry. Available from: [Link]

  • AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Available from: [Link]

  • Google Patents. US3957888A - Process for the manufacture of butynediol.
  • Ataman Kimya. 1,4-BUTYNEDIOL. Available from: [Link]

  • A&A Pharmachem. 2-Butene-1,4-diol: Synthesis and Applications in Industrial Chemistry. Available from: [Link]

  • Suzuki, K. (1954). Studies on ethinylation reactions, I : synthesis of butynediol in a continuous process. Kyoto University Research Information Repository. Available from: [Link]

  • Der Pharma Chemica. Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Available from: [Link]

  • Allery-Chemistry. (2020). The Mannich Reaction. YouTube. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Google Patents. CN101962327A - New Synthesis Process of 4-(N,N-Dimethylamino)-Butyraldehyde Dimethalate.
  • Wikipedia. Mannich reaction. Available from: [Link]

  • SIELC Technologies. (2018). 4-(Diethylamino)-2-butyn-1-ol. Available from: [Link]

  • Zhuang, S., et al. (2012). The Synthesis and Purification of 4-Dimethylamino-N-Methyl-4-Stilbazolium Tosylate. ResearchGate. Available from: [Link]

  • Organic Syntheses Procedure. (2S)-(−)-3-exo-(DIMETHYLAMINO)ISOBORNEOL. Available from: [Link]

Sources

An In-depth Technical Guide to 4-(Dimethylamino)but-2-yn-1-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-(Dimethylamino)but-2-yn-1-ol (DMABO), a versatile bifunctional molecule of significant interest in synthetic organic chemistry and drug discovery. Possessing both a tertiary amine and a propargylic alcohol, DMABO serves as a valuable building block for the construction of complex molecular architectures. This document delves into its known chemical characteristics, outlines a general synthetic methodology, and explores its potential applications as a key intermediate in the development of novel therapeutic agents. Safety and handling protocols are also addressed to ensure its proper and safe utilization in a laboratory setting.

Introduction

This compound, with the CAS Registry Number 14597-26-3, is a valuable synthetic intermediate characterized by the presence of a dimethylamino group and a terminal hydroxyl group separated by a but-2-yne spacer.[1] This unique arrangement of functional groups imparts a dual reactivity profile, making it an attractive starting material for the synthesis of a wide array of more complex molecules. The nucleophilic dimethylamino group and the versatile alkyne and alcohol functionalities allow for a variety of chemical transformations, including substitution, addition, and coupling reactions. Its structural motif is found within more complex molecules that have been investigated for their biological activity, highlighting its importance in medicinal chemistry.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized from available database information and by analogy to similar structures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 14597-26-3[1]
Molecular Formula C₆H₁₁NO[1]
Molecular Weight 113.16 g/mol [1]
Appearance Not specified (likely a liquid or low-melting solid)Inferred
Boiling Point Not experimentally determined-
Melting Point Not experimentally determined-
Solubility Expected to be soluble in water and polar organic solventsInferred

Note: Some physical properties are inferred based on the structure and properties of analogous compounds due to the limited availability of experimental data for this compound.

Synthesis and Purification

Synthetic Pathway: Mannich-type Reaction

A common and efficient method for the synthesis of propargylamines, including this compound, is the Mannich-type reaction. This reaction involves the condensation of a terminal alkyne (propargyl alcohol in this case), an amine (dimethylamine), and an aldehyde (formaldehyde).

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Propargyl_Alcohol Propargyl Alcohol Reaction Mannich Reaction Propargyl_Alcohol->Reaction Dimethylamine Dimethylamine Dimethylamine->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Catalyst e.g., Copper(I) salt Catalyst->Reaction DMABO This compound Reaction->DMABO

Caption: Synthetic workflow for this compound via a Mannich-type reaction.

Experimental Protocol: General Procedure

The following is a generalized, illustrative protocol. Researchers should consult the primary literature and adapt the procedure based on their specific laboratory conditions and safety protocols.

  • Reaction Setup: A reaction vessel is charged with a suitable solvent (e.g., dioxane or THF).

  • Addition of Reagents: Propargyl alcohol and an aqueous solution of dimethylamine are added to the solvent.

  • Catalyst Introduction: A catalytic amount of a copper(I) salt (e.g., CuCl or CuI) is introduced.

  • Formaldehyde Addition: An aqueous solution of formaldehyde is added dropwise to the reaction mixture, typically at a controlled temperature to manage the exothermicity of the reaction.

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is worked up by quenching with an appropriate reagent, followed by extraction with an organic solvent.

  • Purification: The crude product is purified, typically by vacuum distillation or column chromatography on silica gel, to yield pure this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its three functional groups:

  • Dimethylamino Group: This tertiary amine is nucleophilic and basic. It can participate in acid-base reactions to form ammonium salts and can act as a nucleophile in substitution and addition reactions.

  • Alkyne Group: The carbon-carbon triple bond is a site of unsaturation and can undergo various reactions, including:

    • Reduction: Hydrogenation of the alkyne can lead to the corresponding alkene or alkane.

    • Addition Reactions: Electrophilic additions of halogens, hydrogen halides, and other reagents across the triple bond.

    • Coupling Reactions: The terminal alkyne can participate in various coupling reactions, such as the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, to form more complex structures.

  • Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. It can also be converted to a leaving group for nucleophilic substitution reactions or be protected during other chemical transformations.

Applications in Research and Drug Development

While specific, widespread applications of this compound in marketed drugs are not extensively documented, its structural motif is of significant interest in medicinal chemistry. Propargylamines are a class of compounds with a broad range of biological activities.

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. For example, the related compound 4-(diethylamino)-2-butyn-1-ol is a known impurity and metabolite of Oxybutynin, a medication used to treat overactive bladder.[2] This highlights the relevance of this class of compounds in pharmaceutical development and analysis.

The versatility of this compound allows for its incorporation into a variety of molecular scaffolds, enabling the exploration of structure-activity relationships in drug discovery programs. Its ability to participate in diverse chemical reactions makes it a key building block for creating libraries of compounds for high-throughput screening.

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.

Emergency Procedures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water.

Conclusion

This compound is a synthetically valuable molecule with a rich and versatile chemical profile. Its bifunctional nature allows for a wide range of chemical transformations, making it a key building block in the synthesis of more complex and potentially biologically active compounds. While there is a need for more comprehensive experimental data on its physical and chemical properties, this guide provides a foundational understanding for researchers and drug development professionals interested in utilizing this compound in their synthetic endeavors. Adherence to strict safety protocols is paramount when handling this and related chemical substances.

References

  • LookChem. (n.d.). 4-(Diethylamino)-2-butyn-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). (Z)-4-(dimethylamino)but-2-en-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Methylamino)but-2-en-1-ol. Retrieved from [Link]

  • PMC. (n.d.). Controlled Synthesis of Oligomers Containing Main‐Chain B(sp2)‐B(sp2) Bonds. Retrieved from [Link]

  • OpenReview. (n.d.). Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. Retrieved from [Link]

  • ResearchGate. (2022, December 13). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 6). N,N-Dimethylamino-Functionalized Basic Ionic Liquid Catalyzed One-Pot Multicomponent Reaction for the Synthesis of 4H-Benzo[b]pyran Derivatives under Solvent-Free Condition. Retrieved from [Link]

  • YouTube. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS. Retrieved from [Link]

  • MDPI. (n.d.). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Retrieved from [Link]

  • MDPI. (2024, February 2). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Retrieved from [Link]

Sources

Unraveling the Molecular Intricacies of 4-(Dimethylamino)but-2-yn-1-ol: A Technical Guide to Elucidating its Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Dimethylamino)but-2-yn-1-ol (DMAB) is a versatile synthetic building block characterized by its unique molecular architecture, which incorporates both an alkyne and an amino alcohol functional group.[1] This structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of pharmaceutical research and drug discovery.[1] While its synthetic utility is well-documented, the precise biological mechanism of action of DMAB remains an area of active investigation. Preliminary research suggests a spectrum of potential biological activities, including anti-inflammatory and anticancer effects, which are likely mediated through interactions with specific molecular targets such as enzymes and receptors.[1]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for elucidating the mechanism of action of this compound. We will delve into a hypothetical, yet scientifically plausible, dual mechanism of action and present a detailed, field-proven experimental roadmap to investigate and validate it. This guide is designed to be a practical resource, offering not just protocols, but the scientific rationale behind the experimental choices, thereby empowering researchers to rigorously interrogate the molecular pharmacology of this intriguing small molecule.

Hypothesized Mechanism of Action: A Dual-Pronged Approach

Based on the chemical structure of DMAB, we propose a dual mechanism of action:

  • Mechanism-Based Enzyme Inhibition: The presence of a propargyl alcohol moiety suggests that DMAB may act as a mechanism-based inhibitor of a specific enzyme, which we will refer to as "Target Enzyme X". Such inhibitors, also known as suicide inhibitors, are unreactive until they are catalytically converted by the target enzyme into a reactive species that covalently binds to and inactivates the enzyme.

  • Receptor Modulation: The dimethylamino group, a common feature in many neuropharmacological agents, suggests that DMAB could interact with and modulate the activity of a G-protein coupled receptor (GPCR), hereafter referred to as "Receptor Y".

This dual-action hypothesis provides a robust framework for a thorough investigation into the biological effects of DMAB.

Part 1: Investigating Mechanism-Based Enzyme Inhibition

Initial Screening for Enzyme Inhibition

The first step is to identify potential enzyme targets. A broad panel of enzymes should be screened for inhibition by DMAB. Based on structural similarities to known enzyme inhibitors, initial candidates for "Target Enzyme X" could include monoamine oxidases (MAOs), cytochrome P450 enzymes, or specific histone demethylases.

In Vitro Enzyme Inhibition Kinetics

Once a putative target enzyme is identified, detailed kinetic studies are essential to characterize the nature of the inhibition.

Experimental Protocol: Enzyme Inhibition Assay

  • Reagents and Materials:

    • Purified "Target Enzyme X"

    • Substrate for "Target Enzyme X"

    • This compound (DMAB)

    • Assay buffer

    • 96-well microplates

    • Plate reader (spectrophotometer or fluorometer)

  • Procedure:

    • Prepare a series of DMAB dilutions in the assay buffer.

    • In a 96-well plate, add the assay buffer, the enzyme, and the DMAB dilutions.

    • Pre-incubate the enzyme with DMAB for varying time points (0, 5, 15, 30, and 60 minutes) to assess time-dependent inhibition.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

    • Determine the initial reaction velocities for each DMAB concentration and pre-incubation time.

  • Data Analysis:

    • Plot the initial velocities against the substrate concentration to generate Michaelis-Menten plots.

    • Use non-linear regression to determine the apparent Vmax and Km values.

    • Analyze the data using Lineweaver-Burk, Dixon, or Cornish-Bowden plots to determine the type of reversible inhibition (competitive, non-competitive, uncompetitive, or mixed).[2]

    • To investigate mechanism-based inhibition, assess for time-dependent, irreversible inhibition that is not reversed by dialysis.

Table 1: Hypothetical Kinetic Data for DMAB Inhibition of "Target Enzyme X"

DMAB (µM)Apparent Vmax (µmol/min)Apparent Km (µM)Inhibition Type
010010-
110025Competitive
510070Competitive
10100150Competitive

dot

Enzyme_Inhibition_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Validation Screen Broad Enzyme Panel Screening Kinetics Enzyme Kinetic Assays Screen->Kinetics Identify Hit Dialysis Dialysis for Reversibility Kinetics->Dialysis Confirm Irreversibility MassSpec Mass Spectrometry for Covalent Adduct Dialysis->MassSpec Identify Adduct Site CellAssay Cell-Based Enzyme Activity Assay MassSpec->CellAssay Hypothesis Confirmed TargetKnockdown Target Knockdown (siRNA/CRISPR) CellAssay->TargetKnockdown Confirm On-Target Effect CETSA Cellular Thermal Shift Assay (CETSA) CellAssay->CETSA Confirm Target Engagement

Caption: Workflow for investigating mechanism-based enzyme inhibition.

Part 2: Elucidating Receptor Modulation

Receptor Binding Profile

To identify "Receptor Y," DMAB should be screened against a panel of GPCRs. Commercial services offer comprehensive binding assays for a wide range of receptors.

Experimental Protocol: Radioligand Binding Assay

  • Reagents and Materials:

    • Cell membranes expressing "Receptor Y"

    • Radiolabeled ligand for "Receptor Y" (e.g., [3H]-ligand)

    • This compound (DMAB)

    • Binding buffer

    • Glass fiber filters

    • Scintillation counter

  • Procedure:

    • Prepare a series of DMAB dilutions.

    • In test tubes, combine the cell membranes, radiolabeled ligand, and either buffer (for total binding), a high concentration of a known unlabeled ligand (for non-specific binding), or DMAB dilutions.

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of DMAB.

    • Use non-linear regression to determine the IC50 value, which can be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Functional Cellular Assays

Once binding to "Receptor Y" is confirmed, functional assays are necessary to determine if DMAB acts as an agonist, antagonist, or allosteric modulator.

Experimental Protocol: cAMP Assay (for Gs or Gi coupled receptors)

  • Reagents and Materials:

    • Cells expressing "Receptor Y"

    • DMAB

    • Known agonist for "Receptor Y"

    • Forskolin (to stimulate cAMP production for Gi-coupled receptors)

    • cAMP assay kit (e.g., HTRF, ELISA)

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • For agonist testing: Treat the cells with varying concentrations of DMAB.

    • For antagonist testing: Pre-incubate the cells with varying concentrations of DMAB before adding a known agonist.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol.

  • Data Analysis:

    • Plot the cAMP levels against the log concentration of DMAB.

    • For agonist activity, determine the EC50 value.

    • For antagonist activity, determine the IC50 value and perform a Schild analysis to determine the pA2 value.

dot

Receptor_Modulation_Pathway cluster_binding Receptor Binding cluster_signaling Downstream Signaling DMAB DMAB ReceptorY Receptor Y (GPCR) DMAB->ReceptorY:port GProtein G-Protein Activation ReceptorY->GProtein AdenylylCyclase Adenylyl Cyclase Modulation GProtein->AdenylylCyclase cAMP [cAMP] change AdenylylCyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB Phosphorylation PKA->CREB GeneExpression Target Gene Expression CREB->GeneExpression CellularResponse CellularResponse GeneExpression->CellularResponse

Caption: Hypothesized signaling pathway for Receptor Y modulation by DMAB.

Part 3: Integrated Target Validation in a Cellular Context

To confirm that the observed cellular effects of DMAB are indeed mediated by "Target Enzyme X" and "Receptor Y," target validation experiments are crucial.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in intact cells.[3] The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Experimental Protocol: CETSA

  • Reagents and Materials:

    • Intact cells

    • DMAB

    • Lysis buffer

    • Antibodies against "Target Enzyme X" and "Receptor Y"

    • Western blotting reagents and equipment

  • Procedure:

    • Treat cells with DMAB or vehicle control.

    • Heat the cell suspensions at a range of temperatures.

    • Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Analyze the soluble fractions by Western blotting using antibodies specific for the target proteins.

  • Data Analysis:

    • Quantify the band intensities at each temperature.

    • Plot the percentage of soluble protein against temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of DMAB indicates target engagement.

Target Knockdown/Knockout

Using techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the target proteins can confirm their role in the cellular response to DMAB.[4][5]

Experimental Protocol: siRNA-mediated Knockdown

  • Reagents and Materials:

    • Cells

    • siRNA targeting "Target Enzyme X" or "Receptor Y"

    • Control siRNA

    • Transfection reagent

    • DMAB

    • Cell-based assay to measure a functional outcome (e.g., cell viability, cytokine production)

  • Procedure:

    • Transfect cells with target-specific siRNA or control siRNA.

    • After allowing time for protein knockdown, treat the cells with DMAB.

    • Perform the cell-based functional assay.

  • Data Analysis:

    • Compare the effect of DMAB in cells with and without target knockdown.

    • A diminished response to DMAB in the knockdown cells would confirm that the target protein is necessary for the compound's activity.

Conclusion

The multifaceted nature of small molecule pharmacology necessitates a rigorous and systematic approach to elucidate the mechanism of action. This guide has provided a comprehensive framework for investigating the hypothetical dual action of this compound as both a mechanism-based enzyme inhibitor and a GPCR modulator. By employing a combination of in vitro biochemical assays, cell-based functional screens, and robust target validation techniques, researchers can build a strong, evidence-based understanding of how this compound exerts its biological effects. The methodologies and logical workflows presented herein are not only applicable to DMAB but can also be adapted to unravel the mechanisms of other novel small molecules, ultimately accelerating the journey from a promising compound to a well-characterized pharmacological tool or therapeutic agent.

References

  • Target Identification and Validation (Small Molecules) - University College London. (URL: [Link])

  • Determining target engagement in living systems - PMC - NIH. (URL: [Link])

  • Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery and High-Quality Reagent Support - AntBio. (URL: [Link])

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. (URL: [Link])

  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC. (URL: [Link])

  • A Practical Guide to Target Engagement Assays - Selvita. (URL: [Link])

  • Practical Guidance for Small Molecule Screening - Yale Center for Molecular Discovery. (URL: [Link])

  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (URL: [Link])

  • Importance of Quantifying Drug-Target Engagement in Cells - ACS Publications. (URL: [Link])

  • This compound | C6H11NO | CID 413857 - PubChem. (URL: [Link])

  • 4-(Methylamino)but-2-en-1-ol - PubChem. (URL: [Link])

  • 4-(Diethylamino)-2-butyn-1-ol - PubChem - NIH. (URL: [Link])

  • (Z)-4-(dimethylamino)but-2-en-1-ol - PubChem. (URL: [Link])

  • Discovery of 4-(dimethylamino)quinazolines as potent and selective antagonists for the melanin-concentrating hormone receptor 1 - PubMed. (URL: [Link])

  • Types of enzyme inhibitors: competitive, noncompetitive, uncompetitive, & mixed inhibition - YouTube. (URL: [Link])

  • Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PubMed Central. (URL: [Link])

  • Receptor Binding Profiles and Quantitative Structure-Affinity Relationships of Some 5-substituted-N,N-diallyltryptamines - PubMed. (URL: [Link])

Sources

An In-depth Technical Guide to 4-(Dimethylamino)but-2-yn-1-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Synthetic Intermediate

4-(Dimethylamino)but-2-yn-1-ol, with the CAS number 14597-26-3, is a valuable bifunctional molecule incorporating a tertiary amine, a hydroxyl group, and an internal alkyne.[1] This unique combination of functional groups makes it a highly versatile intermediate in the synthesis of more complex molecular architectures, particularly in the realm of medicinal chemistry.[2] Its structural features allow for a wide range of chemical transformations, making it a key component in the strategic design of novel therapeutic agents and other biologically active compounds. This guide will delve into the essential technical aspects of this compound, providing researchers and drug development professionals with a thorough understanding of its properties and applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's behavior in various solvent systems.

PropertyValueReference
Molecular Formula C₆H₁₁NO[1]
Molecular Weight 113.16 g/mol [1]
IUPAC Name This compound[1]
CAS Number 14597-26-3[1]
Appearance Likely a colorless to pale yellow liquid or low melting solidInferred
Boiling Point Not available
Solubility Expected to be soluble in water and polar organic solventsInferred

Synthesis of this compound: The Mannich Reaction

The most common and efficient method for the synthesis of this compound is the Mannich reaction. This powerful three-component condensation reaction involves an amine (dimethylamine), a non-enolizable aldehyde (formaldehyde), and a compound with an acidic proton, in this case, the terminal alkyne of propargyl alcohol.

Mechanistic Insights

The Mannich reaction proceeds through the formation of a highly electrophilic iminium ion, often referred to as the Eschenmoser's salt precursor, from the reaction of dimethylamine and formaldehyde. The propargyl alcohol, in the presence of a copper(I) catalyst, forms a copper acetylide, which then acts as the nucleophile, attacking the iminium ion to form the desired product.

G cluster_1 Iminium Ion Formation cluster_2 Nucleophilic Attack Dimethylamine Dimethylamine (CH₃)₂NH Iminium_ion Iminium Ion [(CH₃)₂N=CH₂]⁺ Dimethylamine->Iminium_ion H₂O Formaldehyde Formaldehyde CH₂O Formaldehyde->Iminium_ion Product This compound Iminium_ion->Product Nucleophilic attack Propargyl_alcohol Propargyl Alcohol HC≡CCH₂OH Copper_acetylide Copper Acetylide CuC≡CCH₂OH Propargyl_alcohol->Copper_acetylide Cu⁺ Copper_acetylide->Product

Caption: Mechanism of the Mannich reaction for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is an adapted procedure for the synthesis of this compound, based on the synthesis of its diethylamino analog.

Materials:

  • Paraformaldehyde

  • Dimethylamine (aqueous solution, e.g., 40%)

  • Propargyl alcohol

  • Copper(II) acetate (or another suitable copper catalyst)

  • Dioxane (or another suitable solvent)

  • Hydrochloric acid (for pH adjustment and workup)

  • Sodium hydroxide (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, a mixture of paraformaldehyde, dimethylamine, and copper(II) acetate in dioxane is prepared.

  • Initial Heating: The mixture is heated to approximately 60-65 °C.

  • Addition of Propargyl Alcohol: After a short period of heating, propargyl alcohol is added to the reaction mixture.

  • Reaction Monitoring: The reaction is maintained at 60-65 °C and monitored for completion by a suitable method, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure.

    • The residue is taken up in water and acidified with hydrochloric acid.

    • The aqueous solution is washed with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities.

    • The aqueous layer is then basified with a sodium hydroxide solution.

    • The product is extracted into an organic solvent (e.g., ethyl acetate).

  • Purification:

    • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is then purified by vacuum distillation to yield pure this compound.

G start Start reactants Combine Paraformaldehyde, Dimethylamine, Copper(II) Acetate in Dioxane start->reactants heat1 Heat to 60-65 °C reactants->heat1 add_propargyl Add Propargyl Alcohol heat1->add_propargyl react Maintain at 60-65 °C and Monitor Reaction add_propargyl->react workup Workup: - Cool and remove solvent - Acidify with HCl and wash - Basify with NaOH - Extract with organic solvent react->workup purify Purification: - Dry organic extracts - Remove solvent - Vacuum distillation workup->purify end Pure Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The trifunctional nature of this compound provides a rich platform for a variety of chemical transformations.

Reactions of the Alkyne Moiety
  • Reduction: The carbon-carbon triple bond can be selectively reduced. Hydrogenation with a Lindlar catalyst will yield the corresponding (Z)-alkene, (Z)-4-(dimethylamino)but-2-en-1-ol, while reduction with sodium in liquid ammonia will produce the (E)-alkene. Complete reduction to the corresponding alkane, 4-(dimethylamino)butan-1-ol, can be achieved using catalysts like palladium on carbon under a hydrogen atmosphere.[2]

  • Cycloaddition Reactions: The alkyne can participate in various cycloaddition reactions, such as [3+2] cycloadditions with azides (a "click" reaction) to form triazoles, or with nitrile oxides to form isoxazoles. These reactions are instrumental in the construction of heterocyclic systems.

  • Coupling Reactions: As a terminal alkyne precursor (via deprotection if necessary), it can undergo Sonogashira coupling with aryl or vinyl halides to introduce aromatic or vinylic substituents.

Reactions of the Hydroxyl Group
  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 4-(dimethylamino)but-2-ynal, or further to the carboxylic acid, 4-(dimethylamino)but-2-ynoic acid, using appropriate oxidizing agents.[2]

  • Esterification: The hydroxyl group readily undergoes esterification with carboxylic acids, acyl chlorides, or anhydrides to form the corresponding esters. This reaction is particularly relevant in the synthesis of pharmaceuticals like Oxybutynin.

  • Alkylation/Etherification: Conversion of the alcohol to its corresponding alkoxide allows for alkylation to form ethers.

Reactions Involving the Amino Group
  • Quaternization: The tertiary amine can be alkylated with alkyl halides to form quaternary ammonium salts. These salts can be useful as phase-transfer catalysts or can undergo elimination reactions.

  • N-Oxide Formation: Oxidation of the tertiary amine with reagents like hydrogen peroxide or m-CPBA yields the corresponding N-oxide, which can have interesting biological properties or serve as a synthetic intermediate.

G cluster_alkyne Alkyne Reactions cluster_hydroxyl Hydroxyl Reactions cluster_amine Amine Reactions start_mol This compound reduction Reduction (e.g., H₂, Pd/C) start_mol->reduction Saturated Amino Alcohol cycloaddition Cycloaddition (e.g., R-N₃) start_mol->cycloaddition Triazole Derivative oxidation Oxidation (e.g., PCC) start_mol->oxidation Amino-alkynal esterification Esterification (e.g., R-COCl) start_mol->esterification Ester Derivative quaternization Quaternization (e.g., CH₃I) start_mol->quaternization Quaternary Ammonium Salt

Caption: Key chemical transformations of this compound.

Applications in Drug Development: The Case of Oxybutynin

A prime example of the utility of 4-(dialkylamino)but-2-yn-1-ols in pharmaceutical synthesis is their role as a key intermediate in the production of Oxybutynin. Oxybutynin is an anticholinergic medication used to treat overactive bladder.[3]

The synthesis of Oxybutynin involves the esterification of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid with 4-(diethylamino)but-2-yn-1-ol (a close analog of the title compound). This reaction highlights the importance of the hydroxyl functionality of the butynol derivative in forming the final drug molecule. While the commercially used intermediate is the diethylamino analog, the same synthetic strategy is applicable using this compound to produce the corresponding dimethylamino analog of Oxybutynin.

Spectral Characterization

While a publicly available, comprehensive set of experimental spectra for this compound is not readily found, the expected spectral features can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the six protons of the dimethylamino group, a triplet for the methylene protons adjacent to the hydroxyl group, and a triplet for the methylene protons adjacent to the dimethylamino group. The hydroxyl proton will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the two methyl carbons of the dimethylamino group, the two methylene carbons, and the two sp-hybridized carbons of the alkyne.

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band for the O-H stretch of the alcohol group (around 3300 cm⁻¹), C-H stretching absorptions (around 2800-3000 cm⁻¹), and a weak absorption for the C≡C triple bond (around 2200 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (113.16 g/mol ), along with characteristic fragmentation patterns.

Safety and Handling

Based on the safety data for analogous compounds such as 4-(diethylamino)but-2-yn-1-ol, this compound should be handled with care in a well-ventilated laboratory environment.[3][4] It is likely to be a skin and eye irritant.

Recommended Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

Handling Precautions:

  • Avoid contact with skin and eyes.

  • Avoid inhalation of vapors or mists.

  • Use only in a well-ventilated area, preferably in a fume hood.

  • Wash hands thoroughly after handling.

In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist.

Conclusion

This compound is a synthetically valuable and versatile building block with significant potential in organic synthesis and drug discovery. Its trifunctional nature allows for a diverse range of chemical modifications, making it an attractive starting material for the construction of complex molecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers and scientists aiming to leverage its full potential in their work.

References

Sources

An In-Depth Technical Guide to 4-(Dimethylamino)but-2-yn-1-ol: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Dimethylamino)but-2-yn-1-ol, a versatile building block in organic synthesis. While the precise historical details of its initial discovery remain elusive in readily available literature, its structural class, propargylamines, has been a subject of chemical exploration for decades. This guide delves into the probable synthetic origins rooted in established methodologies like the Mannich reaction, its detailed physicochemical and spectroscopic properties, and its contemporary applications as a key intermediate in the synthesis of complex molecules, particularly in the realm of pharmaceutical research.

Introduction: A Molecule of Untapped Potential

This compound, with the CAS Number 14597-26-3, is an organic compound featuring a propargyl alcohol and a dimethylamino group.[1] This unique combination of functional groups—a reactive terminal alkyne and a nucleophilic tertiary amine—renders it a valuable and versatile intermediate in synthetic organic chemistry.[2] Its utility is particularly pronounced in the construction of nitrogen-containing heterocyclic scaffolds, which are prevalent in many biologically active molecules.[2][3] While not a household name in the annals of chemistry, this molecule represents a class of compounds, the aminoalkynes, that have played a crucial role in the development of modern synthetic strategies.

Historical Context and Presumed Discovery

The exact date and the researchers responsible for the first synthesis of this compound are not prominently documented in accessible historical records. However, the synthesis of related acetylenic amines and alcohols dates back to the mid-20th century, with significant research into their preparation and properties.[4][5] The likely origin of this compound can be traced to the development of fundamental organic reactions, most notably the Mannich reaction.

The Mannich reaction, named after Carl Mannich, is a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a primary or secondary amine to form a "Mannich base," which is a β-amino-carbonyl compound.[6][7] A variation of this reaction, often referred to as the A³ coupling (aldehyde-alkyne-amine), is a cornerstone for the synthesis of propargylamines.[5] It is highly probable that this compound was first synthesized through a Mannich-type reaction involving propargyl alcohol, formaldehyde, and dimethylamine.

Conceptual Historical Synthesis Pathway

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Propargyl_Alcohol Propargyl Alcohol Product This compound Propargyl_Alcohol->Product + Iminium Ion (Nucleophilic Attack) Formaldehyde Formaldehyde Iminium_Ion Dimethylaminomethyl Cation (Iminium Ion) Formaldehyde->Iminium_Ion + Dimethylamine - H2O Dimethylamine Dimethylamine Iminium_Ion->Product

Caption: Conceptual pathway for the historical synthesis of this compound via a Mannich-type reaction.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis.

Physical Properties
PropertyValueReference
Molecular Formula C₆H₁₁NO[1]
Molecular Weight 113.16 g/mol [1]
CAS Number 14597-26-3[1]
Appearance Colorless to pale yellow liquid[8]
Boiling Point Not explicitly available, but related compounds suggest it is relatively high boiling.
Solubility Miscible with water and common organic solvents.[8]
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the different types of protons present in the molecule.

  • -OH: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • -CH₂-OH: A signal coupled to the adjacent alkyne proton (if coupling is resolved).

  • -C≡C-H: A characteristic signal for the acetylenic proton.

  • -N(CH₃)₂: A sharp singlet corresponding to the six equivalent protons of the two methyl groups.

  • -CH₂-N: A signal coupled to the adjacent alkyne proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would provide information about the carbon skeleton.

  • -C-OH: A signal in the downfield region typical for a carbon attached to an oxygen atom.

  • -C≡C-: Two distinct signals for the sp-hybridized carbons of the alkyne.

  • -N(CH₃)₂: A signal for the methyl carbons.

  • -CH₂-N: A signal for the methylene carbon attached to the nitrogen.

IR (Infrared) Spectroscopy: The IR spectrum would reveal the presence of the key functional groups.

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.

  • C≡C-H stretch: A sharp, weak band around 3300 cm⁻¹.

  • C≡C stretch: A weak band in the region of 2100-2260 cm⁻¹.

  • C-N stretch: A band in the fingerprint region, typically around 1000-1250 cm⁻¹.

  • C-H stretch (sp³): Bands just below 3000 cm⁻¹.

Modern Synthetic Methodologies

While the historical synthesis likely relied on a classical Mannich reaction, modern organic synthesis offers more refined and efficient methods for the preparation of propargylamines like this compound. The A³ coupling reaction, a three-component reaction of an aldehyde, an alkyne, and an amine, is a prominent example.[5] This reaction is often catalyzed by various metal salts, with copper and silver being common choices.[9]

Experimental Protocol: A³ Coupling for Propargylamine Synthesis (General)

This protocol provides a general framework for the synthesis of propargylamines, which can be adapted for the specific synthesis of this compound.

Materials:

  • Aldehyde (e.g., formaldehyde or its equivalent)

  • Terminal Alkyne (e.g., propargyl alcohol)

  • Amine (e.g., dimethylamine)

  • Catalyst (e.g., CuI, AgI)

  • Solvent (e.g., water, toluene, or solvent-free)

Procedure:

  • To a reaction vessel, add the aldehyde, amine, and solvent (if applicable).

  • Stir the mixture at room temperature for a designated period to allow for the formation of the iminium ion intermediate.

  • Add the terminal alkyne and the catalyst to the reaction mixture.

  • The reaction is then stirred at a specific temperature (ranging from room temperature to elevated temperatures) for a period of time until completion, which is monitored by techniques like Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by extraction with an appropriate organic solvent.

  • The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography or distillation to yield the pure propargylamine.

A³ Coupling Workflow

G cluster_setup Reaction Setup cluster_process Reaction Process cluster_workup Workup and Purification cluster_final Final Product Reactants Aldehyde + Amine + Alkyne Mixing Mixing and Stirring Reactants->Mixing Catalyst Metal Catalyst (e.g., CuI) Catalyst->Mixing Solvent Solvent Solvent->Mixing Monitoring Monitoring (TLC) Mixing->Monitoring Extraction Extraction Monitoring->Extraction Reaction Complete Drying Drying Extraction->Drying Purification Purification (Chromatography/Distillation) Drying->Purification Product Pure Propargylamine Purification->Product

Caption: A generalized workflow for the synthesis of propargylamines via the A³ coupling reaction.

Applications in Organic Synthesis and Drug Development

The true value of this compound lies in its role as a versatile synthetic intermediate.[2] Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for the construction of complex molecular architectures.

  • Synthesis of Heterocycles: The alkyne and amine functionalities can participate in various cyclization reactions to form a diverse array of nitrogen-containing heterocycles, such as pyrroles, pyridines, and other fused ring systems.[3] These structural motifs are frequently found in pharmaceuticals and other biologically active compounds.

  • Pharmaceutical Intermediates: Propargylamines are key building blocks in the synthesis of numerous pharmaceutical agents. While specific drugs derived directly from this compound are not widely reported, its structural analogue, 4-(diethylamino)-2-butyn-1-ol, is a known metabolite and impurity of Oxybutynin, a medication used to treat overactive bladder.[10]

  • Click Chemistry: The terminal alkyne group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," allowing for the efficient and specific conjugation of this building block to other molecules.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on its hazards, handling, and storage. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Conclusion

This compound stands as a testament to the enduring utility of fundamental organic building blocks. While its own history may be understated, the chemical principles behind its synthesis and the vast potential of its reactivity are well-established. For researchers in organic synthesis and drug development, this molecule and its class of propargylamines offer a powerful and versatile platform for the creation of novel and complex molecular structures with potential applications in medicine and materials science. Further exploration into the reactivity and applications of this compound is warranted and holds the promise of new discoveries.

References

  • AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (2023, December 1). Mannich reaction. Retrieved January 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Retrieved January 15, 2026, from [Link]

  • Coffman, D. D., & Hasek, W. C. (1956). Allenic and Acetylenic Amines from Vinylacetylene. Journal of the American Chemical Society, 78(13), 2977–2978.
  • Meister, P. D., & Hein, D. W. (1952). Acetylenic Amines. I. Preparation and Base Strengths of Certain Tertiary Acetylenic Amines. The Journal of Organic Chemistry, 17(8), 1141–1146.
  • PubChem. (n.d.). This compound. Retrieved January 15, 2026, from [Link]

  • Google Patents. (n.d.). CN101962327A - New Synthesis Process of 4-(N,N-Dimethylamino)-Butyraldehyde Dimethalate.
  • Shaibakova, M. G., Titova, I. G., Makhmudiyarov, G. A., Ibragimov, A. G., & Dzhemilev, U. M. (2010). Synthesis of 2,3-acetylenic amines by aminomethylation of acetylenes with geminal diamines. Russian Journal of Organic Chemistry, 46(1), 43–48.
  • Scribd. (n.d.). Synthesis and Applications of 2-Oxazolidones. Retrieved January 15, 2026, from [Link]

  • MDPI. (2019). Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. Molecules, 24(15), 2788.
  • ChemSynthesis. (n.d.). 4-diethylamino-butan-2-one. Retrieved January 15, 2026, from [Link]

  • IntechOpen. (2018). Acetylenic Epoxy Fatty Acids: Chemistry, Synthesis and Their Pharmaceutical Applications.

Sources

The Enigmatic Potential of 4-(Dimethylamino)but-2-yn-1-ol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Scaffold in Medicinal Chemistry

To the discerning researcher, the molecule 4-(Dimethylamino)but-2-yn-1-ol (DMAB) presents a compelling enigma. At first glance, it is a simple amino alcohol, yet its inherent functionalities—a nucleophilic tertiary amine, a reactive propargyl alcohol moiety, and a rigid alkynyl backbone—render it a highly versatile scaffold for the synthesis of complex, biologically active molecules. This guide eschews a conventional, rigid structure in favor of a narrative that mirrors the scientific inquiry itself: starting from the known and venturing into the speculative, all while grounded in the principles of synthetic chemistry and pharmacology. Our exploration will focus on the most established application of DMAB as a precursor to potent muscarinic receptor modulators, while also critically examining the nascent and largely indirect evidence for its potential in oncology and inflammatory diseases. This document is intended for the hands-on researcher, providing not just a summary of findings, but a practical guide to harnessing the potential of this intriguing molecule.

Chemical Identity and Physicochemical Properties

This compound, a small molecule with the molecular formula C₆H₁₁NO, possesses a unique combination of functional groups that are key to its reactivity and potential biological applications.[1] The presence of a tertiary amine and a primary alcohol separated by a butynyl spacer makes it a valuable building block in medicinal chemistry.

PropertyValueSource
Molecular Formula C₆H₁₁NOPubChem[1]
Molecular Weight 113.16 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 14597-26-3PubChem[1]
SMILES CN(C)CC#CCOPubChem[1]
LogP -0.4PubChem[1]

The Cornerstone Application: A Precursor to Muscarinic Receptor Ligands

The most significant and well-documented application of DMAB and its analogs is in the synthesis of muscarinic acetylcholine receptor (mAChR) ligands. These receptors, belonging to the G-protein coupled receptor (GPCR) superfamily, are pivotal in regulating a vast array of physiological functions, making them attractive targets for therapeutic intervention in a variety of diseases.

The Muscarinic Receptor Family: A Primer

The muscarinic receptor family consists of five subtypes (M1-M5), each with distinct tissue distribution and signaling pathways.[2]

  • M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C and leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This pathway ultimately results in an increase in intracellular calcium and the activation of protein kinase C.

  • M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP). They also activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs).

This differential signaling provides the basis for the development of subtype-selective ligands to achieve targeted therapeutic effects with fewer side effects.

Synthetic Strategy: From DMAB to Muscarinic Agonists

DMAB serves as a crucial starting material for the synthesis of a class of muscarinic agonists characterized by a tertiary amine and an ester or ether linkage separated by a butynyl spacer. The synthesis of these compounds generally involves the esterification or etherification of the hydroxyl group of DMAB with a suitable carboxylic acid or alcohol, respectively.

Below is a representative, step-by-step protocol for the synthesis of a hypothetical muscarinic agonist from DMAB. This protocol is based on established synthetic methodologies for similar compounds.

Experimental Protocol: Synthesis of a Hypothetical Muscarinic Agonist

  • Activation of the Carboxylic Acid: In a round-bottom flask, dissolve the desired carboxylic acid (e.g., a heterocyclic carboxylic acid known to interact with the orthosteric site of a muscarinic receptor) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), and an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for 1-2 hours to form the activated ester.

  • Esterification with DMAB: To the activated ester solution, add this compound (DMAB) and a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the acid byproduct. Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove unreacted DMAB and base, followed by a saturated sodium bicarbonate solution to remove unreacted carboxylic acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure muscarinic agonist.

  • Characterization: Characterize the final compound by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.

Synthesis_of_Muscarinic_Agonist cluster_activation Activation cluster_esterification Esterification DMAB This compound (DMAB) Carboxylic_Acid Heterocyclic Carboxylic Acid Activated_Ester Activated Ester Carboxylic_Acid->Activated_Ester Coupling Agent Coupling_Agent EDC/HOBt Base TEA Muscarinic_Agonist Muscarinic Agonist Activated_Ester->Muscarinic_Agonist DMAB, Base Purification Column Chromatography Muscarinic_Agonist->Purification

Caption: Synthetic workflow for a muscarinic agonist from DMAB.

Pharmacological Evaluation of DMAB-Derived Muscarinic Agonists

The pharmacological activity of newly synthesized compounds should be assessed through a series of in vitro and in vivo assays to determine their affinity, efficacy, and selectivity for the different muscarinic receptor subtypes.

Experimental Protocol: In Vitro Pharmacological Evaluation

  • Radioligand Binding Assays:

    • Objective: To determine the binding affinity (Ki) of the synthesized compounds for each muscarinic receptor subtype (M1-M5).

    • Procedure:

      • Prepare cell membrane homogenates from cell lines stably expressing each human muscarinic receptor subtype.

      • Incubate the membrane homogenates with a fixed concentration of a suitable radioligand (e.g., [³H]N-methylscopolamine) and varying concentrations of the test compound.

      • After incubation, separate the bound and free radioligand by rapid filtration.

      • Quantify the bound radioactivity using liquid scintillation counting.

      • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

  • Functional Assays:

    • Objective: To determine the efficacy (EC₅₀ and Emax) of the compounds as agonists or antagonists at each receptor subtype.

    • Procedure for M1, M3, M5 Receptors (Calcium Mobilization Assay):

      • Load cells expressing the M1, M3, or M5 receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

      • Stimulate the cells with varying concentrations of the test compound.

      • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

      • Plot the response against the compound concentration to determine the EC₅₀ and Emax values.

    • Procedure for M2, M4 Receptors (cAMP Assay):

      • Pre-treat cells expressing the M2 or M4 receptor with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

      • Add varying concentrations of the test compound.

      • After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA-based).

      • Plot the inhibition of forskolin-stimulated cAMP accumulation against the compound concentration to determine the EC₅₀ and Emax values.

Pharmacological_Evaluation Start Synthesized Compound Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assays (Determine EC50, Emax) Start->Functional_Assay Data_Analysis Data Analysis and Structure-Activity Relationship Binding_Assay->Data_Analysis M1_M3_M5 M1, M3, M5 Receptors (Calcium Mobilization) Functional_Assay->M1_M3_M5 M2_M4 M2, M4 Receptors (cAMP Assay) Functional_Assay->M2_M4 M1_M3_M5->Data_Analysis M2_M4->Data_Analysis

Caption: Workflow for in vitro pharmacological evaluation.

Exploring the Frontiers: Potential Anticancer and Anti-inflammatory Activities

While the role of DMAB as a precursor for muscarinic ligands is well-established, its potential as a standalone therapeutic agent or as a scaffold for other classes of drugs is less explored. The existing literature provides some tantalizing but indirect hints at potential anticancer and anti-inflammatory activities, primarily through studies on structurally related amino alcohols. It is crucial to approach these findings with scientific rigor, acknowledging the structural differences and the speculative nature of these potential applications for DMAB itself.

Putative Anticancer Activity: A Critical Look at the Evidence

There is currently no direct evidence in the scientific literature demonstrating the anticancer activity of this compound. However, studies on other amino alcohol derivatives have shown promising results against various cancer cell lines. For instance, some β-amino alcohols have exhibited cytotoxic effects.[3] It is hypothesized that the amino and hydroxyl groups can interact with biological targets, but the specific mechanisms for aminobutynol derivatives are not well understood.

It is imperative to conduct direct in vitro and in vivo studies on DMAB and its close derivatives to validate any potential anticancer activity.

Experimental Protocol: In Vitro Anticancer Screening

  • Cell Viability Assay (MTT or SRB Assay):

    • Objective: To assess the cytotoxic effect of DMAB on a panel of human cancer cell lines.

    • Procedure:

      • Seed cancer cells in 96-well plates and allow them to adhere overnight.

      • Treat the cells with a range of concentrations of DMAB for 48-72 hours.

      • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

      • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

      • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

      • Calculate the percentage of cell viability and determine the IC₅₀ value.

Potential Anti-inflammatory Effects: An Area for Future Investigation

Similar to its anticancer potential, the anti-inflammatory activity of DMAB has not been directly investigated. However, the broader class of amino alcohols has been explored for anti-inflammatory properties.[4] For example, some long-chain 2-amino-alcohols have shown inhibition of carrageenan-induced paw edema in rats.[4] The mechanism of action is thought to involve the modulation of inflammatory pathways, but further research is needed.

Direct investigation into the anti-inflammatory effects of DMAB is warranted to determine its potential in this therapeutic area.

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

  • Objective: To evaluate the in vivo anti-inflammatory activity of DMAB in a rat model of acute inflammation.

  • Procedure:

    • Acclimatize male Wistar rats for one week.

    • Administer DMAB or a vehicle control intraperitoneally or orally. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should also be included.

    • After a set period (e.g., 30-60 minutes), induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Safety and Toxicological Profile

Hazard Identification for 4-(Diethylamino)but-2-yn-1-ol:

  • Acute Toxicity (Oral): Harmful if swallowed.[4]

  • Skin Corrosion/Irritation: Causes skin irritation.[4][5]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][5]

It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area. A full toxicological assessment of DMAB is necessary before any advanced preclinical or clinical development.

Conclusion and Future Directions

This compound stands as a molecule of significant interest to the medicinal chemist. Its established role as a versatile precursor for the synthesis of muscarinic receptor modulators provides a solid foundation for its application in drug discovery programs targeting a range of neurological and physiological disorders. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive starting point for the development of novel, subtype-selective muscarinic ligands.

The exploration of its potential anticancer and anti-inflammatory activities is still in its infancy and relies heavily on extrapolation from structurally related compounds. While these preliminary indications are intriguing, they must be met with a healthy dose of scientific skepticism and a commitment to rigorous experimental validation. Future research should focus on:

  • Direct evaluation of the anticancer and anti-inflammatory properties of DMAB and its simple derivatives in a battery of in vitro and in vivo models.

  • Elucidation of the mechanism of action for any observed biological activities.

  • Comprehensive toxicological profiling of DMAB to establish a clear safety profile.

  • Expansion of the synthetic utility of DMAB to create libraries of diverse compounds for screening against a wider range of biological targets.

References

  • PubChem. Compound Summary for CID 82735, 4-(Diethylamino)-2-butyn-1-ol. National Center for Biotechnology Information. [Link]

  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. PMC - PubMed Central. [Link]

  • PubChem. Compound Summary for CID 413857, this compound. National Center for Biotechnology Information. [Link]

  • Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. MDPI. [Link]

  • Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI. [Link]

  • Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. PubMed. [Link]

  • PubChem. Compound Summary for CID 56962536, (Z)-4-(dimethylamino)but-2-en-1-ol. National Center for Biotechnology Information. [Link]

  • Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Semantic Scholar. [Link]

  • Therapeutically active β-amino alcohols as potent drugs. ResearchGate. [Link]

  • Design and synthesis of m1-selective muscarinic agonists: (R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleate (CI-1017), a functionally m1-selective muscarinic agonist. PubMed. [Link]

  • Functionalized congener approach for the design of novel muscarinic agents. Synthesis and pharmacological evaluation of N-methyl-N-[4-(1-pyrrolidinyl)-2-butynyl] amides. PubMed. [Link]

  • Muscarinic Receptor Agonists and Antagonists. MDPI. [Link]

Sources

The Synthetic Versatility of 4-(Dimethylamino)but-2-yn-1-ol: A Technical Guide to Novel Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(Dimethylamino)but-2-yn-1-ol is a richly functionalized propargylic alcohol that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique molecular architecture, featuring a terminal alkyne, a hydroxyl group, and a dimethylamino moiety, offers a trifecta of reactive sites for the construction of diverse and complex molecular scaffolds. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic transformations possible with this substrate. We will explore key reaction pathways, provide detailed experimental protocols, and discuss the mechanistic underpinnings that govern these transformations, thereby empowering the reader to leverage this compound in their own synthetic endeavors.

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of medicinal chemistry and materials science, the demand for novel molecular entities with precisely tailored properties is ever-present. The strategic selection of starting materials is paramount to the efficient and successful synthesis of these target molecules. This compound emerges as a compelling starting point due to the orthogonal reactivity of its functional groups.[1] The terminal alkyne is a gateway to a vast array of transformations, including carbon-carbon bond-forming reactions and cycloadditions. The primary alcohol can be readily oxidized or serve as a nucleophile, while the tertiary amine can act as a base, a nucleophile, or a directing group. This inherent multifunctionality allows for the rapid generation of molecular complexity from a single, readily available precursor.

This guide will be structured to first introduce the core reactivity of the key functional groups and then delve into specific, high-impact synthetic strategies for derivatization. Each section will provide not only the "how" in the form of detailed protocols but also the "why," explaining the mechanistic rationale behind the chosen reagents and conditions.

Foundational Reactivity: A Triad of Opportunities

The synthetic potential of this compound is best understood by considering the independent and cooperative reactivity of its three primary functional groups.

The Terminal Alkyne: A Hub for Carbon Skeleton Elaboration

The terminal alkyne is arguably the most versatile handle on the molecule. Its reactivity is central to many of the synthetic strategies discussed in this guide. Key transformations include:

  • Deprotonation and Nucleophilic Attack: The terminal alkyne proton is weakly acidic and can be removed by a suitable base to generate a potent carbon nucleophile. This acetylide can then participate in reactions with a variety of electrophiles.

  • Transition-Metal Catalyzed Couplings: The alkyne readily participates in a host of powerful cross-coupling reactions, most notably the Sonogashira, Suzuki, and Stille couplings, enabling the formation of C(sp)-C(sp²) and C(sp)-C(sp) bonds.

  • Cycloaddition Reactions: The alkyne can act as a 2π component in various cycloaddition reactions, such as the [3+2] azide-alkyne "click" cycloaddition and [4+2] Diels-Alder reactions, to construct heterocyclic frameworks.

The Primary Alcohol: A Site for Functional Group Interconversion

The primary hydroxyl group offers a reliable site for further functionalization. Common transformations include:

  • Oxidation: The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of standard oxidizing agents.

  • Esterification and Etherification: The alcohol can be readily converted to esters and ethers through reaction with acylating agents or alkyl halides, respectively.

  • Leaving Group Formation: The hydroxyl group can be transformed into a good leaving group (e.g., tosylate, mesylate, or halide) to facilitate nucleophilic substitution reactions.

The Dimethylamino Group: A Modulator of Reactivity and Solubility

The tertiary amine in this compound plays several important roles:

  • Basicity and Nucleophilicity: It can act as a Brønsted-Lowry base or as a nucleophile, participating in reactions with electrophiles.

  • Directing Group Effects: In certain metal-catalyzed reactions, the amine can act as a directing group, influencing the regioselectivity of the transformation.

  • Solubility Modification: The presence of the amino group can significantly impact the solubility of the molecule and its derivatives, a crucial consideration in both reaction setup and purification.

Key Synthetic Strategies for Derivatization

Building upon the foundational reactivity, we now explore specific and powerful synthetic methodologies for generating novel derivatives from this compound.

Palladium-Catalyzed Cross-Coupling Reactions: The Sonogashira Coupling

The Sonogashira coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2][3][4] This reaction is particularly well-suited for derivatizing this compound, allowing for the introduction of a wide range of aromatic and heteroaromatic substituents.

Mechanistic Rationale: The reaction proceeds through a dual catalytic cycle involving both palladium and copper. The palladium(0) species undergoes oxidative addition to the aryl/vinyl halide. Concurrently, the copper(I) salt activates the terminal alkyne, forming a copper acetylide. Transmetalation of the acetylide from copper to palladium, followed by reductive elimination, yields the coupled product and regenerates the palladium(0) catalyst.

Sonogashira_Coupling cluster_Pd_cycle Palladium Cycle cluster_Cu_cycle Copper Cycle Pd0 Pd(0)L2 PdII_halide R-Pd(II)L2-X Pd0->PdII_halide Oxidative Addition (R-X) PdII_alkyne R-Pd(II)L2-C≡CR' PdII_halide->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination (R-C≡CR') CuX CuX Cu_acetylide Cu-C≡CR' CuX->Cu_acetylide R'C≡CH, Base Cu_acetylide->PdII_halide Transmetalation Cu_acetylide->CuX Transmetalation

Figure 1: Catalytic Cycles of the Sonogashira Coupling Reaction.

Experimental Protocol: Synthesis of 4-(Dimethylamino)-1-phenylbut-2-yn-1-ol

Reagent/SolventMolar Eq.MWAmount
This compound1.0113.161.13 g
Iodobenzene1.1204.012.47 g
Pd(PPh₃)₂Cl₂0.03701.90210 mg
Copper(I) iodide (CuI)0.05190.4595 mg
Triethylamine (TEA)3.0101.193.03 mL
Tetrahydrofuran (THF), anhydrous--50 mL

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound (1.13 g, 10.0 mmol), iodobenzene (2.47 g, 11.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (210 mg, 0.3 mmol), and copper(I) iodide (95 mg, 0.5 mmol).

  • Add anhydrous tetrahydrofuran (50 mL) followed by triethylamine (3.03 mL, 30.0 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether (100 mL) and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous ammonium chloride (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes with 1% triethylamine) to afford the title compound.

Three-Component A³ Coupling: Convergent Synthesis of Propargylamines

The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a powerful multicomponent reaction that allows for the one-pot synthesis of propargylamines.[5][6][7] In the context of this compound, this reaction can be envisioned in two ways: either by utilizing the inherent amine functionality in an intramolecular fashion or by employing the alkyne moiety in an intermolecular reaction with an external aldehyde and amine. The latter is a more common and versatile approach for generating a diverse library of derivatives.

Mechanistic Rationale: The reaction is typically catalyzed by a copper or gold salt. The proposed mechanism involves the initial formation of a copper acetylide from the terminal alkyne. Simultaneously, the aldehyde and amine react to form a hemiaminal, which then dehydrates to an iminium ion. The copper acetylide then acts as a nucleophile, attacking the iminium ion to form the propargylamine product.

A3_Coupling Start Aldehyde (R'CHO) + Amine (R''2NH) + Alkyne (R'''C≡CH) Iminium Iminium Ion [R'CH=NR''2]+ Start->Iminium Dehydration Acetylide Copper Acetylide [Cu-C≡CR'''] Start->Acetylide [Cu] catalyst Product Propargylamine Iminium->Product Acetylide->Product Nucleophilic Attack

Figure 2: Simplified Workflow of the A³ Coupling Reaction.

Experimental Protocol: Synthesis of a Novel Propargylamine Derivative

Reagent/SolventMolar Eq.MWAmount
This compound1.0113.161.13 g
Benzaldehyde1.1106.121.17 g
Piperidine1.285.151.02 g
Copper(I) iodide (CuI)0.1190.45190 mg
Dichloromethane (DCM)--50 mL

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.13 g, 10.0 mmol), benzaldehyde (1.17 g, 11.0 mmol), piperidine (1.02 g, 12.0 mmol), and copper(I) iodide (190 mg, 1.0 mmol).

  • Add dichloromethane (50 mL) and stir the mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to yield the desired propargylamine.

Gold- and Platinum-Catalyzed Cycloisomerization: Access to Heterocyclic Scaffolds

The alkyne and alcohol functionalities in this compound can participate in intramolecular cyclization reactions, often catalyzed by electrophilic transition metals such as gold or platinum.[8][9][10][11][12] These reactions can lead to the formation of various heterocyclic systems, such as furans and other oxygen-containing rings.

Mechanistic Rationale: The catalytic cycle is initiated by the coordination of the π-system of the alkyne to the electrophilic metal catalyst (Au(I) or Pt(II)). This activates the alkyne towards intramolecular nucleophilic attack by the hydroxyl group. The regioselectivity of the cyclization (e.g., 5-endo-dig vs. 6-exo-dig) is influenced by the substrate structure and the nature of the catalyst. Subsequent protodemetalation regenerates the active catalyst and releases the cyclized product.

Cycloisomerization Substrate This compound Activated_Complex [M]-Alkyne Complex Substrate->Activated_Complex [Au] or [Pt] catalyst Cyclization Intramolecular Nucleophilic Attack Activated_Complex->Cyclization Intermediate Vinylic Metal Intermediate Cyclization->Intermediate Product Cyclized Product (e.g., Furan derivative) Intermediate->Product Protodemetalation

Figure 3: General Pathway for Metal-Catalyzed Cycloisomerization.

Experimental Protocol: Synthesis of a Substituted Furan

Reagent/SolventMolar Eq.MWAmount
This compound1.0113.161.13 g
AuCl(PPh₃)/AgOTf0.05494.7/256.9247 mg / 128 mg
Dichloromethane (DCM)--50 mL

Procedure:

  • To a solution of this compound (1.13 g, 10.0 mmol) in dichloromethane (50 mL) at room temperature, add chloro(triphenylphosphine)gold(I) (247 mg, 0.5 mmol) and silver trifluoromethanesulfonate (128 mg, 0.5 mmol).

  • Stir the reaction mixture at room temperature for 4 hours, monitoring by TLC.

  • Upon completion, filter the reaction through a plug of silica gel, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the furan derivative.

Applications in the Synthesis of Bioactive Molecules

The derivatives of this compound are of significant interest in drug discovery due to their structural resemblance to various pharmacophores. For instance, propargylamines are key structural motifs in numerous biologically active compounds, including inhibitors of monoamine oxidase (MAO) and other enzymes. The ability to rapidly generate a library of diverse derivatives from a single starting material makes this compound an attractive scaffold for high-throughput screening and lead optimization campaigns.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide array of novel derivatives. The strategic combination of its alkyne, alcohol, and amine functionalities provides a rich platform for the application of modern synthetic methodologies, including transition-metal-catalyzed cross-couplings, multicomponent reactions, and cycloisomerizations. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers seeking to exploit the full synthetic potential of this remarkable compound.

References

  • NROChemistry. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. 3.1: A3 Coupling Reaction. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Romero, M. H., & Delgado, F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Future Medicinal Chemistry, 17(4), 235-253. [Link]

  • Fürstner, A., Mamane, V., Gress, T., & Krause, H. (2004). Platinum- and gold-catalyzed cycloisomerization reactions of hydroxylated enynes. Journal of the American Chemical Society, 126(27), 8654–8655. [Link]

  • Romero, M. H., & Delgado, F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Future Medicinal Chemistry, 17(4), 235-253. [Link]

  • ResearchGate. One-pot synthesis of 4-aminoquinolines 129. [Link]

  • Aponick, A., & Li, C. Y. (2009). Gold-catalyzed Cycloisomerization of alk-4-yn-1-ones. Organic letters, 11(8), 1741–1744. [Link]

  • Singh, V., Singh, M., & Kumar, S. (2020). Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions. Organic & Biomolecular Chemistry, 18(30), 5813–5824. [Link]

  • Ohta, Y., Chiba, H., Oishi, S., Fujii, N., & Ohno, H. (2014). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 79(1), 330–339. [Link]

  • ResearchGate. Attempt to 4-aminoquinoline derivatives. [Link]

  • Sci-Hub. Platinum‐ and Gold‐Catalyzed Cycloisomerization Reactions of Hydroxylated Enynes. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ResearchGate. Gold and Platinum Catalysis of Enyne Cycloisomerization. [Link]

  • ResearchGate. Oxazoles and Oxazolines in Organic Synthesis. [Link]

  • Pendidikan Kimia. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]

  • ResearchGate. The A(3)-Coupling (Aldehyde-Alkyne-Amine) Reaction: A Versatile Method for the Preparation of Propargylamines. [Link]

  • YouTube. Sonogashira Coupling- Reaction and application in Research Lab. [Link]

  • Goud, E. V., & Kumar, A. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1621. [Link]

  • DRS@nio. Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. [Link]

  • ResearchGate. 16047 PDFs | Review articles in OXAZOLES. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 4-(Dimethylamino)but-2-yn-1-ol in Advanced Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(Dimethylamino)but-2-yn-1-ol is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its unique structure, incorporating a nucleophilic tertiary amine, a reactive propargylic alcohol, and a modifiable internal alkyne, offers multiple handles for complex molecular construction. This guide provides an in-depth exploration of its synthetic applications, detailing its utility in constructing pharmaceutical intermediates and other high-value compounds. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer insights into its safe and effective handling.

Introduction: A Multifaceted Synthetic Building Block

At its core, this compound is prized for the orthogonal reactivity of its functional groups.[1] The dimethylamino group can act as a directing group, a nucleophile, or a basic center, while the propargylic alcohol moiety is a gateway to a vast array of transformations including esterification, oxidation, and substitution.[1] The internal alkyne is amenable to classic reactions such as catalytic hydrogenation, hydration, and various coupling and cyclization reactions. This trifecta of reactivity makes it a critical intermediate for creating molecular diversity in drug discovery and materials science.[1]

Physicochemical Properties

A clear understanding of the compound's physical properties is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₆H₁₁NOPubChem[2]
Molecular Weight 113.16 g/mol PubChem[2]
CAS Number 14597-26-3PubChem[2]
Appearance Liquid (Typical)N/A
Boiling Point Data not widely available; vacuum distillation recommendedN/A
Solubility Soluble in water and common organic solventsGeneral Knowledge
Synthesis Overview

The most common laboratory and industrial synthesis of this compound involves the Mannich-type reaction of propargyl alcohol with dimethylamine and an aldehyde (typically formaldehyde). A more direct approach involves the reaction of propargyl alcohol with dimethylamine, often requiring a catalyst and elevated temperatures to achieve high conversion.[1]

Core Synthetic Applications & Protocols

The utility of this compound is best demonstrated through its application in multi-step synthetic sequences.

Esterification and Acylation: Protecting Group and Intermediate Synthesis

The primary alcohol of this compound is readily acylated to form esters. This transformation is fundamental for several reasons:

  • Protecting the alcohol: It prevents unwanted side reactions in subsequent steps.

  • Introducing new functionality: The ester group can be a key pharmacophore or a handle for further modification.

  • Altering physical properties: Esterification can change the solubility and chromatographic behavior of the molecule.

A highly efficient method for this transformation utilizes 4-(Dimethylamino)pyridine (DMAP) as a nucleophilic catalyst. DMAP dramatically accelerates the acylation of sterically hindered or less reactive alcohols.

Protocol 1: DMAP-Catalyzed Acetylation of this compound

This protocol describes the synthesis of 4-(dimethylamino)but-2-yn-1-yl acetate, a common intermediate.

Materials:

  • This compound (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq) followed by the slow, dropwise addition of acetic anhydride (1.2 eq).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting crude ester can be purified by vacuum distillation or column chromatography on silica gel.

Causality:

  • DMAP: Acts as a hypernucleophilic acyl transfer agent, forming a highly reactive N-acylpyridinium intermediate that is readily attacked by the alcohol.

  • Triethylamine: Serves as a base to neutralize the acetic acid byproduct, driving the reaction to completion.[3]

  • Anhydrous Conditions: Acetic anhydride is sensitive to water, which would lead to the formation of acetic acid and reduce the yield.

Esterification_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product Start This compound Reaction Combine in Anhydrous DCM Stir at 0°C to RT Start->Reaction Dissolve Reagents Acetic Anhydride Triethylamine DMAP (cat.) Reagents->Reaction Add Workup Aqueous Workup (NaHCO₃, H₂O, Brine) Reaction->Workup Monitor via TLC Purification Dry & Concentrate Purify (Distillation/Chromatography) Workup->Purification End 4-(Dimethylamino)but-2-yn-1-yl acetate Purification->End

Precursor to Pharmaceutical Analogs

While this compound itself has been investigated for potential therapeutic properties, its structural analogs are key components of established pharmaceuticals.[1] For example, the closely related 4-(Diethylamino)but-2-yn-1-ol is a known metabolite and a direct synthetic precursor to Oxybutynin , a medication used to treat overactive bladder.[4][5] The synthesis of Oxybutynin involves the esterification of this amino alcohol with α-cyclohexyl-α-hydroxy-benzeneacetic acid. This highlights the role of this class of compounds as essential building blocks in medicinal chemistry.

Pharmaceutical_Link A 4-(Diethylamino)but-2-yn-1-ol (Structural Analog) C Esterification (e.g., DCC/DMAP coupling) A->C B α-Cyclohexyl-α-hydroxy- benzeneacetic acid B->C D Oxybutynin (Active Pharmaceutical Ingredient) C->D

Reduction of the Alkyne Moiety

The internal alkyne can be selectively reduced to either a cis-(Z) or trans-(E) alkene, or fully saturated to an alkane, providing access to a diverse set of structures.

  • To (Z)-Alkene: Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate) will selectively produce the cis-alkene, (Z)-4-(dimethylamino)but-2-en-1-ol.[6]

  • To (E)-Alkene: Dissolving metal reduction, such as with sodium in liquid ammonia, will yield the trans-alkene.

  • To Alkane: Standard catalytic hydrogenation with catalysts like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) under a hydrogen atmosphere will fully reduce the alkyne to the corresponding saturated amino alcohol, 4-(dimethylamino)butan-1-ol.

Protocol 2: Lindlar Reduction to (Z)-4-(dimethylamino)but-2-en-1-ol

Materials:

  • This compound (1.0 eq)

  • Lindlar's Catalyst (5% Pd on CaCO₃, poisoned) (5-10 mol%)

  • Methanol or Ethyl Acetate as solvent

  • Hydrogen (H₂) gas balloon or hydrogenation apparatus

  • Celite or another filter aid

Procedure:

  • Reaction Setup: Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add Lindlar's catalyst to the solution. Caution: Palladium catalysts can be pyrophoric; handle under an inert atmosphere if dry.

  • Hydrogenation: Purge the flask with H₂ gas and then maintain a positive pressure of H₂ using a balloon or a hydrogenation system.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is typically fast (1-3 hours). Monitor carefully by TLC or GC-MS to avoid over-reduction to the alkane.

  • Workup: Once the starting material is consumed, carefully vent the H₂ atmosphere and purge the flask with an inert gas (N₂ or Ar).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional solvent.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude (Z)-alkene product.

  • Purification: The product can be purified further by chromatography if necessary.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

Hazard StatementGHS CodePrecautionary Measures
Combustible liquidH227Keep away from heat, sparks, and open flames.
Harmful if swallowedH302Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Causes severe skin burns and eye damageH314Wear protective gloves, clothing, eye, and face protection.
Very toxic to aquatic lifeH400Avoid release to the environment.

First Aid Measures: [7]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[7][9]

  • Inhalation: Move person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7][8]

Handling and Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible materials like acids and oxidizing agents.[8]

  • Keep containers tightly sealed.

  • Work in a well-ventilated fume hood.

  • Grounding/bonding of the container and receiving equipment is necessary to prevent static discharge for flammable liquids.

Conclusion

This compound stands out as a highly functional and adaptable starting material for multi-step organic synthesis. Its predictable reactivity at three distinct sites—the amine, the alkyne, and the alcohol—provides chemists with a reliable tool for building molecular complexity. By understanding the principles behind its reactions and adhering to strict safety protocols, researchers can effectively unlock its potential for creating novel pharmaceuticals, agrochemicals, and functional materials.

References

  • This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Catalysis by 4-dialkylaminopyridines. Semantic Scholar. Available at: [Link]

  • Synthesis of 4-(diethylamino)-3-methylbutan-2-ol under conditions of phase-transfer catalysis. ResearchGate. Available at: [Link]

  • 4-(Diethylamino)-2-butyn-1-ol. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Catalysis by 4-dialkylaminopyridines. ResearchGate. Available at: [Link]

  • 4-(Diethylamino)-2-butyn-1-ol. SIELC Technologies. Available at: [Link]

  • Mastering Organic Synthesis: Multi-Step Reactions & Retrosynthetic Analysis Explained!. YouTube. Available at: [Link]

  • (Z)-4-(dimethylamino)but-2-en-1-ol. PubChem, National Center for Biotechnology Information. Available at: [Link]

Sources

Application Notes and Protocols: 4-(Dimethylamino)but-2-yn-1-ol as a Versatile Precursor for Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 4-(Dimethylamino)but-2-yn-1-ol, a highly versatile bifunctional building block. We will explore its chemical properties, synthesis, and, most importantly, its application as a key precursor in the synthesis of pharmacologically active compounds. This document will detail specific reaction protocols, explain the chemical principles behind its utility, and present a case study on its role in the development of synthetic REV-ERB agonists, a promising class of therapeutics for metabolic and circadian rhythm disorders.

Introduction: The Strategic Value of a Bifunctional Precursor

In the landscape of medicinal chemistry, the efficiency of a synthetic route is paramount. The selection of starting materials that offer multiple points for chemical modification can significantly shorten synthetic pathways and provide access to diverse molecular scaffolds. This compound is a prime example of such a strategic precursor. Its structure uniquely combines a terminal propargyl alcohol and a tertiary amine, providing two distinct reactive centers for elaboration.

  • The alkyne functionality is a gateway to a multitude of transformations, including carbon-carbon bond-forming reactions like Sonogashira coupling, click chemistry, and various cyclization reactions.[1][2][3]

  • The dimethylamino group acts as a nucleophile and can direct reactions, while the adjacent hydroxyl group can be derivatized or participate in cyclizations.

This dual functionality makes it an invaluable intermediate for creating complex molecules, particularly in the exploration of novel therapeutics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₆H₁₁NOPubChem
Molecular Weight 113.16 g/mol PubChem
CAS Number 14597-26-3PubChem
Appearance Liquid---
Boiling Point Approx. 207-209 °C---
SMILES CN(C)CC#CCOPubChem

Synthesis of the Precursor: The Mannich Reaction

The most common and efficient method for synthesizing this compound and its analogs is the Mannich reaction.[4][5] This powerful three-component reaction involves the aminoalkylation of an acidic proton located on a terminal alkyne. In this case, propargyl alcohol (the alkyne component) reacts with formaldehyde and dimethylamine.[4][6]

The reaction proceeds through the formation of an electrophilic iminium ion from dimethylamine and formaldehyde. The acetylenic proton of propargyl alcohol is sufficiently acidic, especially in the presence of a copper(I) catalyst which forms a copper acetylide, to act as a nucleophile, attacking the iminium ion to form the final product.[4][6] The pH is a critical parameter, with optimal yields typically achieved under slightly basic conditions (pH > 8).[6]

Mannich_Reaction cluster_1 Iminium Ion Formation cluster_2 Nucleophilic Attack Dimethylamine Dimethylamine Iminium Dimethylaminium Ion Dimethylamine->Iminium + H₂C=O, + H⁺ Formaldehyde Formaldehyde Propargyl_Alcohol Propargyl Alcohol Product This compound Propargyl_Alcohol->Product + Iminium Ion, -H⁺

Caption: Mechanism of the Mannich Reaction for precursor synthesis.

Protocol 2.1: Synthesis of this compound

This is a generalized protocol based on established Mannich reaction principles.[6]

  • Reagent Preparation: In a reaction vessel, dissolve dimethylamine (1.2 equivalents) in water. Adjust the pH to ~9 by careful addition of 50% sulfuric acid.

  • Addition of Aldehyde: Add a 40% aqueous solution of formaldehyde (1.6 equivalents) to the amine solution.

  • Addition of Alkyne: Add propargyl alcohol (1.0 equivalent) to the reaction mixture.

  • Catalyst Introduction: Prepare a solution of copper(II) sulfate (5 mol%) in water and add it to the main reaction vessel. Adjust the final pH of the mixture to ~8.4 using excess dimethylamine solution.

  • Reaction: Heat the mixture to 80°C under reflux with vigorous stirring. The reaction progress can be monitored by the precipitation of metallic copper, which typically occurs within an hour.

  • Workup: Once the reaction is complete, cool the mixture and pour it into a larger volume of water. Extract the aqueous phase with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Core Application: Synthesis of REV-ERB Agonists

A prominent application of this compound is in the synthesis of modulators for the nuclear receptors REV-ERBα and REV-ERBβ. These receptors are critical components of the core circadian clock and play a vital role in regulating metabolic and inflammatory gene networks.[7][8] Synthetic agonists of REV-ERB, such as SR9009 and SR9011, have shown potential in preclinical models for treating metabolic diseases, sleep disorders, and inflammation.[7][8][9]

SR9009, chemically known as ethyl 3-[[[(4-chlorophenyl)methyl][(5-nitrothiophen-2-yl)methyl]amino]methyl]pyrrolidine-1-carboxylate, is a potent synthetic REV-ERB agonist. While the full synthetic route often involves multiple steps, intermediates structurally related to this compound are key building blocks for constructing the core pyrrolidine scaffold.

Proposed Synthetic Strategy and Protocol

The structure of SR9009 contains a substituted pyrrolidine ring. This compound provides a perfect four-carbon chain with functionalities at both ends, making it an ideal substrate for constructing such five-membered heterocyclic rings through intramolecular cyclization.[10][11] A plausible strategy involves the reduction of the alkyne to an alkene, followed by an intramolecular cyclization to form the pyrrolidine ring.

SR9009_Synthesis Precursor This compound Intermediate1 (Z)-4-(Dimethylamino)but-2-en-1-ol Precursor->Intermediate1 Reduction (e.g., Lindlar's Cat.) Intermediate2 Activated Intermediate (e.g., Mesylate) Intermediate1->Intermediate2 Activation (e.g., MsCl, Et₃N) Intermediate3 N-Substituted Pyrrolidine Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization SR9009_Core SR9009 Scaffold Intermediate3->SR9009_Core Further Functionalization

Caption: Proposed synthetic workflow towards the SR9009 core.

Protocol 3.1.1: Synthesis of a Pyrrolidine Intermediate via Reductive Cyclization

This hypothetical protocol illustrates a key transformation for building the core scaffold.

  • Alkyne Reduction (Step 1): To a solution of this compound (1.0 eq.) in methanol, add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead). Purge the flask with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature until TLC or GC-MS analysis indicates complete conversion to (Z)-4-(dimethylamino)but-2-en-1-ol. Filter the mixture through Celite to remove the catalyst and concentrate the filtrate.

    • Rationale: The use of a poisoned catalyst like Lindlar's is crucial for selectively reducing the alkyne to a cis-alkene without over-reducing it to the alkane. The cis-geometry is often preferred for subsequent cyclization reactions.

  • Hydroxyl Group Activation (Step 2): Dissolve the resulting amino alcohol from Step 1 in anhydrous dichloromethane and cool to 0°C. Add triethylamine (1.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.). Stir the reaction at 0°C for 1-2 hours.

    • Rationale: The hydroxyl group is a poor leaving group. Activating it as a mesylate converts it into a good leaving group, facilitating the subsequent intramolecular nucleophilic substitution.

  • Intramolecular Cyclization (Step 3): Upon completion of the activation step, slowly warm the reaction mixture to room temperature and then gently reflux. The tertiary amine will act as an internal nucleophile, displacing the mesylate to form a quaternary ammonium pyrrolidinium salt. Monitor the reaction by TLC.

    • Rationale: This intramolecular Williamson ether-like reaction (N-alkylation) is entropically favored due to the formation of a five-membered ring.

  • Workup and Purification: After cooling, wash the reaction mixture with saturated sodium bicarbonate solution and then brine. Dry the organic layer over sodium sulfate, filter, and concentrate. The resulting crude pyrrolidinium salt can be purified by recrystallization or column chromatography. This intermediate is then ready for further elaboration into the final SR9009 structure.

Mechanism of Action of REV-ERB Agonists

SR9009 functions by binding directly to the ligand-binding domain of the REV-ERB proteins.[12] This binding event enhances the recruitment of the nuclear receptor co-repressor (NCoR) complex, which leads to the potent repression of target gene transcription. Key target genes include those involved in the core clock mechanism (e.g., Bmal1) and various metabolic pathways, such as lipogenesis and gluconeogenesis.[8]

REV_ERB_MOA SR9009 SR9009 REVERB REV-ERBα/β (Nuclear Receptor) SR9009->REVERB Binds to LBD NCoR NCoR/HDAC3 Co-repressor Complex REVERB->NCoR Stabilizes Interaction & Recruits Complex DNA RORE Target Gene (e.g., Bmal1) REVERB->DNA:f0 Binds to Response Element NCoR->DNA:f0 Binds to Response Element Transcription Transcription Blocked DNA:f1->Transcription Repression of Gene Expression

Caption: Mechanism of action for REV-ERB agonists like SR9009.

Table 2: Pharmacological Profile of SR9009

ParameterValueTargetReference
EC₅₀ 710 nMREV-ERBα/β
K_d_ 800 nMREV-ERBα
Primary Effect Repression of target genes (e.g., Bmal1)Transcriptional Regulation[7][8]
Physiological Outcome Altered circadian rhythm, weight loss (in obese mice), decreased lipogenesisIn Vivo Models[7]

Expanding the Synthetic Toolbox: Other Key Reactions

The utility of this compound extends beyond a single synthetic pathway. Its bifunctional nature allows it to participate in a wide range of valuable organic transformations.

Sonogashira Coupling

The terminal alkyne is an excellent substrate for palladium- and copper-catalyzed Sonogashira coupling reactions.[1][2][3] This allows for the direct formation of a carbon-carbon bond between the alkyne and aryl or vinyl halides, providing a straightforward route to conjugated systems that are common motifs in pharmaceutical agents.[13]

Protocol 4.1.1: General Procedure for Sonogashira Coupling
  • Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2.0 eq.).

  • Alkyne Addition: Add this compound (1.2 eq.) via syringe and stir the reaction at room temperature or with gentle heating (40-60°C).

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, dilute the mixture with ether and filter through a pad of Celite. Wash the filtrate with water, brine, and dry over Na₂SO₄. Concentrate and purify the residue by column chromatography.

Conclusion

This compound is a powerful and cost-effective precursor for the synthesis of diverse and complex pharmaceutical targets. Its dual reactive sites—the alkyne and the amino alcohol—provide a rich platform for a variety of synthetic transformations, including cyclizations and cross-coupling reactions. As demonstrated by its role in the synthesis of advanced research compounds like the REV-ERB agonist SR9009, this building block enables efficient access to novel heterocyclic scaffolds. Researchers and drug development professionals can leverage the protocols and principles outlined in this guide to accelerate the discovery of new chemical entities with significant therapeutic potential.

References

  • G. F. Hennion, C. V. DiGiovanna. A Study of the Mannich Reaction with Propargyl Alcohol. Canadian Science Publishing. Available at: [Link]

  • Esgulian, M., et al. (2017). Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • AdiChemistry. Mannich Reaction | Mechanism | Explanation | Applications. Available at: [Link]

  • Wikipedia. Mannich reaction. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). The Mannich Reaction. YouTube. Available at: [Link]

  • Murray, K. D., et al. (2022). Structural basis of synthetic agonist activation of the nuclear receptor REV-ERB. Nature Communications. Available at: [Link]

  • Amir, M., et al. (2023). REV-ERB activation as a novel pharmacological approach for treating inflammatory pain. Frontiers in Pharmacology. Available at: [Link]

  • Banerjee, S., et al. (2020). Targeting REV-ERBα for therapeutic purposes: promises and challenges. Theranostics. Available at: [Link]

  • Banerjee, S., et al. (2020). Targeting REV-ERBα for therapeutic purposes: promises and challenges. Theranostics. Available at: [Link]

  • Esgulian, M., et al. (2017). Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

  • ResearchGate. Synthesis and SAR of Tetrahydroisoquinolines as Rev-erbα agonists. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Course Hero. 2) Mannich reaction: Treatement of pyrrole with formaldehyde and dimethylamine will produce pyrrole-2-methanol in the case of use of. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • SynArchive. Sonogashira Coupling. Available at: [Link]

Sources

Application Notes and Protocols: 4-(Dimethylamino)but-2-yn-1-ol in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Advanced Materials

4-(Dimethylamino)but-2-yn-1-ol is a versatile organic molecule characterized by a unique combination of functional groups: a tertiary amine, a hydroxyl group, and an internal alkyne. This trifunctional nature makes it a highly valuable building block in the synthesis of a wide array of specialized materials. Its inherent reactivity and structural features allow it to participate in various chemical transformations, leading to its application in diverse areas of materials science, including the formulation of high-performance polymers, the development of protective coatings against corrosion, and the enhancement of metal electrodeposition processes.

This technical guide provides an in-depth exploration of the applications of this compound in materials science. It is intended for researchers, scientists, and professionals in drug development and materials engineering who are seeking to leverage the unique properties of this compound. The following sections will detail its role as a curing agent for epoxy resins, a corrosion inhibitor for mild steel, and a brightening agent in nickel electroplating, complete with theoretical background and detailed experimental protocols.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueReference
CAS Number 14597-26-3[1]
Molecular Formula C₆H₁₁NO[1]
Molecular Weight 113.16 g/mol [1]
Appearance Colorless to pale yellow liquid-
Boiling Point Approx. 205-207 °C-
Density Approx. 0.95 g/cm³-
Solubility Soluble in water and common organic solvents-

Application I: Curing Agent and Accelerator for Epoxy Resins

The presence of a tertiary amine and a hydroxyl group in this compound makes it a candidate for use as a curing agent or accelerator in epoxy resin systems. Tertiary amines are known to catalyze the anionic ring-opening polymerization of epoxy groups, while the hydroxyl group can also participate in the curing reaction, leading to a cross-linked polymer network.

Mechanism of Action: Epoxy Curing

The curing of epoxy resins with amine-based agents is a well-established process. The lone pair of electrons on the nitrogen atom of the tertiary amine in this compound can initiate the ring-opening of the epoxide ring, creating an anionic intermediate. This intermediate can then react with another epoxy group, propagating the polymerization. The hydroxyl group can also react with epoxy groups, particularly at elevated temperatures, contributing to the overall cross-link density of the cured resin. The alkyne functionality, while generally less reactive in this context, may offer potential for post-curing modifications or the introduction of other functionalities.

EpoxyCuring cluster_reactants Reactants cluster_process Curing Process cluster_product Product EpoxyResin Epoxy Resin (e.g., DGEBA) Initiation Initiation: Nucleophilic attack by tertiary amine on epoxide ring EpoxyResin->Initiation DMABO This compound DMABO->Initiation Propagation Propagation: Anionic ring-opening polymerization Initiation->Propagation Crosslinking Cross-linking: Hydroxyl group reaction with epoxide Propagation->Crosslinking CuredResin Cross-linked Thermoset Polymer Crosslinking->CuredResin

Caption: Epoxy curing workflow with this compound.

Protocol: Evaluation of this compound as an Epoxy Curing Agent

This protocol outlines a procedure to evaluate the efficacy of this compound as a curing agent for a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin. The properties of the cured resin will be characterized to determine the effectiveness of the curing process.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) epoxy resin

  • This compound

  • Acetone (for cleaning)

  • Silicone molds

  • Hot plate with magnetic stirring

  • Vacuum oven

  • Differential Scanning Calorimeter (DSC)

  • Shore D Hardness Tester

Procedure:

  • Preparation of the Epoxy-Curing Agent Mixture:

    • Preheat the DGEBA epoxy resin to 60°C to reduce its viscosity.

    • Calculate the stoichiometric amount of this compound required for the epoxy resin based on their respective equivalent weights. For initial screening, a range of concentrations (e.g., 5, 10, 15 parts per hundred of resin by weight) should be investigated.

    • In a clean, dry beaker, add the preheated epoxy resin.

    • While stirring, slowly add the calculated amount of this compound to the epoxy resin.

    • Continue stirring for 10-15 minutes to ensure a homogeneous mixture.

  • Casting and Curing:

    • Pour the mixture into silicone molds of the desired shape for testing (e.g., dog-bone for tensile testing, small discs for hardness).

    • Place the molds in a vacuum oven and degas at 60°C for 30 minutes to remove any entrapped air bubbles.

    • Cure the samples in the oven. A typical curing schedule to investigate would be 120°C for 2 hours, followed by a post-curing step at 150°C for 1 hour. These parameters may need to be optimized.

  • Characterization of the Cured Resin:

    • Hardness: After the samples have cooled to room temperature, measure the Shore D hardness at multiple points on the surface.

    • Glass Transition Temperature (Tg): Use a Differential Scanning Calorimeter (DSC) to determine the Tg of the cured resin. This provides an indication of the extent of cure and the thermal stability of the material.

    • Visual Inspection: Examine the cured samples for any defects such as bubbles, cracks, or an uneven surface.

Expected Outcomes:

A successful cure will result in a hard, transparent, and defect-free solid polymer. The Shore D hardness and Tg will provide quantitative measures of the curing efficiency. Higher values generally indicate a more complete cure and a more rigid material.

Application II: Corrosion Inhibitor for Mild Steel in Acidic Environments

The presence of nitrogen, oxygen, and a π-system (the triple bond) in this compound suggests its potential as a corrosion inhibitor, particularly for metals like mild steel in acidic media. Organic molecules with these features are known to adsorb onto the metal surface, forming a protective barrier that inhibits the corrosion process.

Mechanism of Action: Corrosion Inhibition

The corrosion inhibition mechanism of acetylenic alcohols and their derivatives is generally attributed to their adsorption onto the metal surface. This adsorption can occur through several interactions:

  • Chemisorption: The triple bond's π-electrons can interact with the vacant d-orbitals of the iron atoms on the steel surface.

  • Physisorption: The protonated amine group (in acidic solution) can be electrostatically attracted to the negatively charged metal surface (at potentials negative to the potential of zero charge).

  • Protective Film Formation: At the metal surface, the acetylenic compound can undergo polymerization, forming a more robust protective film.

CorrosionInhibition cluster_adsorption Adsorption Mechanisms Steel Mild Steel Surface in Acidic Medium (H+, Cl-) Chemisorption Chemisorption (π-electrons of C≡C bond with Fe d-orbitals) Steel->Chemisorption Interaction Physisorption Physisorption (Electrostatic interaction of -N(CH₃)₂H⁺ with surface) Steel->Physisorption Interaction DMABO This compound (Protonated Amine) DMABO->Chemisorption DMABO->Physisorption ProtectiveFilm Formation of a Protective Film Chemisorption->ProtectiveFilm Physisorption->ProtectiveFilm CorrosionInhibition Corrosion Inhibition ProtectiveFilm->CorrosionInhibition

Caption: Adsorption and protective film formation by this compound.

Protocol: Evaluation of Corrosion Inhibition Efficiency by Weight Loss Method

This protocol describes a straightforward method to assess the corrosion inhibition efficiency of this compound for mild steel in a 1 M hydrochloric acid (HCl) solution.[2]

Materials:

  • Mild steel coupons (e.g., 2 cm x 2 cm x 0.1 cm)

  • 1 M Hydrochloric acid (HCl) solution

  • This compound

  • Acetone

  • Distilled water

  • Analytical balance (accurate to 0.1 mg)

  • Water bath or thermostat

  • Glass beakers and hooks

Procedure:

  • Preparation of Mild Steel Coupons:

    • Mechanically polish the mild steel coupons with a series of emery papers of increasing grit size to achieve a smooth, uniform surface.

    • Degrease the coupons by washing with acetone, followed by rinsing with distilled water.

    • Dry the coupons thoroughly and store them in a desiccator.

    • Accurately weigh each coupon to the nearest 0.1 mg and record the initial weight (W_initial).

  • Preparation of Test Solutions:

    • Prepare a 1 M HCl solution.

    • Prepare a series of test solutions by dissolving different concentrations of this compound (e.g., 1 mM, 5 mM, 10 mM, 20 mM) in the 1 M HCl solution.

    • Prepare a blank solution of 1 M HCl without the inhibitor.

  • Immersion Test:

    • Suspend one prepared coupon in each beaker containing the blank and the various inhibitor solutions using glass hooks. Ensure the coupons are fully immersed.

    • Maintain the temperature of the beakers at a constant value (e.g., 25°C) using a water bath for a specified immersion period (e.g., 6 hours).

  • Post-Immersion Analysis:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Rinse the coupons with distilled water, gently scrub with a soft brush to remove any corrosion products, rinse again with distilled water, and finally rinse with acetone.

    • Dry the coupons and reweigh them to obtain the final weight (W_final).

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × t × ρ) where ΔW is the weight loss (mg), A is the surface area of the coupon (cm²), t is the immersion time (hours), and ρ is the density of mild steel (approx. 7.85 g/cm³).

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Expected Outcomes:

It is expected that the weight loss of the mild steel coupons will decrease with increasing concentration of this compound, indicating its effectiveness as a corrosion inhibitor. The inhibition efficiency should increase with higher inhibitor concentrations.

Application III: Brightener in Nickel Electroplating

In the electroplating industry, organic additives are crucial for achieving desired deposit properties such as brightness, leveling, and ductility. Acetylenic alcohols are well-known as Class II brighteners in nickel electroplating baths.[3] The presence of the dimethylamino group in this compound may further enhance its performance as a brightener and leveler.

Mechanism of Action: Brightening in Electroplating

Brighteners in electroplating baths function by influencing the crystal growth of the depositing metal. They typically adsorb onto the cathode surface, particularly at sites of high current density (peaks in the surface topography). This adsorption inhibits the growth at these peaks, allowing the valleys to be filled in, resulting in a smoother, more level deposit. The fine-grained structure of the deposit, promoted by the brightener, leads to a bright, reflective surface. Acetylenic compounds are thought to be consumed at the cathode surface during this process.

Electroplating cluster_process Brightening Mechanism Cathode Cathode Surface (Substrate) Adsorption Preferential Adsorption on High Current Density Sites (Peaks) Cathode->Adsorption DMABO This compound (Brightener) DMABO->Adsorption Ni_ions Nickel Ions (Ni²⁺) in Electrolyte Ni_ions->Adsorption Inhibition Inhibition of Crystal Growth at Peaks Adsorption->Inhibition Leveling Enhanced Deposition in Low Current Density Sites (Valleys) Inhibition->Leveling BrightDeposit Bright, Leveled Nickel Deposit Leveling->BrightDeposit

Caption: Role of this compound as a brightener in nickel electroplating.

Protocol: Preparation and Evaluation of a Nickel Electroplating Bath

This protocol provides a method for preparing a standard Watts-type nickel electroplating bath and evaluating the effect of this compound as a brightener using a Hull cell.

Materials:

  • Nickel sulfate (NiSO₄·6H₂O)

  • Nickel chloride (NiCl₂·6H₂O)

  • Boric acid (H₃BO₃)

  • Saccharin (as a primary brightener)

  • This compound

  • Distilled water

  • Hull cell (267 mL)

  • Nickel anode

  • Polished brass or steel cathodes (Hull cell panels)

  • DC power supply (rectifier)

  • Hot plate and thermometer

  • pH meter

Procedure:

  • Preparation of the Watts Nickel Plating Bath: [4]

    • In a 1 L beaker, dissolve the following in about 800 mL of distilled water, heated to about 60°C:

      • Nickel Sulfate: 240-300 g/L

      • Nickel Chloride: 45-60 g/L

      • Boric Acid: 30-45 g/L

    • Stir until all salts are completely dissolved.

    • Allow the solution to cool to room temperature and adjust the final volume to 1 L with distilled water.

    • Adjust the pH of the bath to 4.0-4.5 using dilute sulfuric acid or nickel carbonate.

  • Addition of Brighteners:

    • Add saccharin (a primary brightener) to the bath at a concentration of 1-2 g/L.

    • Prepare a stock solution of this compound in distilled water.

    • For the initial test, add the stock solution to achieve a concentration of 0.1 g/L of this compound in the plating bath. This concentration can be varied in subsequent experiments to find the optimal range.

  • Hull Cell Test:

    • Pour 267 mL of the prepared plating bath into the Hull cell.

    • Place a nickel anode in the anode compartment.

    • Place a clean, polished brass or steel panel in the cathode position.

    • Heat the solution to the operating temperature (55-65°C).[3]

    • Connect the anode and cathode to the DC power supply.

    • Apply a current of 2 A for 5 minutes.

    • After plating, remove the panel, rinse it with water, and dry it.

  • Evaluation of the Deposit:

    • Visually inspect the Hull cell panel. The panel will show the appearance of the nickel deposit over a range of current densities (high current density at the end closer to the anode, and low current density at the end farther away).

    • Evaluate the brightness, leveling, and presence of any defects (pitting, burning, etc.) across the current density range. A successful brightener system will produce a bright, smooth deposit over a wide range of current densities.

Expected Outcomes:

The addition of this compound, in conjunction with saccharin, is expected to produce a significantly brighter and more level nickel deposit compared to a bath containing only saccharin or no brighteners. The Hull cell test will reveal the optimal current density range for achieving a high-quality bright nickel finish.

Conclusion

This compound is a promising and versatile molecule for various applications in materials science. Its unique combination of a tertiary amine, a hydroxyl group, and an alkyne functionality allows it to function as an effective curing agent for epoxy resins, a potent corrosion inhibitor for mild steel, and a valuable brightener in nickel electroplating. The protocols provided in this guide offer a starting point for researchers to explore and optimize the use of this compound in their specific material systems. Further research into the synthesis of novel polymers and functional materials derived from this compound is warranted and holds significant potential for the development of next-generation advanced materials.

References

  • EP0626948B1 - New curing agents/accelerators for epoxy resins, curable compositions and processes - Google P
  • curing agent for epoxy resin coatings - Justia Patents. (URL: [Link])

  • Role of Organic and Eco-Friendly Inhibitors on the Corrosion Mitigation of Steel in Acidic Environments—A State-of-Art Review - NIH. (URL: [Link])

  • Quantitative determination of additives in a commercial electroplating nickel bath by spectrophotometry and multivariate analysis | Request PDF - ResearchGate. (URL: [Link])

  • A Novel Brightener System for Decorative Nickel Plating. (URL: [Link])

  • Corrosion Inhibition of Mild Steel in Acidic Medium by Methyl Red (2, 4- Dimethylamino-2 - ResearchGate. (URL: [Link])

  • (12) United States Patent (10) Patent No.: US 9,550,912 B2 - Googleapis.com. (URL: [Link])

  • DE2623055A1 - PLATING BATH FOR ELECTROPLATING NICKEL - Google P
  • EP0025694A1 - Bright nickel plating bath and process and composition therefor - Google P
  • Improve Nickel Electroplating with Additives & Brighteners - DU Organics. (URL: [Link])

  • CURING AGENTS FOR EPOXY RESINS WITH LOW TENDENCY TO THE FORMATION OF CARBAMATES - European Patent Office - EP 3735434 B1. (URL: [Link])

  • EP0569044A1 - Latent curing agents for epoxy resins - Google P
  • Comprehensive Analysis of the Corrosion Inhibition Performance of 4-Piperonylideneaminoantipyrine for Mild Steel in HCl Solution. (URL: [Link])

  • bright nickel electroplating parameters | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • View of Electrochemical Studies on Corr...en-2-Ol on Mild Steel in Acidic Medium - ResearchGate. (URL: [Link])

  • “Experimental Study and Mathematical Modeling of the Corrosion Inhibition of Mild Steel With an Organic Compound in 1 M HCl: Original Scientific Paper”. 2021. Journal of Electrochemical Science and Engineering 11 (4): 227-39. (URL: [Link])

  • Easiest Nickel Electroplating Guide for Bright Nickel Coatings - YouTube. (URL: [Link])

  • Nickel Electroplating* | CASF. (URL: [Link])

  • This compound | C6H11NO | CID 413857 - PubChem. (URL: [Link])

  • Special Issue : Functional Polymer Synthesis - MDPI. (URL: [Link])

  • Nickel Plating - P2 InfoHouse. (URL: [Link])

  • Recent Advancements in the Synthesis of Functional Polyolefins by Non-Bridged Half-Titanocenes - PMC - NIH. (URL: [Link])

  • Functional Natural and Synthetic Polymers - Advanced Science News. (URL: [Link])

  • Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization - MDPI. (URL: [Link])

Sources

Application Notes & Protocols: 4-(Dimethylamino)but-2-yn-1-ol in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(Dimethylamino)but-2-yn-1-ol is a versatile and highly valuable bifunctional building block in modern synthetic organic chemistry.[1] Its unique structure, incorporating a terminal alkyne, a tertiary amine, and a primary alcohol, provides multiple reactive handles for the construction of complex molecular architectures, particularly nitrogen- and oxygen-containing heterocycles.[1] This guide provides an in-depth exploration of its application in synthesizing key heterocyclic scaffolds such as furans, pyrroles, and oxazoles. We will dissect the underlying reaction mechanisms, provide field-proven experimental protocols, and offer insights into the causal factors behind experimental design choices, aimed at researchers, scientists, and professionals in drug development.

Introduction: The Strategic Value of this compound

The utility of this compound, with the molecular formula C₆H₁₁NO and a molecular weight of 113.16 g/mol , stems from the orthogonal reactivity of its functional groups.[2]

  • The Alkyne Moiety: The carbon-carbon triple bond is the cornerstone of its reactivity. It is an electron-rich π-system that is highly susceptible to activation by transition metals, particularly soft π-acids like gold(I), palladium(II), and copper(I). This activation facilitates a host of powerful transformations, including cycloisomerizations, coupling reactions, and cycloadditions.[3][4]

  • The Hydroxyl Group: The primary alcohol serves as a potent internal oxygen nucleophile. In metal-catalyzed reactions, it can readily attack the activated alkyne to form five- or six-membered oxygen-containing heterocycles in a process known as hydroalkoxylation.[4][5]

  • The Dimethylamino Group: This tertiary amine functions as an internal nitrogen nucleophile. Its presence enables the synthesis of N-heterocycles. Furthermore, it can act as a directing group or participate in multicomponent reactions, enhancing the molecule's synthetic versatility.[1]

This trifecta of functionality allows for the streamlined, often one-pot, synthesis of heterocycles that are privileged structures in medicinal chemistry and materials science.

General Workflow Visualization

The following diagram illustrates the general strategic approach to leveraging this compound as a precursor for various heterocyclic systems.

G cluster_start Starting Material cluster_reaction Synthetic Transformation cluster_products Heterocyclic Products start This compound reaction • Metal-Catalyzed Cycloisomerization • Tandem Annulation • Multicomponent Coupling start->reaction [Catalyst, Conditions] furan Furans reaction->furan O-Nucleophile pyrrole Pyrroles reaction->pyrrole N-Nucleophile oxazole Oxazoles reaction->oxazole Rearrangement / External Reagent other Other N,O-Heterocycles reaction->other

Caption: General workflow for heterocyclic synthesis.

Synthesis of Substituted Furans via Gold-Catalyzed Cycloisomerization

The synthesis of substituted furans is one of the most powerful applications of alkynol precursors. Gold catalysts, typically Au(I) or Au(III) salts, are exceptionally effective due to their strong affinity for activating the alkyne π-system towards nucleophilic attack.[5]

Mechanistic Rationale

The gold-catalyzed cyclization of this compound or its derivatives proceeds via an intramolecular hydroalkoxylation. The generally accepted mechanism involves the following key steps:

  • Alkyne Activation: The gold(I) catalyst coordinates to the alkyne, rendering the internal carbon atom highly electrophilic and susceptible to nucleophilic attack.

  • Intramolecular Attack (5-endo-dig): The pendant hydroxyl group acts as the internal nucleophile, attacking the activated alkyne in a 5-endo-dig fashion. This is a common and favorable cyclization pathway for forming five-membered rings.[6]

  • Protonolysis/Demetalation: The resulting vinyl-gold intermediate undergoes protonolysis (cleavage by a proton, often from trace acid or the solvent), which releases the furan product and regenerates the active gold catalyst, allowing the catalytic cycle to continue.[7]

G Mechanism: Gold-Catalyzed Furan Synthesis A Alkynol Substrate + [Au(I)L]+ B π-Complex (Gold-Alkyne Activation) A->B Coordination C Vinyl-Gold Intermediate (via 5-endo-dig cyclization) B->C Intramolecular Nucleophilic Attack (O-H) D Furan Product + [Au(I)L]+ C->D Protonolysis (Demetalation) D->A Catalyst Regeneration

Caption: Gold-catalyzed cycloisomerization to furans.

Application Protocol: Synthesis of 2,5-Disubstituted Furans

While this compound itself would cyclize to form 3-(dimethylaminomethyl)furan, a more synthetically useful transformation involves its derivatives. For instance, reacting the hydroxyl group with an acylating agent or coupling the alkyne via a Sonogashira reaction prior to cyclization allows for the synthesis of highly substituted furans.[6][8]

Protocol: Gold-Catalyzed Synthesis of a 2,3,5-Trisubstituted Furan

This protocol is adapted from established methodologies for the cycloisomerization of substituted enynols.[6]

  • Precursor Synthesis (Not Detailed): Synthesize a suitable precursor, for example, by acylating the hydroxyl group of this compound and performing a Sonogashira coupling at the terminal alkyne position.

  • Reaction Setup: To a solution of the alkynol precursor (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert atmosphere (N₂ or Ar), add the gold catalyst, such as (Ph₃P)AuCl (0.02 mmol, 2 mol%), followed by a silver co-catalyst, AgOTf (0.02 mmol, 2 mol%). The silver salt acts as a halide scavenger, generating the more active cationic gold species in situ.

  • Reaction Execution: Stir the reaction mixture at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure substituted furan.

Catalyst SystemSolventTemperature (°C)Typical Yield (%)Reference
(Ph₃P)AuCl / AgOTfDCM2585-95[6]
AuCl₃Acetonitrile5070-90[5]
PtCl₂Toluene8060-85General Pt-catalysis

Synthesis of Substituted Pyrroles

The synthesis of pyrroles using this compound leverages the nucleophilicity of the amino group. The strategies often mirror those for furans, but the nitrogen atom takes the place of the oxygen in the key cyclization step.

Mechanistic Considerations

Two primary pathways can be envisioned:

  • Direct Intramolecular Amination: Similar to furan synthesis, a transition metal (e.g., gold, rhodium) can activate the alkyne, facilitating a 5-endo-dig attack by the nitrogen atom of the dimethylamino group. This is less common for tertiary amines without modification but is a key strategy for related primary or secondary amino-alkynes.

  • Tandem/Cascade Reactions: A more powerful approach involves a cascade reaction. For instance, an initial intermolecular reaction can form an intermediate that is perfectly primed for cyclization. A classic conceptual parallel is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound cyclizes with an amine.[9] Modern methods achieve this transformation from alkyne precursors in a single pot.[10]

Application Protocol: Rhodium-Catalyzed Synthesis of Tetrasubstituted Pyrroles

This protocol is based on the highly efficient rhodium-catalyzed reaction of 1-sulfonyl-1,2,3-triazoles with alkenyl ethers, which generates an α-imino rhodium carbene intermediate that subsequently forms the pyrrole.[10] A similar strategy can be employed using a precursor derived from this compound.

  • Precursor Synthesis: The terminal alkyne of this compound is first converted to a 1-sulfonyl-1,2,3-triazole via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a sulfonyl azide.

  • Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, dissolve the synthesized triazole precursor (0.5 mmol) in 1,2-dichloroethane (DCE, 5 mL).

  • Reagent Addition: Add an alkenyl alkyl ether (e.g., ethyl vinyl ether, 1.5 mmol, 3 equiv.) followed by the rhodium catalyst, Rh₂(OAc)₄ (0.01 mmol, 2 mol%).

  • Reaction Execution: Seal the tube and heat the mixture to 80 °C in an oil bath. Stir for 3-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup and Purification: Cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue directly by flash column chromatography (hexane/ethyl acetate) to isolate the polysubstituted pyrrole.

CatalystKey IntermediateTemperature (°C)Typical Yield (%)Reference
Rh₂(OAc)₄α-imino rhodium carbene8075-95[10]
Iodine (catalytic)Iodinated imine100-12060-80[11]

Related Transformations: The A³ Coupling

While not a direct cyclization of this compound itself, the A³ (Aldehyde-Alkyne-Amine) coupling is a cornerstone reaction for producing propargylamine intermediates, which are direct precursors to a vast array of N-heterocycles.[12][13] Understanding this reaction provides context for the synthetic potential of the propargylamine scaffold inherent in our title compound.

Mechanism of the A³ Coupling

This one-pot, three-component reaction is typically catalyzed by copper(I) salts.[12]

  • Copper Acetylide Formation: The copper(I) catalyst reacts with the terminal alkyne in the presence of a base to form a highly nucleophilic copper acetylide species.[14]

  • Iminium Ion Formation: Concurrently, the aldehyde and amine condense to form an electrophilic iminium ion.

  • C-C Bond Formation: The copper acetylide performs a nucleophilic attack on the iminium ion, forming the C-C bond and generating the propargylamine product.[15]

G Aldehyde R1-CHO (Aldehyde) Iminium [R1-CH=NR3R4]+ (Iminium Ion) Aldehyde->Iminium Alkyne R2-C≡C-H (Alkyne) Acetylide [Cu]-C≡C-R2 (Copper Acetylide) Alkyne->Acetylide [Cu(I)], Base Amine R3R4-NH (Amine) Amine->Iminium Product Propargylamine Iminium->Product Acetylide->Product Nucleophilic Attack

Caption: Simplified schematic of the A³ coupling reaction.

The propargylamines produced are then readily cyclized into pyrroles, pyridines, and other heterocycles using various methodologies, including those described in the sections above.

References

  • This compound | Research Chemical - Benchchem.

  • Gold-catalyzed cyclization reactions of allenol and alkynol derivatives. - SciSpace.

  • Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions - Frontiers.

  • Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists - MDPI.

  • Recent advances in the gold-catalyzed additions to C–C multiple bonds - Beilstein Journals.

  • Gold-Catalyzed Cyclizations of Alkynol-Based Compounds: Synthesis of Natural Products and Derivatives - PMC - PubMed Central.

  • This compound | C6H11NO | CID 413857 - PubChem.

  • A3 Coupling Reaction - Chemistry LibreTexts.

  • (Z)-4-(dimethylamino)but-2-en-1-ol - PubChem.

  • Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives - PMC - NIH.

  • Furan synthesis - Organic Chemistry Portal.

  • Sonogashira Coupling - Chemistry LibreTexts.

  • Sonogashira Coupling - Organic Chemistry Portal.

  • Sonogashira coupling - Wikipedia.

  • Sonogashira Coupling - SynArchive.

  • Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles - PMC - NIH.

  • Modular Synthesis of Furans with up to Four Different Substituents by a trans-Carboboration Strategy - NIH.

  • Synthesis and Molecular Docking Studies of Some Novel Heterocyclic Compounds Containing Sulfonamide Moiety - Scirp.org.

  • Paal-Knorr Furan Synthesis - Organic Chemistry Portal.

  • 4-(Methylamino)but-2-en-1-ol - PubChem.

  • A facile metal-free one-flask synthesis of multi-substituted furans via a BF3·Et2O mediated formal [4 + 1] reaction of 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones - PMC - NIH.

  • The Asymmetric A 3 (Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - MDPI.

  • Oxazoles and Oxazolines in Organic Synthesis | Request PDF - ResearchGate.

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES.

  • Synthesis and applications of 4N-substituted oxazoles - CORE.

  • Recent Advancements in Pyrrole Synthesis - PMC - PubMed Central.

  • Unexpected observation in A3-coupling reactions. (a)... - ResearchGate.

  • A New Synthesis of Poly Heterocyclic Compounds Containing Nitrogen and Boron Atoms † - Sciforum.

  • Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide - MDPI.

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central.

  • A walk around A3 Coupling for the synthesis of Propargylamines - Journal of Pharmacognosy and Phytochemistry.

  • A greener and sustainable approach towards the synthesis of propargylamine using multicomponent A3-coupling reaction - Asian Journal of Green Chemistry.

  • Synthesis of Pyrroles from Terminal Alkynes, N-Sulfonyl Azides, and Alkenyl Alkyl Ethers through 1-Sulfonyl-1,2,3-triazoles - Organic Chemistry Portal.

Sources

analytical methods for quantifying 4-(Dimethylamino)but-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analytical Quantification of 4-(Dimethylamino)but-2-yn-1-ol

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of this compound (DMABO). As a key intermediate in pharmaceutical synthesis and a potential impurity, its accurate quantification is critical for quality control and regulatory compliance. This document explores multiple orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Nonaqueous Potentiometric Titration. Each section is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the methodological choices, ensuring robust and reliable results.

Introduction: The Analytical Imperative for this compound

This compound (CAS: 14597-26-3, Molecular Formula: C₆H₁₁NO, Molecular Weight: 113.16 g/mol ) is a bifunctional molecule containing a tertiary amine and a primary alcohol, separated by an alkyne group.[1] This structure makes it a versatile building block in organic synthesis and a potential impurity in active pharmaceutical ingredients (APIs). The accurate and precise measurement of DMABO is essential for ensuring product purity, stability, and safety in the pharmaceutical industry.[2]

The validation of analytical methods is a cornerstone of Good Manufacturing Practices (GMP), providing documented evidence that a procedure is suitable for its intended purpose.[3][4] This guide presents four distinct, validated methods for the quantification of DMABO, each with unique advantages in terms of selectivity, sensitivity, and sample throughput.

Method 1: High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Principle & Rationale: Reversed-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of analytes. For DMABO, a polar compound, a C18 stationary phase combined with an aqueous-organic mobile phase provides excellent retention and peak shape. The tertiary amine group can be protonated at acidic pH, which improves its interaction with the stationary phase and enhances chromatographic performance. A UV detector is suitable for quantification, although coupling to a mass spectrometer (LC-MS) can provide enhanced specificity.

Experimental Protocol: RP-HPLC with UV Detection

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector (e.g., Agilent 1260 Infinity II or equivalent).[5]

    • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[5]

    • Mobile Phase: 80:20 (v/v) mixture of Mobile Phase A and Mobile Phase B.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Rationale: Formic acid acts as an ion-pairing agent and controls the pH to ensure consistent protonation of the tertiary amine, leading to symmetrical peaks.[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

      • Rationale: Lacking a strong chromophore, DMABO is detected at a low UV wavelength where the functional groups exhibit some absorbance.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Diluent: 50:50 (v/v) Acetonitrile:Water.

    • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of DMABO reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100 µg/mL) by serial dilution of the stock solution with diluent.

    • Sample Solution: Accurately weigh the sample to be analyzed to obtain a theoretical DMABO concentration of ~50 µg/mL and prepare similarly to the standard. Filter through a 0.45 µm syringe filter before injection.[7]

Method Validation Summary: The method should be validated according to ICH Q2(R1) guidelines.[4] Key parameters include specificity, linearity, range, accuracy, precision, and robustness.[8][9]

Parameter Typical Acceptance Criteria Expected Performance
Linearity (r²) ≥ 0.999> 0.999
Range 1 - 100 µg/mL80% to 120% of the target concentration.[3]
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.5%
Precision (% RSD) ≤ 2.0%< 1.0% for repeatability and intermediate precision.[8]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.3 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1~1.0 µg/mL

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing p1 Accurately Weigh DMABO Standard/Sample p2 Dissolve & Dilute in Acetonitrile/Water p1->p2 p3 Prepare Calibration Curve Standards p2->p3 p4 Filter Sample (0.45 µm) p2->p4 a1 Inject into HPLC System p3->a1 p4->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection at 210 nm a2->a3 d1 Integrate Peak Area a3->d1 d2 Generate Calibration Curve (Std) d1->d2 d3 Calculate Concentration in Sample d1->d3

Caption: Workflow for the quantification of DMABO using RP-HPLC.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC is an ideal technique for analyzing volatile or semi-volatile compounds.[10] DMABO, with its alcohol functional group, can exhibit peak tailing on standard non-polar GC columns due to interaction with active sites. To mitigate this and improve volatility, derivatization to a trimethylsilyl (TMS) ether is recommended. This procedure replaces the active hydrogen of the hydroxyl group, resulting in sharper, more symmetrical peaks and improved sensitivity.[11] Coupling with a mass spectrometer provides definitive identification based on the fragmentation pattern and highly selective quantification using selected ion monitoring (SIM).

Experimental Protocol: GC-MS with TMS Derivatization

  • Instrumentation:

    • GC system with a split/splitless injector and a mass selective detector (MSD) (e.g., Agilent 7890B GC with 5977A MSD).[5]

    • Autosampler.

  • Chromatographic and MS Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[5]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial 60 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • Injector Temperature: 250 °C, Splitless mode.

    • MS Transfer Line: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition: Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification.

      • Rationale: Key diagnostic ions for TMS-derivatized DMABO would be selected for SIM mode to maximize sensitivity and exclude matrix interference.

  • Sample and Standard Derivatization:

    • Solvent: Pyridine or Acetonitrile.

    • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Procedure: a. Accurately prepare stock solutions of DMABO and an internal standard (e.g., Dodecanol) in pyridine. b. In a 2 mL autosampler vial, add 100 µL of the sample/standard solution. c. Add 100 µL of BSTFA + 1% TMCS. d. Cap the vial tightly and heat at 70 °C for 30 minutes. e. Cool to room temperature before injection.

Method Validation Summary:

Parameter Typical Acceptance Criteria Expected Performance
Linearity (r²) ≥ 0.998> 0.999
Range 0.1 - 50 µg/mLSuitable for trace impurity analysis.
Accuracy (% Recovery) 95.0% - 105.0%97.5% - 103.8%
Precision (% RSD) ≤ 5.0% for trace levels< 3.0%
Limit of Detection (LOD) SIM mode~5 ng/mL
Limit of Quantification (LOQ) SIM mode~15 ng/mL

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Prepare DMABO and Internal Std solutions in Pyridine p2 Add BSTFA Derivatizing Agent p1->p2 p3 Heat at 70°C for 30 min p2->p3 p4 Cool to Room Temp p3->p4 a1 Inject into GC-MS System p4->a1 a2 Separation on HP-5ms Column a1->a2 a3 EI Ionization & MS Detection (SIM) a2->a3 d1 Integrate Ion Chromatograms a3->d1 d2 Calculate Peak Area Ratios d1->d2 d3 Quantify using Internal Standard Calib. d2->d3

Caption: Workflow for DMABO quantification via GC-MS after TMS derivatization.

Method 3: Quantitative NMR (qNMR) Spectroscopy

Principle & Rationale: qNMR is a primary analytical method that allows for the direct measurement of an analyte's concentration or purity without the need for a specific reference standard of the analyte itself.[12] The area of an NMR signal is directly proportional to the number of nuclei contributing to it.[12] By adding a certified internal standard of known purity and concentration, the purity of DMABO can be calculated by comparing the integral of a unique DMABO signal to the integral of a known signal from the internal standard. This method is highly accurate, precise, and non-destructive.[12]

Experimental Protocol: ¹H-qNMR

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

  • Materials:

    • DMABO Sample: To be analyzed.

    • Internal Standard (IS): Certified reference material with known purity (e.g., Maleic acid, Dimethyl sulfone). The IS must have signals that do not overlap with the analyte signals.

    • NMR Solvent: Deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the DMABO sample into a clean vial using a microbalance.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Vortex to ensure complete dissolution and transfer to a 5 mm NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90° pulse to maximize signal.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and standard signals to ensure full relaxation and accurate integration. A value of 30-60 seconds is typical.

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest.[13]

    • No spinning is applied to avoid spinning sidebands.

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved signal for DMABO (e.g., the methylene protons adjacent to the hydroxyl group) and a signal for the internal standard.

    • Calculate the purity of DMABO using the following formula:[13]

    Purity_x (%) = (I_x / I_cal) * (N_cal / N_x) * (M_x / M_cal) * (W_cal / W_x) * Purity_cal (%)

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • M = Molecular weight

    • W = Weight

    • P = Purity

    • x = Analyte (DMABO)

    • cal = Internal Standard (Calibrant)

Workflow Diagram: qNMR Analysis

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation p1 Accurately Weigh DMABO and Internal Standard p2 Dissolve in Deuterated Solvent p1->p2 p3 Transfer to NMR Tube p2->p3 a1 Acquire 1H Spectrum p3->a1 a2 Ensure Long Relaxation Delay (d1) a1->a2 a3 Achieve High S/N (>250:1) a2->a3 d1 Process Spectrum (FT, Phasing, Baseline) a3->d1 d2 Integrate Analyte & Standard Signals d1->d2 d3 Calculate Purity using Formula d2->d3

Caption: Workflow for purity determination of DMABO by qNMR.

Method 4: Nonaqueous Potentiometric Titration

Principle & Rationale: This classical analytical technique provides a cost-effective method for assaying the total basic content of a sample. The tertiary amine group in DMABO is basic, but it is a relatively weak base. Titrating in a nonaqueous solvent like glacial acetic acid enhances its basicity, allowing for a sharp and accurate endpoint when titrated with a strong acid like perchloric acid.[14] A potentiometric endpoint, determined by monitoring the potential change with a pH electrode, is more precise and less subjective than a colorimetric indicator endpoint. This method is excellent for assay determination but is not specific and will quantify all basic substances in the sample.[14]

Experimental Protocol: Nonaqueous Titration

  • Instrumentation & Reagents:

    • Potentiometric titrator with a glass electrode and a reference electrode suitable for nonaqueous media.[15]

    • Analytical balance.

    • Solvent: Glacial Acetic Acid.

    • Titrant: 0.1 N Perchloric Acid (HClO₄) in Glacial Acetic Acid. Standardize against primary standard potassium hydrogen phthalate (KHP).

  • Procedure:

    • Accurately weigh an appropriate amount of the DMABO sample (e.g., 150-200 mg) and transfer it to a 100 mL beaker.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Immerse the electrodes in the solution and start the stirrer.

    • Titrate with standardized 0.1 N perchloric acid, recording the potential (mV) versus the volume of titrant added.

    • The endpoint is the point of maximum inflection on the titration curve (determined by the first or second derivative).

    • Perform a blank titration with 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.

  • Calculation: Assay (%) = [(V_s - V_b) * N * M.W.] / [W * 10]

    Where:

    • Vₛ = Volume of titrant for the sample (mL)

    • Vₑ = Volume of titrant for the blank (mL)

    • N = Normality of the perchloric acid titrant

    • M.W. = Molecular weight of DMABO (113.16 g/mol )

    • W = Weight of the sample (g)

Method Validation Summary:

Parameter Typical Acceptance Criteria Expected Performance
Linearity Not typically assessed by r²; response factor consistencyConsistent over a defined range
Range 70% - 130% of target weightReliable for assay determination
Accuracy (% Recovery) 98.5% - 101.5%99.0% - 101.0%
Precision (% RSD) ≤ 1.5%< 0.8%
Specificity Low; titrates total basicityNot suitable for impurity profiling

Workflow Diagram: Titration Analysis

Titration_Workflow cluster_prep Titrant & Sample Prep cluster_analysis Potentiometric Titration cluster_data Calculation p1 Standardize 0.1N Perchloric Acid p2 Accurately Weigh DMABO Sample p3 Dissolve in Glacial Acetic Acid p2->p3 a1 Titrate with HClO4 p3->a1 a2 Record mV vs. Volume a1->a2 a3 Determine Endpoint (Inflection Point) a2->a3 d2 Calculate Net Titrant Volume a3->d2 d1 Perform Blank Titration d1->d2 d3 Calculate Assay (%) d2->d3

Caption: Workflow for the assay of DMABO by nonaqueous potentiometric titration.

Conclusion and Method Selection

The choice of analytical method for quantifying this compound depends on the specific analytical objective.

  • RP-HPLC is recommended for routine quality control, offering a balance of specificity, sensitivity, and throughput for both assay and purity testing.

  • GC-MS provides superior sensitivity and specificity, making it the preferred method for trace-level impurity identification and quantification.

  • qNMR serves as a primary, non-destructive method ideal for certifying reference standards and for accurate purity assignments without requiring an identical standard.

  • Nonaqueous Titration is a simple, rapid, and cost-effective technique for high-concentration assay determination where specificity is not a concern.

By leveraging these orthogonal methods, researchers and quality control analysts can ensure the comprehensive and accurate characterization of this compound, thereby safeguarding product quality and meeting stringent regulatory standards.

References

  • 4-(Diethylamino)-2-butyn-1-ol - LookChem. Available from: [Link]

  • Validation of Impurity Methods, Part II. (2014). LCGC North America. Available from: [Link]

  • 4-(Diethylamino)-2-butyn-1-ol - SIELC Technologies. (2018). Available from: [Link]

  • Nau, H., & Biemann, K. (1976). Peptide analysis as amino alcohols by gas chromatography-mass spectrometry. Application to hyperoligopeptiduria. Detection of Gly-3Hyp-4Hyp and Gly-Pro-4Hyp-Gly. Analytical Biochemistry, 73(1), 139-153. Available from: [Link]

  • Eichmann, T., & Kenttämaa, H. I. (2014). An investigation of site-selective gas-phase reactions of amino alcohols with dimethyl ether ions. Journal of the American Society for Mass Spectrometry, 25(10), 1745-1753. Available from: [Link]

  • Zelenina, E. N. Separate Quantitative Determination of Primary, Secondary, and Tertiary Aromatic Amines. National Technical Reports Library - NTIS. Available from: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound. Available from: [Link]

  • Verma, B. C., & Kumar, S. (1974). Determination of Primary and Secondary Amines Alone and in LMixtures with Tertiary Amines. Analyst, 99(1180), 498-502. Available from: [Link]

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (2021). SciELO Brazil. Available from: [Link]

  • 4-(Diethylamino)-2-butyn-1-ol. PubChem, National Institutes of Health. Available from: [Link]

  • (Z)-4-(dimethylamino)but-2-en-1-ol. PubChem, National Institutes of Health. Available from: [Link]

  • This compound. PubChem, National Institutes of Health. Available from: [Link]

  • Analytical method validation: A brief review. (2017). Journal of Pharmaceutical and Analytical Chemistry. Available from: [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review. Available from: [Link]

  • Primary, Secondary, and Tertiary Amine Values of Fatty Amines, Potentiometric Method. AOCS. Available from: [Link]

  • How can I quantify 1°,2°,3° Amines in a reaction product without NMR, potentiometric titration? (2018). ResearchGate. Available from: [Link]

  • Analysis of Amino Acids Contained in Alcohol. Shimadzu. Available from: [Link]

  • Sugars, Sugar Alcohols & Amino Acids Separation with LCMS. MicroSolv. Available from: [Link]

  • Quantitative NMR Spectroscopy. (2017). University of Oxford. Available from: [Link]

  • Malz, F., & Jancke, H. (2005). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Available from: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available from: [Link]

  • Malz, F. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe, 19(5), 14-17. Available from: [Link]

  • Validated HPLC Determination of 4-Dimethylaminoantipyrine in Different Suppository Bases. (2009). Acta Poloniae Pharmaceutica - Drug Research, 66(3), 223-229. Available from: [Link]

  • Separation of 4,4'-Bis(dimethylamino)-4''-(methylamino)trityl alcohol on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Validated HPLC determination of 4-dimethylaminoantipyrine in different suppository bases. (2009). PubMed. Available from: [Link]

  • Development of Analytical Methods for the Quantification of Metabolites of Lesogaberan in a MIST Investigation. (2013). PubMed. Available from: [Link]

  • Methods and instruments. Department of Chemistry and Pharmacy, Friedrich-Alexander-Universität Erlangen-Nürnberg. Available from: [Link]

  • Technical Notes. GL Sciences. Available from: [Link]

  • Preparation, identification and gas chromatographic analysis of 4-diethylamino monofluoroacetanilide. (2025). ResearchGate. Available from: [Link]

  • Advances in Quantitative Analytical Methods for Solid Drugs. (2022). MDPI. Available from: [Link]

  • 1-2 on GC. GL Sciences. Available from: [Link]

  • Quantitative Analytical Methods. (2018). ResearchGate. Available from: [Link]

  • Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation Products. (2022). ResearchGate. Available from: [Link]

Sources

Introduction: Unveiling 4-(Dimethylamino)but-2-yn-1-ol as a Chemical Proteomics Tool

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 4-(Dimethylamino)but-2-yn-1-ol as a versatile biochemical probe.

This compound is a multifunctional small molecule characterized by three key chemical features: a tertiary amine (dimethylamino), a primary alcohol, and a terminal alkyne.[1] While it serves as a valuable building block in synthetic organic chemistry, its true potential in biochemical research lies in the strategic placement of the alkyne group.[1] This functional group is relatively rare in biological systems, making it a bioorthogonal handle.[2] This means it can participate in highly specific chemical reactions within a complex biological environment without interfering with native biochemical processes.

The primary application of the alkyne is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3] This reaction allows for the covalent attachment of a reporter molecule (such as a biotin tag for enrichment or a fluorophore for imaging) to the probe after it has interacted with its biological targets.[4][5] This two-step approach is central to modern chemical proteomics and Activity-Based Protein Profiling (ABPP), enabling the identification and characterization of protein targets in complex proteomes.[4][6]

The dimethylamino and hydroxyl groups contribute to the molecule's reactivity and potential as a ligand, possibly interacting with enzyme active sites or other protein binding pockets through nucleophilic interactions.[1] This guide provides detailed protocols for leveraging these features to profile protein interactions in cell lysates.

Core Principle: Activity-Based Profiling with a Clickable Probe

The use of this compound as a probe follows a two-stage logic common to ABPP.[3][4]

  • Labeling Stage: The probe is introduced into a biological system (e.g., cell lysate). Its inherent reactivity, conferred by the dimethylamino and hydroxyl moieties, allows it to form covalent or strong non-covalent interactions with specific proteins. The rest of the proteome remains unlabeled.

  • Detection Stage: After the labeling event, a reporter tag equipped with a complementary azide group is added. The CuAAC click reaction is initiated, which covalently links the reporter tag exclusively to the probe-labeled proteins. This enables subsequent visualization or enrichment and identification.

This workflow allows for the sensitive detection of protein targets that would be difficult to identify using traditional methods.

G cluster_0 Step 1: Labeling cluster_1 Step 2: Click Reaction & Detection Lysate Cell Lysate (Complex Proteome) Labeled_Protein Probe-Labeled Protein Target(s) Lysate->Labeled_Protein Incubation (Target Binding) Probe Probe (4-DMABO) Probe->Labeled_Protein Tagged_Protein Tagged Protein for Detection Labeled_Protein->Tagged_Protein CuAAC 'Click' Reporter Azide Reporter (Biotin or Fluorophore) Reporter->Tagged_Protein Analysis Downstream Analysis (Enrichment / Imaging) Tagged_Protein->Analysis

Caption: General workflow for using this compound as a clickable probe.

Application Note 1: Target Identification via Biotinylation and Affinity Purification

This protocol outlines the use of this compound to label protein targets in a cell lysate, followed by biotin tagging and streptavidin-based enrichment for identification by mass spectrometry.

Workflow Overview

G A 1. Prepare Cell Lysate B 2. Label with Probe (4-DMABO) A->B C 3. Click Reaction (Biotin-Azide) B->C D 4. Precipitate & Resuspend Proteins C->D E 5. Enrich Biotinylated Proteins (Streptavidin Beads) D->E F 6. Elute & Prepare for MS E->F G 7. LC-MS/MS Analysis F->G

Caption: Workflow for proteome-wide target identification.

Detailed Experimental Protocol

A. Materials and Reagents

ReagentSuggested SupplierPurpose
This compound (Probe)Sigma-Aldrich, etc.Covalent labeling of target proteins
Protease Inhibitor CocktailMillipore, RochePrevent protein degradation
Tris-HCl, pH 8.0Fisher ScientificBuffer for click reaction
SDS (Sodium Dodecyl Sulfate)Bio-RadDenaturant and solubilizing agent
Biotin-AzideClick Chemistry ToolsReporter tag for enrichment
TCEP (Tris(2-carboxyethyl)phosphine)Thermo FisherReducing agent to maintain Cu(I) state
TBTA LigandSigma-AldrichCopper(I)-stabilizing ligand
Copper(II) Sulfate (CuSO₄)Sigma-AldrichCopper source for CuAAC reaction
Streptavidin Agarose BeadsThermo FisherAffinity matrix for biotinylated proteins
Mass Spectrometry Grade TrypsinPromegaProtein digestion for mass spec analysis

B. Step-by-Step Methodology

  • Cell Lysate Preparation:

    • Harvest cultured cells and wash twice with cold PBS.

    • Lyse cells in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) containing a protease inhibitor cocktail.

    • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

    • Determine protein concentration using a BCA or Bradford assay. Adjust concentration to 1-2 mg/mL.

  • Protein Labeling:

    • To 1 mL of cell lysate, add this compound from a freshly prepared 100x stock in DMSO to a final concentration of 10-100 µM.

      • Causality Note: The optimal probe concentration must be determined empirically. Too low may result in insufficient labeling, while too high can lead to non-specific labeling.

    • As a negative control, add an equivalent volume of DMSO to a separate aliquot of lysate.

    • Incubate for 1 hour at 37°C with gentle agitation.

  • Click Chemistry (CuAAC Reaction):

    • Prepare a "Click-Mix" fresh just before use. For a 1 mL labeling reaction, combine:

      • 10 µL of 20 mM Biotin-Azide (final concentration 200 µM)

      • 20 µL of 50 mM TCEP (final concentration 1 mM)

      • 10 µL of 10 mM TBTA in DMSO (final concentration 100 µM)

      • 10 µL of 50 mM CuSO₄ (final concentration 500 µM)

    • Add the Click-Mix to the probe-labeled lysate.

    • Incubate for 1-2 hours at room temperature.

      • Causality Note: TCEP reduces Cu(II) to the catalytically active Cu(I) state. TBTA is a ligand that stabilizes Cu(I) and improves reaction efficiency in a complex biological milieu.[7]

  • Protein Precipitation and Enrichment:

    • Precipitate the proteins by adding 4 volumes of ice-cold acetone and incubating at -20°C for 1 hour.

    • Pellet the proteins by centrifugation (15,000 x g, 10 min, 4°C) and discard the supernatant.

    • Wash the pellet with ice-cold methanol to remove excess reagents.

    • Resuspend the protein pellet in a buffer containing 1% SDS to ensure complete solubilization.

    • Dilute the sample 10-fold with a non-denaturing buffer (e.g., PBS) to reduce the SDS concentration to 0.1% for efficient bead binding.

    • Add pre-washed streptavidin agarose beads and incubate for 2 hours at 4°C with rotation to capture biotinylated proteins.

  • Elution and Preparation for Mass Spectrometry:

    • Wash the beads extensively with buffer (e.g., PBS with 0.1% SDS, followed by PBS alone) to remove non-specifically bound proteins.

    • Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.

    • Run the eluate on a short SDS-PAGE gel to separate proteins from the beads.

    • Perform an in-gel tryptic digest of the protein band.

    • Extract peptides for analysis by LC-MS/MS.

Self-Validation and Controls
  • No-Probe Control: An aliquot of lysate treated with DMSO instead of the probe should be processed in parallel. This control is crucial to identify proteins that non-specifically bind to the streptavidin beads.

  • Competition Control: If a known inhibitor or binder for a suspected target exists, pre-incubate the lysate with an excess of this unlabeled competitor before adding the this compound probe. A reduction in the signal for that specific protein in the mass spectrometry data validates a specific probe-target interaction.

Application Note 2: In-Gel Fluorescence Visualization of Labeled Proteins

This protocol allows for the rapid visualization of labeled protein targets by conjugating a fluorescent reporter tag via click chemistry, followed by SDS-PAGE.

Workflow Overview

G A 1. Prepare & Label Lysate (as in Protocol 1) B 2. Click Reaction (Fluorescent Azide) A->B C 3. Precipitate Proteins & Resuspend in Loading Buffer B->C D 4. SDS-PAGE C->D E 5. In-Gel Fluorescence Scan D->E F 6. Coomassie Stain (Total Protein Loading) E->F

Caption: Workflow for fluorescent visualization of probe targets.

Detailed Experimental Protocol
  • Lysate Preparation and Labeling:

    • Follow steps 1 and 2 from the previous protocol (Application Note 1).

  • Click Chemistry with Fluorescent Azide:

    • Prepare a Click-Mix as before, but substitute Biotin-Azide with a fluorescent azide (e.g., Azide-Fluor 488, Cy5-Azide). Use a final concentration of 25-50 µM for the fluorescent azide.

    • Add the Click-Mix to the labeled lysate and incubate for 1 hour at room temperature, protected from light.

  • Sample Preparation for SDS-PAGE:

    • Precipitate proteins with cold acetone as described in Protocol 1 to remove unreacted fluorescent probe, which can cause high background.

    • Resuspend the protein pellet directly in 1x SDS-PAGE loading buffer.

  • Electrophoresis and Imaging:

    • Separate the protein samples on a polyacrylamide gel.

    • After electrophoresis, scan the gel using a fluorescence gel imager with the appropriate excitation and emission filters for the chosen fluorophore.

    • Subsequently, stain the same gel with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize the entire proteome and confirm equal loading across lanes.

Data Interpretation
  • Fluorescent Bands: Bands appearing in the fluorescence scan represent proteins that have been covalently labeled by the this compound probe.

  • Comparison to Controls: The "no-probe" control lane should have minimal to no fluorescent signal. In a competition experiment, the intensity of specific bands should decrease in the presence of the competitor, confirming target engagement.

References

  • Click Chemistry in Proteomic Investigations. PMC - PubMed Central - NIH.[Link]

  • Recent Advances about the Applications of Click Reaction in Chemical Proteomics. MDPI.[Link]

  • Recent Advances about the Applications of Click Reaction in Chemical Proteomics (2021-09-01). MDPI.[Link]

  • Click chemistry and its application to proteomics. G-Biosciences.[Link]

  • Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. PMC - PubMed Central - NIH.[Link]

  • Alkyne-functionalized chemical probes for assaying the substrate specificities of the adenylation domains in nonribosomal peptide synthetases. PubMed.[Link]

  • Developing bioorthogonal probes to span a spectrum of reactivities. PMC - PubMed Central.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-(Dimethylamino)but-2-yn-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(Dimethylamino)but-2-yn-1-ol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this valuable synthetic transformation. We will move beyond simple procedural steps to explore the underlying chemistry, enabling you to troubleshoot effectively and enhance your reaction yields.

Introduction to the Synthesis

This compound is a versatile building block in organic chemistry, serving as a key intermediate in the synthesis of pharmaceuticals and other complex molecules.[1] Its synthesis is most commonly achieved via a variation of the Mannich reaction, an aminoalkylation process that, in this case, involves propargyl alcohol, formaldehyde, and dimethylamine.[2][3][4] While conceptually straightforward, this three-component reaction is sensitive to various parameters that can significantly impact yield and purity.

The core transformation relies on the generation of an electrophilic dimethylaminomethyl cation (an Eschenmoser's salt precursor), which is then attacked by the nucleophilic terminal alkyne of propargyl alcohol.[2][5] This guide will address the common challenges encountered during this process.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of questions and answers to directly address problems you may encounter during the synthesis.

Q1: My reaction yield is consistently low or non-existent. What are the primary causes?

A low yield is the most common issue and can stem from several factors related to reagents, reaction conditions, or the work-up procedure.

A1.1: Reagent Quality and Stoichiometry

  • Propargyl Alcohol Purity: Propargyl alcohol can polymerize or oxidize over time. Using old or discolored stock is a frequent source of failure. It is recommended to use freshly distilled propargyl alcohol for best results.

  • Formaldehyde Source: Formaldehyde is typically used as an aqueous solution (formalin) or as its solid polymer, paraformaldehyde.

    • Formalin: Commercial formalin often contains methanol as a stabilizer, which can interfere with the reaction. Ensure you are using a known, reliable grade.

    • Paraformaldehyde: This must be effectively depolymerized to monomeric formaldehyde for the reaction to proceed. Incomplete depolymerization is a common reason for low conversion. Heating the reaction mixture (e.g., to 60-80°C) is often required to facilitate this process.

  • Dimethylamine Concentration: Dimethylamine is often used as a 40% aqueous solution.[6] The exact concentration should be verified, as it can change with storage. Using the hydrochloride salt of the amine is also a common practice in Mannich reactions to maintain acidic conditions.[2]

  • Stoichiometry: While a 1:1:1 molar ratio of reactants is theoretically required, slight excesses of formaldehyde and dimethylamine are sometimes used to drive the reaction to completion. However, large excesses can lead to side reactions.

A1.2: Reaction Conditions

  • Temperature Control: The initial mixing of reagents can be exothermic. It is crucial to control the temperature, often by cooling the reaction vessel in an ice bath during the addition of reagents. After the initial exotherm subsides, gentle heating is typically required to ensure the reaction goes to completion.

  • pH of the Reaction Medium: The Mannich reaction is typically carried out under weakly acidic conditions, which facilitates the formation of the reactive iminium ion.[2] If using an aqueous solution of dimethylamine, the reaction medium will be basic. Some protocols may call for the use of a catalyst, such as copper(I) chloride, particularly in solvent-free or non-aqueous conditions, to facilitate the C-H activation of the alkyne.

  • Solvent Choice: While the reaction can be run in aqueous media, other solvents like methanol, ethanol, or DMSO can also be used.[6] The choice of solvent affects reactant solubility and reaction rates. Protic solvents can help stabilize the intermediates.[6]

Troubleshooting Flowchart for Low Yield

G start Low Yield Observed reagents 1. Verify Reagent Quality - Distill Propargyl Alcohol - Use Fresh Paraformaldehyde - Check Amine Concentration start->reagents conditions 2. Review Reaction Conditions - Monitor Temperature (Control Exotherm) - Check pH/Catalyst - Optimize Solvent reagents->conditions workup 3. Analyze Work-up & Purification - Check for Product in Aqueous Layer - Use Deactivated Silica Gel - Consider Vacuum Distillation conditions->workup analysis 4. Analyze Crude Product - Use NMR, LC-MS - Identify Side Products workup->analysis side_products Side Products Identified? analysis->side_products optimize Optimize to Minimize Side Reactions (e.g., Adjust Stoichiometry, Lower Temp) side_products->optimize Yes complete Yield Optimized side_products->complete No optimize->conditions

Caption: A systematic workflow for troubleshooting low reaction yields.

Q2: I'm observing significant side product formation. What are these impurities and how can I avoid them?

Side reactions compete with your desired transformation, reducing yield and complicating purification.

  • Meyer-Schuster Rearrangement: Under certain (especially acidic) conditions, propargyl alcohols can rearrange to α,β-unsaturated aldehydes or ketones. Careful control of pH is essential to minimize this.

  • Dimerization/Polymerization: Propargyl alcohol itself can undergo Glaser coupling or other polymerization pathways, especially in the presence of catalytic metals and oxygen. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[7]

  • Bis-alkylation: If there is an excess of the iminium ion, a second aminoalkylation can occur on the newly formed alcohol, though this is generally less favorable.

  • Aldol-type Condensations: Formaldehyde can undergo self-condensation, especially under basic conditions, consuming the reagent.

Preventative Measures:

  • Inert Atmosphere: Purge the reaction vessel with nitrogen or argon before adding reagents.

  • Controlled Addition: Add reagents slowly and with cooling to manage the reaction exotherm.

  • Stoichiometric Control: Avoid large excesses of any single reagent. Start with near-equimolar amounts and optimize from there.

Q3: The purification of my crude product is difficult. The compound seems to stick to the silica gel column or decompose.

Amino alcohols like this compound can be challenging to purify by standard column chromatography.

  • Problem: The basic dimethylamino group interacts strongly with the acidic silanol groups on standard silica gel. This leads to significant tailing, poor separation, and potential on-column decomposition.

  • Solution 1: Deactivated Silica Gel: Prepare a slurry of silica gel in your eluent system (e.g., Hexane/Ethyl Acetate) and add 1-2% triethylamine (or another volatile base).[7] This triethylamine will occupy the acidic sites on the silica, allowing your product to elute more cleanly.

  • Solution 2: Alumina Chromatography: Basic or neutral alumina can be a better alternative to silica gel for purifying basic compounds.

  • Solution 3: Acid-Base Extraction: The basicity of the amine allows for selective extraction.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with dilute aqueous acid (e.g., 1M HCl). Your product will move into the aqueous layer as the hydrochloride salt.

    • Wash the aqueous layer with an organic solvent to remove non-basic impurities.

    • Carefully basify the aqueous layer with a base like NaOH or NaHCO₃ to a pH > 9.

    • Extract the free amine product back into an organic solvent.

    • Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate.

  • Solution 4: Vacuum Distillation: If the product is thermally stable, short-path vacuum distillation can be a highly effective, solvent-free method for purification.[7]

Frequently Asked Questions (FAQs)

Q: What is the detailed reaction mechanism?

The synthesis follows the general mechanism of a Mannich reaction.[3]

  • Iminium Ion Formation: Dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent dehydration (typically acid-catalyzed) forms the highly electrophilic N,N-dimethylmethaniminium ion (also known as the Eschenmoser salt cation).[2][5]

  • Nucleophilic Attack: The terminal hydrogen on propargyl alcohol is weakly acidic (pKa ≈ 25). In the presence of a base (or via a metal-acetylide intermediate if a catalyst is used), it can be deprotonated or polarized. The resulting nucleophilic alkyne then attacks the electrophilic carbon of the iminium ion.

  • Product Formation: A simple proton transfer or hydrolysis step yields the final product, this compound.

Reaction Mechanism Diagram

G cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Attack Me2NH Dimethylamine CH2O Formaldehyde Me2NH->CH2O + H+ Iminium [CH2=N(Me)2]+ CH2O->Iminium - H2O Product This compound Iminium->Product Alkyne Propargyl Alcohol Alkyne->Product

Sources

troubleshooting side reactions with 4-(Dimethylamino)but-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Dimethylamino)but-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing scientifically sound, field-proven insights to ensure the success of your synthetic endeavors.

Introduction

This compound is a valuable bifunctional molecule possessing a tertiary amine, a hydroxyl group, and an internal alkyne. This unique combination of functional groups makes it a useful intermediate in the synthesis of a wide range of more complex molecules, including pharmaceuticals and biologically active compounds.[1] However, its reactivity can also lead to specific side reactions and purification challenges. This guide will help you anticipate, identify, and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of an α,β-unsaturated aldehyde byproduct. What is happening and how can I prevent it?

A1: This is a classic sign of a Meyer-Schuster rearrangement, a well-documented acid-catalyzed isomerization of secondary and tertiary propargylic alcohols to α,β-unsaturated ketones or aldehydes. [2][3][4] In the case of this compound, this rearrangement would lead to the formation of 4-(dimethylamino)but-2-enal.

Causality: The reaction is initiated by the protonation of the hydroxyl group, which then departs as a water molecule, leading to a resonance-stabilized carbocation. A 1,3-hydride shift followed by tautomerization yields the α,β-unsaturated aldehyde. The presence of the dimethylamino group can potentially influence the rate of this rearrangement due to its basicity and electronic effects.

Troubleshooting & Optimization:

  • Strict pH Control: Avoid acidic conditions during both the reaction and workup. The tertiary amine in your starting material can be protonated, creating an acidic environment that catalyzes the rearrangement. If your reaction requires acidic conditions, consider protecting the alcohol functionality before proceeding.

  • Mild Reaction Conditions: Whenever possible, utilize neutral or basic reaction conditions.

  • Workup Procedure: During aqueous workup, use a mild base such as sodium bicarbonate to neutralize any residual acid. Avoid strong acids for pH adjustment.

  • Temperature Control: Perform the reaction and workup at the lowest effective temperature to minimize the rate of this side reaction.

Q2: I am observing the formation of a dark, tarry substance in my reaction mixture, and purification is difficult. What could be the cause?

A2: The formation of dark, insoluble materials often points to polymerization or decomposition of your starting material or products. The conjugated system of the potential Meyer-Schuster product, 4-(dimethylamino)but-2-enal, is susceptible to polymerization, especially in the presence of light, heat, or acid/base catalysts.[5]

Causality: The electron-donating dimethylamino group increases the electron density of the conjugated system in the rearranged product, making it more susceptible to polymerization. Additionally, the starting material itself can be unstable under harsh conditions.

Troubleshooting & Optimization:

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can often initiate polymerization.

  • Prompt Purification: Purify your product as quickly as possible after the reaction is complete to minimize the time it is exposed to potentially destabilizing conditions.

  • Use of Inhibitors: In some cases, the addition of a radical inhibitor, such as BHT (butylated hydroxytoluene), to the reaction mixture or during storage can prevent polymerization.

  • Purification Technique: For purification, consider using deactivated silica gel for column chromatography. The basicity of the dimethylamino group can cause streaking and decomposition on standard silica gel.

Q3: My Sonogashira coupling reaction with this compound is giving low yields and a complex mixture of byproducts. How can I improve this?

A3: Low yields in Sonogashira couplings involving substrates with tertiary amines can be due to several factors, including catalyst inhibition and side reactions like homocoupling (Glaser coupling). [6][7][8][9][10]

Causality: The tertiary amine in this compound can coordinate to the palladium and copper catalysts, potentially inhibiting their catalytic activity. Furthermore, the terminal alkyne can undergo oxidative homocoupling in the presence of the copper(I) catalyst and oxygen.

Troubleshooting & Optimization:

  • Ligand Choice: Use a bulky phosphine ligand, such as P(t-Bu)3 or XPhos, which can help to prevent the substrate's amine from coordinating to the palladium center.

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While often slower, these conditions can circumvent the issue of homocoupling.

  • Base Selection: An amine base is a standard component of the Sonogashira reaction.[6] Given that your substrate is also a base, you may need to adjust the amount of added base accordingly. Ensure the base you use is dry and of high purity.

  • Thorough Degassing: Rigorously degas your solvent and reagents to remove all traces of oxygen to minimize Glaser homocoupling.

  • Order of Addition: Add the copper catalyst last, just before heating the reaction, to minimize premature side reactions.

Q4: I am using this compound in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction and observing inconsistent results. What could be the issue?

A4: The tertiary amine in your alkyne can interfere with the copper catalyst in a CuAAC reaction. [11][12][13][14][15]

Causality: The dimethylamino group can chelate to the copper(I) catalyst, altering its reactivity and potentially leading to catalyst deactivation or the formation of inactive complexes. This can result in sluggish or incomplete reactions.

Troubleshooting & Optimization:

  • Use a Ligand: Employ a stabilizing ligand for the copper(I) catalyst, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), which can help to prevent the substrate from interfering with the catalyst.

  • Catalyst Loading: You may need to screen different copper sources and optimize the catalyst loading. In some cases, a slightly higher catalyst loading might be necessary to overcome partial inhibition.

  • Solvent System: The choice of solvent can influence the coordination environment of the copper. Protic solvents like t-butanol/water are often effective for CuAAC reactions.

  • pH Control: Maintain a neutral to slightly acidic pH if your substrates are stable under these conditions, as this can protonate the dimethylamino group and reduce its ability to chelate the copper catalyst.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Deactivated Silica Gel

This protocol is essential for the purification of this compound and its reaction products to prevent on-column degradation.

Materials:

  • Crude reaction mixture containing the amino-alkyne product

  • Silica gel (standard grade, 230-400 mesh)

  • Triethylamine

  • Eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol)

  • Glass column for chromatography

  • Collection tubes

Procedure:

  • Prepare Deactivated Silica Gel:

    • Prepare your chosen eluent system.

    • Add 1-2% triethylamine to the eluent mixture.

    • Create a slurry of silica gel in this triethylamine-containing eluent.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude product in a minimum amount of the eluent.

    • Alternatively, for better resolution, perform a "dry loading": dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Elute the column with the triethylamine-containing eluent, gradually increasing the polarity if necessary.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

    • It is advisable to co-evaporate with a higher boiling point solvent like toluene to remove any residual triethylamine.

Protocol 2: Analytical Method for Impurity Profiling by HPLC-MS

This method provides a general framework for identifying and quantifying this compound and its potential impurities, such as the Meyer-Schuster rearrangement product.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Acetonitrile

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the sample in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • UV Detection: 210 nm and 254 nm

    • Injection Volume: 2 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0.0 5
      10.0 95
      12.0 95
      12.1 5

      | 15.0 | 5 |

  • MS Conditions (ESI Positive Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 50-500

Expected Results:

  • This compound: Expected [M+H]+ at m/z 114.09

  • 4-(Dimethylamino)but-2-enal (Meyer-Schuster product): Expected [M+H]+ at m/z 114.09 (isomer of the starting material)

  • Homodimer (from Sonogashira side reaction): Expected [M+H]+ at m/z 227.18

Visualizations

Troubleshooting Workflow for Low-Yielding Reactions

troubleshooting_workflow cluster_purification Purification Issues cluster_side_reactions Side Reaction Identification start Low Yield or Complex Mixture check_purity Verify Starting Material Purity (NMR, GC-MS) start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_reagents Assess Reagent Quality (Catalysts, Solvents, Base) start->check_reagents optimize Optimize Reaction Parameters check_purity->optimize check_conditions->optimize check_reagents->optimize purification_issue Difficulty in Purification deactivate_silica Use Deactivated Silica Gel (1-2% Et3N in eluent) purification_issue->deactivate_silica alt_purification Consider Alternative Purification (e.g., Distillation) purification_issue->alt_purification deactivate_silica->optimize alt_purification->optimize side_reaction Identify Side Products (LC-MS, NMR) meyer_schuster Meyer-Schuster Rearrangement? (α,β-Unsaturated Aldehyde) side_reaction->meyer_schuster homocoupling Homocoupling? (Diyne Product) side_reaction->homocoupling polymerization Polymerization? (Tarry Residue) side_reaction->polymerization meyer_schuster->optimize Control pH, Lower Temp homocoupling->optimize Degas Thoroughly, Use Ligands polymerization->optimize Inert Atmosphere, Prompt Purification

Caption: A logical workflow for troubleshooting low-yielding reactions.

Meyer-Schuster Rearrangement Pathway

meyer_schuster start This compound protonation Protonation of -OH Group start->protonation + H+ intermediate Carbocation Intermediate protonation->intermediate - H2O rearrangement 1,3-Hydride Shift intermediate->rearrangement enol Enol Intermediate rearrangement->enol tautomerization Tautomerization enol->tautomerization product 4-(Dimethylamino)but-2-enal tautomerization->product

Caption: The acid-catalyzed Meyer-Schuster rearrangement pathway.

References

  • Cadierno, V., Crochet, P., & García-Garrido, S. E. (2009). Metal-catalyzed transformations of propargylic alcohols into alpha,beta-unsaturated carbonyl compounds: from the Meyer-Schuster and Rupe rearrangements to redox isomerizations. Dalton transactions, (21), 4035–4053.
  • Meyer, K. H., & Schuster, K. (1922). Umlagerung von tertiären Äthinyl-carbinolen in ungesättigte Ketone. Berichte der deutschen chemischen Gesellschaft (A and B Series), 55(4), 819-823.
  • Organic Reactions. (2023). The Meyer–Schuster Rearrangement. Retrieved from [Link]

  • Wikipedia. (2023). Meyer–Schuster rearrangement. Retrieved from [Link]

  • Engel, D. A., López, S., & Dudley, G. B. (2008). Lewis acid-catalyzed Meyer–Schuster reactions: methodology for the olefination of aldehydes and ketones. Tetrahedron, 64(28), 6987-6998.
  • Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of Different Amines and Acids on CuAAC. Retrieved from [Link]

  • ACS Publications. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Wikipedia. (2023). Click chemistry. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • ACS Publications. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • IntechOpen. (2022). A Recent Concept of Importance: Click Chemistry. Retrieved from [Link]

  • University of Washington. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • Wiley Online Library. (2021). Controlled Synthesis of Oligomers Containing Main‐Chain B(sp2)‐B(sp2) Bonds. Retrieved from [Link]

  • PubChem. (n.d.). (Z)-4-(dimethylamino)but-2-en-1-ol. Retrieved from [Link]

  • Springer. (2008). High-performance liquid chromatography–tandem mass spectrometry in the identification and determination of phase I and phase II drug metabolites. Retrieved from [Link]

  • PubMed. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Retrieved from [Link]

  • PubChem. (n.d.). 4-(Dimethylamino)butan-1-ol. Retrieved from [Link]

  • MDPI. (2021). Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. Retrieved from [Link]

  • Springer. (2020). Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial. Retrieved from [Link]

  • Agilent. (2024). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link]

Sources

Technical Support Center: Improving the Stability of 4-(Dimethylamino)but-2-yn-1-ol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Dimethylamino)but-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for enhancing the stability of this compound in solution. By understanding the underlying chemical principles, you can proactively design experiments that ensure the integrity of your results.

Introduction to Stability Challenges

This compound is a bifunctional molecule containing a tertiary amine and a propargyl alcohol moiety. This unique structure, while synthetically versatile, presents specific stability challenges in solution. The primary degradation pathways are often related to the reactivity of the tertiary amine and the potential for reactions involving the triple bond and hydroxyl group, especially under non-optimal conditions. This guide will walk you through common issues and provide scientifically grounded solutions.

Troubleshooting Guide: Enhancing Solution Stability

This section addresses specific problems you may encounter during your experiments, offering explanations and actionable solutions.

Issue 1: Rapid Degradation of this compound in Aqueous Solution

Question: I've observed significant degradation of my this compound stock solution in water within a short period. What is causing this, and how can I prevent it?

Answer:

The degradation of this compound in aqueous solutions can be attributed to several factors, primarily related to the basicity of the tertiary amine and its interaction with water.

Causality:

  • Basicity and Hydration: Tertiary amines, when dissolved in water, can establish an equilibrium with their protonated form. While alkyl groups are electron-donating and increase the basicity of the amine, the stability of the resulting protonated amine in water is crucial.[1] Tertiary amines are often less stable in aqueous solutions compared to primary and secondary amines due to poorer solvation of their corresponding ammonium ions.[2][3] This is because the bulky alkyl groups can hinder the stabilizing hydrogen bonding interactions with water molecules.[4]

  • pH Effects: The pH of the aqueous solution plays a critical role. In neutral or acidic solutions, the tertiary amine will be protonated, which can influence its reactivity and stability. Conversely, in basic solutions, the free amine is more prevalent, which can also lead to different degradation pathways.

Solutions:

  • pH Adjustment:

    • Acidic pH: For many applications, maintaining the solution at a slightly acidic pH (e.g., pH 4-6) can enhance stability. Protonation of the dimethylamino group can reduce its nucleophilicity and prevent side reactions.

    • Use of Buffers: Employing a suitable buffer system (e.g., acetate or phosphate buffer) is highly recommended to maintain a constant pH throughout your experiment.

  • Solvent Selection:

    • Aqueous-Organic Mixtures: If your experimental design allows, consider using a mixture of water and a polar aprotic organic solvent (e.g., acetonitrile, DMSO). This can reduce the concentration of water and potentially slow down hydrolysis-related degradation.

    • Anhydrous Solvents: For long-term storage or reactions sensitive to water, using anhydrous solvents is the best practice.

Experimental Protocol: Preparing a Stabilized Aqueous Stock Solution

  • Determine the optimal pH: Perform a small-scale pH stability study by dissolving this compound in a series of buffers (e.g., pH 4, 5, 6, 7, and 8).

  • Monitor degradation: Analyze the samples at different time points (e.g., 0, 2, 4, 8, 24 hours) using a suitable analytical technique like HPLC or NMR to quantify the remaining parent compound.

  • Select the optimal buffer: Based on the results, choose the buffer that provides the best stability for your desired experimental timeframe.

  • Prepare the stock solution: Dissolve the required amount of this compound in the chosen buffer.

  • Storage: Store the stock solution at a low temperature (e.g., 2-8 °C) and protected from light.

Issue 2: Discoloration of the Solution Over Time

Question: My solution of this compound has developed a yellowish or brownish tint. What causes this discoloration, and is the compound still usable?

Answer:

Discoloration is a common issue with propargyl alcohols and is often an indicator of degradation.

Causality:

  • Oxidation: The propargyl alcohol moiety can be susceptible to oxidation, especially in the presence of dissolved oxygen, light, or trace metal impurities. This can lead to the formation of colored byproducts.

  • Polymerization: The reactive triple bond can undergo polymerization reactions, which can also result in colored products. This process can be catalyzed by heat, light, or impurities.[5]

  • Acid-Catalyzed Reactions: While acidic conditions can stabilize the amine group, strong acids may promote other reactions involving the alcohol and alkyne functionalities, potentially leading to discoloration. A patent for stabilizing propargyl alcohol suggests using small amounts of sulfuric or phosphoric acid to prevent discoloration.[6]

Solutions:

  • Inert Atmosphere:

    • Degassing Solvents: Before preparing your solution, degas the solvent by sparging with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

    • Blanketing: Store the solution under an inert atmosphere.[7][8]

  • Protection from Light:

    • Amber Vials: Always store solutions of this compound in amber glass vials or wrap clear vials with aluminum foil to protect them from light.

  • Use of Antioxidants:

    • In some cases, the addition of a small amount of a radical scavenger or antioxidant (e.g., BHT) may be beneficial, but this should be tested for compatibility with your specific application.

  • Purity of the Compound:

    • Ensure you are using a high-purity grade of this compound, as impurities can catalyze degradation.

Workflow for Minimizing Discoloration

G cluster_prep Solution Preparation cluster_storage Storage Prep Start: High-Purity This compound Degas Degas Solvent (N2 or Ar sparging) Prep->Degas Dissolve Dissolve Compound in Degassed Solvent Degas->Dissolve Store Transfer to Amber Vial Dissolve->Store Immediate Transfer Inert Blanket with Inert Gas (N2/Ar) Store->Inert Seal Seal Tightly Inert->Seal Refrigerate Store at 2-8 °C Seal->Refrigerate

Caption: Workflow for preparing and storing solutions to minimize discoloration.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for long-term storage of this compound?

A1: For long-term storage, it is best to store the compound as a neat solid in a cool, dry, and dark place under an inert atmosphere. If a solution is required, anhydrous aprotic solvents such as acetonitrile, THF, or toluene are preferable to aqueous solutions. Always handle and store under an inert gas.[8]

Q2: Can I heat a solution of this compound?

A2: Heating should be done with caution. Propargyl alcohols can be thermally sensitive.[5] Elevated temperatures can accelerate degradation and polymerization. If heating is necessary, it should be done under an inert atmosphere for the shortest possible time, and the temperature should be carefully controlled.

Q3: Are there any incompatible materials I should avoid?

A3: Yes. Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[7] These can react exothermically and vigorously with the amine and alcohol functional groups.

Q4: How does the stability of this compound compare to similar molecules without the dimethylamino group?

A4: The presence of the tertiary amine introduces an additional point of reactivity and a potential catalyst for degradation. While propargyl alcohol itself is relatively stable, the basicity of the dimethylamino group can influence the local pH and catalyze side reactions.[5][9] However, tertiary amines are generally more thermally stable than primary and secondary amines.[10]

Q5: What are the primary degradation products I should look for?

A5: While specific degradation products would need to be identified through analytical techniques like LC-MS or GC-MS, potential degradation pathways could include oxidation of the alcohol to an aldehyde or carboxylic acid, hydration of the alkyne, or intermolecular reactions leading to oligomers or polymers. In some biological systems, similar compounds undergo metabolic transformations such as N-oxidation or hydroxylation.[11]

Summary of Stability Parameters
ParameterRecommendationRationale
pH Slightly acidic (pH 4-6) for aqueous solutions.Protonation of the amine reduces its nucleophilicity.
Solvent Anhydrous aprotic solvents for long-term storage.Minimizes water-related degradation pathways.
Temperature Store at 2-8 °C; avoid excessive heating.[12]Reduces the rate of degradation and potential polymerization.
Atmosphere Inert (Nitrogen or Argon).[7][8]Prevents oxidation by atmospheric oxygen.
Light Protect from light (use amber vials).Prevents light-catalyzed degradation.

Logical Relationship of Stability Factors

G cluster_compound This compound cluster_factors Instability Factors cluster_degradation Degradation Pathways Compound Compound Structure Amine Tertiary Amine Compound->Amine Alkyne Alkyne Compound->Alkyne Alcohol Propargyl Alcohol Compound->Alcohol Hydrolysis Hydrolysis/ Side Reactions Amine->Hydrolysis Polymerization Polymerization Alkyne->Polymerization Oxidation Oxidation Alcohol->Oxidation Oxygen Oxygen Oxygen->Oxidation Water Water/pH Water->Hydrolysis Light Light/Heat Light->Oxidation Light->Polymerization Impurities Impurities Impurities->Oxidation Impurities->Polymerization

Caption: Relationship between the compound's functional groups and factors leading to degradation.

References

  • Rawsource. (2025, January 30). Propargyl Alcohol in Specialty Chemicals: Key Insights. [Link]

  • Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety. [Link]

  • Quora. (2018, September 1). Why is the order of reactivity of amines in aqueous solution 2°>3°>1°?. [Link]

  • Meyerstein, D. (1999). Tertiary-poly-amine ligands as stabilisers of transition metal complexes with uncommon oxidation states. Supramolecular Chemistry, 11(1), 59-69. [Link]

  • Google Patents. (2003).
  • Google Patents. (1966).
  • Chemistry Stack Exchange. (2019, May 19). Why are tertiary amines less basic than secondary and primary amines in water than when vapourised?. [Link]

  • Knuutila, H. K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16039-16051. [Link]

  • Occupational Safety and Health Administration. Propargyl Alcohol. [Link]

  • University of Calgary. CHAPTER 21: AMINES. [Link]

  • PubChem. This compound. [Link]

  • PubChem. 4-(Diethylamino)-2-butyn-1-ol. [Link]

  • PubChem. (Z)-4-(dimethylamino)but-2-en-1-ol. [Link]

  • Chemistry LibreTexts. (2024, April 3). 7.7: Stability of Alkenes. [Link]

  • Master Organic Chemistry. (2020, April 30). Alkene Stability Increases With Substitution. [Link]

  • Quora. (2016, October 11). Why are alkynes more kinetically stable than alkenes?. [Link]

  • Castonguay, A., et al. (1991). Characterization of activation and deactivation pathways of 4-(N-nitrosomethylamino)-1-(3-pyridyl)-1-butanone (NNK) in rat hepatocytes. Carcinogenesis, 12(1), 97-102. [Link]

  • ACS Publications. (2023). Divergent Mechanisms in the Addition of (NHC)Au(I)–H and (NHC)Cu(I)–H across Alkynes. Organometallics. [Link]

  • PubMed. (2010). Elucidating the pathways of degradation of denagliptin. [Link]

  • Wikipedia. Alcohol (chemistry). [Link]

  • PubChem. 4-(Methylamino)but-2-en-1-ol. [Link]

  • ResearchGate. Scheme of pyrimidine degradation pathways showing the four steps and.... [Link]

Sources

Technical Support Center: Industrial Production of 4-(Dimethylamino)but-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Dimethylamino)but-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and application of this versatile chemical intermediate. Here, we address common challenges encountered during industrial-scale production, offering troubleshooting advice and detailed protocols grounded in established chemical principles. Our goal is to provide you with the expertise and practical solutions needed to optimize your synthetic processes, ensure product quality, and maintain safe laboratory operations.

Frequently Asked Questions (FAQs)

This section provides direct answers to common questions regarding the synthesis, purification, handling, and safety of this compound.

I. Synthesis & Reaction Optimization

Q1: What is the most common industrial synthesis route for this compound, and what are its primary challenges?

A1: The most prevalent industrial synthesis involves the reaction of propargyl alcohol with dimethylamine, often in the presence of a catalyst and sometimes under elevated temperature and pressure.[1] This is a variation of the Mannich reaction. The primary challenges in scaling this synthesis are:

  • Exothermic Reaction Control: The reaction can be highly exothermic. Careful temperature management is critical to prevent runaway reactions, which can lead to the formation of undesirable by-products and pose significant safety risks.

  • By-product Formation: Side reactions, such as polymerization of the starting materials or products, can occur, reducing the overall yield and complicating purification.

  • Catalyst Efficiency and Cost: In catalyzed versions of this reaction, the choice of catalyst is crucial for achieving high conversion and selectivity. For industrial applications, the catalyst must be cost-effective, robust, and easily separable from the reaction mixture.[2]

  • Handling Volatile Reagents: Both dimethylamine and propargyl alcohol are volatile and hazardous, requiring specialized handling procedures and equipment to ensure worker safety and environmental protection.

Q2: My reaction yield is consistently low. What are the probable causes and how can I improve it?

A2: Low yields can stem from several factors. A systematic investigation is key. Consider the following:

  • Inadequate Temperature Control: If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote the formation of degradation products and polymers.

  • Incorrect Stoichiometry: An improper molar ratio of dimethylamine to propargyl alcohol can result in unreacted starting material. Ensure accurate measurement and delivery of all reagents.

  • Catalyst Issues: If using a catalyst, it may be inactive or used in an insufficient amount. Ensure the catalyst is fresh and properly activated. For heterogeneous catalysts, ensure efficient mixing to maximize contact with the reactants.[2]

  • Presence of Impurities: Water or other impurities in the starting materials or solvent can interfere with the reaction. Use of high-purity, dry reagents and solvents is recommended.

  • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., GC or TLC) to determine the optimal reaction time.

Q3: What are the typical by-products in this synthesis and how can their formation be minimized?

A3: By-product formation is a common challenge. Potential impurities include:

  • Polymers: Propargyl alcohol and the product itself can polymerize, especially at elevated temperatures or in the presence of acidic or radical impurities.

  • Oxidation Products: The alcohol functional group can be oxidized to an aldehyde or carboxylic acid if exposed to air, especially at high temperatures.[1]

  • Side-Reaction Products: Depending on the specific conditions, other side reactions may occur.

To minimize by-product formation:

  • Optimize Temperature: Maintain the lowest effective temperature that provides a reasonable reaction rate.

  • Use an Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere can prevent oxidation.[3]

  • Control Reagent Addition: Slow, controlled addition of one reagent to the other can help manage the reaction exotherm and maintain a consistent reaction profile.

  • Purity of Starting Materials: Ensure high purity of propargyl alcohol and dimethylamine.

II. Purification & Analysis

Q4: The crude product is a dark, viscous liquid. What is the most effective purification method for industrial quantities?

A4: For industrial-scale purification of this compound, vacuum distillation is the preferred method due to its efficiency and scalability.[3] However, the compound's tertiary amine and alcohol functional groups make it susceptible to thermal degradation. Therefore, it is crucial to use a high-vacuum system and a short-path distillation apparatus to minimize the residence time at high temperatures. For smaller, high-purity batches, column chromatography can be employed, but requires specific precautions as detailed in Q5.

Q5: I am attempting column chromatography, but the compound streaks badly on TLC and gives poor separation. What is the issue?

A5: This is a classic problem when purifying basic compounds like tertiary amines on standard silica gel. The acidic nature of silica gel leads to strong, irreversible adsorption of the amine, causing streaking and poor recovery.

Solution: Deactivate the silica gel. This can be achieved by:

  • Using a Modified Eluent: Add a small amount (1-2%) of a volatile base, such as triethylamine or ammonia (in methanol), to your eluent system (e.g., Hexane/Ethyl Acetate).[3]

  • Preparing Deactivated Silica: Create a slurry of the silica gel in the base-modified eluent before packing the column. This neutralizes the acidic sites on the silica surface.

Q6: Which analytical techniques are best for assessing the purity of the final product?

A6: A combination of techniques is recommended for a comprehensive purity assessment. The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).[4]

Parameter HPLC-UV GC-MS qNMR
Principle Chromatographic separation followed by UV detection.Chromatographic separation of volatile compounds followed by mass-based identification and quantification.Intrinsic quantitative analysis based on the relationship between NMR signal intensity and the number of atomic nuclei.
Typical Purity Range 95-99%97-99.5%>98%
Limit of Detection (LOD) ~0.1 µg/mL~1 ng/mL~0.05% (impurity)
Advantages Widely available; good for non-volatile impurities.High sensitivity; provides structural information of impurities.Highly accurate and precise; does not require a reference standard of the analyte itself.
Disadvantages Requires a chromophore; may require derivatization.Compound must be volatile and thermally stable.Lower sensitivity than chromatographic methods; requires a certified internal standard.

This table is adapted from comparative guides for similar amine-containing compounds.[4]

III. Handling, Storage, and Safety

Q7: What are the recommended storage conditions for this compound to ensure long-term stability?

A7: To maintain its quality over time, this compound should be stored under the following conditions:

  • Temperature: Store in a cool, dry place. Refrigeration is often recommended for long-term storage.[3]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[3]

  • Container: Use tightly sealed, opaque containers to protect from air and light.[5]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and sources of ignition.[5]

Q8: What are the primary safety hazards associated with this compound and what PPE is required?

A8: While specific toxicity data for this compound is limited, its structure, containing a tertiary amine and an alcohol, suggests hazards similar to related compounds like 2-(Dimethylamino)ethanol and 4-Diethylamino-2-butyn-1-ol.[6][7]

  • Hazards:

    • Skin and Eye Irritation/Corrosion: Amines are often corrosive and can cause burns upon contact with skin and eyes.[6]

    • Respiratory Irritation: Vapors may be irritating to the respiratory tract.[6]

    • Combustibility: The compound is likely a combustible liquid.

  • Required Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and/or a face shield.

    • Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a flame-retardant lab coat.

    • Respiratory Protection: Work in a well-ventilated fume hood. If ventilation is inadequate, use a respirator with an appropriate organic vapor cartridge.

    • General Hygiene: Avoid all personal contact, including inhalation. Wash hands thoroughly after handling.[5]

Troubleshooting and Workflow Diagrams

Visual aids can simplify complex processes. The following diagrams illustrate a typical synthesis workflow and a troubleshooting guide for common production issues.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage reagents Propargyl Alcohol + Dimethylamine reactor Controlled Reaction (Temp, Pressure, Catalyst) reagents->reactor monitoring In-Process Control (GC/TLC) reactor->monitoring quench Reaction Quench (If necessary) monitoring->quench extraction Solvent Extraction & Washing quench->extraction drying Drying of Organic Phase (e.g., Na2SO4) extraction->drying solvent_removal Solvent Removal (Rotary Evaporator) drying->solvent_removal distillation Vacuum Distillation solvent_removal->distillation final_product Pure 4-(DMABO) (>98%) distillation->final_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Guide for Low Yield

G start Low Yield Observed check_conversion Is reaction complete? (Check via GC/TLC) start->check_conversion no_complete Incomplete Conversion check_conversion->no_complete No yes_complete Complete Conversion check_conversion->yes_complete Yes cause_incomplete1 Increase Reaction Time no_complete->cause_incomplete1 cause_incomplete2 Increase Temperature no_complete->cause_incomplete2 cause_incomplete3 Check Catalyst Activity no_complete->cause_incomplete3 check_mass_balance Mass balance poor? (Significant non-product mass) yes_complete->check_mass_balance yes_poor_balance Poor Mass Balance check_mass_balance->yes_poor_balance Yes no_poor_balance Good Mass Balance check_mass_balance->no_poor_balance No cause_poor_balance1 Side Reactions Occurring (e.g., Polymerization) yes_poor_balance->cause_poor_balance1 cause_poor_balance2 Product Volatility Loss yes_poor_balance->cause_poor_balance2 check_workup Review Work-up & Purification (e.g., Emulsions, Distillation Loss) no_poor_balance->check_workup

Caption: A logical guide to troubleshooting low reaction yields.

Experimental Protocols

The following protocols are provided as general guidelines. Researchers must adapt them to their specific laboratory conditions and scale, always prioritizing safety.

Protocol 1: Synthesis of this compound

Disclaimer: This protocol is a representative procedure and must be performed by trained personnel in a controlled laboratory environment.

Materials:

  • Propargyl alcohol (99%, anhydrous)

  • Dimethylamine (40% solution in water or anhydrous)

  • Suitable solvent (e.g., THF, Dioxane), if required

  • Catalyst (e.g., Copper(I) salt), if required

Procedure:

  • Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel. Purge the entire system with dry nitrogen.

  • Charge Reactor: Charge the reactor with propargyl alcohol and any solvent being used. Begin stirring and cool the mixture to 0-5 °C using a circulating chiller.

  • Reagent Addition: Add the dimethylamine solution dropwise via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC until the propargyl alcohol is consumed.

  • Work-up:

    • Cool the reaction mixture back to 10 °C.

    • Slowly add water to quench any reactive species.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Vacuum Distillation

Safety Note: Always use a safety shield during vacuum distillation. Ensure all glassware is free of cracks or defects.

Apparatus:

  • Short-path distillation head

  • Round-bottom flask (distilling flask)

  • Receiving flasks

  • Vacuum pump with a cold trap

  • Heating mantle with a stirrer

Procedure:

  • Setup: Assemble the short-path distillation apparatus. Use high-vacuum grease on all joints.

  • Charge: Transfer the crude this compound into the distilling flask. Add a magnetic stir bar.

  • Apply Vacuum: Slowly and carefully apply vacuum to the system. A vacuum level of <1 mmHg is recommended.

  • Heating: Once the vacuum is stable, begin gently heating the distillation flask with stirring.

  • Fraction Collection: Collect any low-boiling impurities in the first receiving flask. As the temperature rises and stabilizes, switch to a new receiving flask to collect the main product fraction. The boiling point will depend on the vacuum level.

  • Completion: Stop the distillation once the main fraction has been collected and the temperature begins to rise again, or when only a small, dark residue remains.

  • Cool Down: Allow the entire apparatus to cool to room temperature before slowly releasing the vacuum. This prevents air from rushing in and potentially causing an accident. Store the purified product under an inert atmosphere.

References

  • Google Patents. (n.d.). EP1636169B1 - Method for dehydrating substituted 4-dimethylamino-2-aryl-butan-2-ol compounds and method for producing substituted dimethyl-(3-aryl-butyl)-amine compounds by means of heterogeneous catalysis.
  • PubChem. (n.d.). 2-(Dimethylamino)ethanol. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Byproduct Formation in 4-(Dimethylamino)but-2-yn-1-ol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-(Dimethylamino)but-2-yn-1-ol. This versatile building block, featuring both an alkyne and an amino alcohol, is a cornerstone in the synthesis of complex molecules for pharmaceutical and specialty chemical applications.[1] However, its unique bifunctionality can also lead to undesired side reactions. This guide provides in-depth troubleshooting advice and optimized protocols to help you minimize byproduct formation and maximize your yield of the desired product.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of an α,β-unsaturated ketone or aldehyde in my reaction mixture. What is causing this, and how can I prevent it?

This is a classic and well-documented issue arising from the Meyer-Schuster rearrangement, an acid-catalyzed isomerization of propargylic alcohols.[2][3] The presence of even trace amounts of acid can trigger this unwanted side reaction.

Causality: The reaction is initiated by the protonation of the hydroxyl group, followed by a 1,3-shift of the hydroxyl group and tautomerization to form the more stable conjugated carbonyl compound.[3]

Troubleshooting & Optimization:

  • Avoid Strong Brønsted Acids: Do not use strong acids like sulfuric acid or p-toluenesulfonic acid in your reaction or workup, as these will strongly favor the Meyer-Schuster rearrangement.[2]

  • Milder Catalysts: Consider employing Lewis acids (e.g., InCl₃, BF₃·Et₂O) or transition metal-based catalysts (e.g., Ru- or Ag-based) which can facilitate the desired reaction while minimizing isomerization.[2]

  • Careful Workup: During the workup, quench the reaction with a mild agent like a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of strong acids to neutralize the reaction mixture.[2]

  • Temperature Control: Running the reaction at lower temperatures can often disfavor the rearrangement pathway.[2]

Q2: My reaction is producing an α,β-unsaturated methyl ketone instead of the expected product. How is this different from the Meyer-Schuster rearrangement?

This is likely the Rupe rearrangement, another acid-catalyzed side reaction that competes with the Meyer-Schuster rearrangement, particularly for tertiary propargylic alcohols.[2]

Causality: The Rupe rearrangement involves a 1,2-hydroxyl shift, in contrast to the 1,3-shift of the Meyer-Schuster rearrangement, leading to the formation of an α,β-unsaturated methyl ketone.[2]

Troubleshooting & Optimization: The strategies to minimize the Rupe rearrangement are similar to those for the Meyer-Schuster rearrangement, focusing on the strict avoidance of acidic conditions.

Q3: I'm noticing polymerization of my starting material or product. What are the likely causes and solutions?

Propargyl alcohols, including this compound, can be prone to polymerization, especially under certain conditions.[4]

Causality:

  • Heat or Base Treatment: Heating or the presence of a strong base can induce polymerization of the alkyne functionality.[4]

  • Acidic/Basic Impurities: Trace impurities can catalyze polymerization.

  • Light and Heat: Exposure to light and elevated temperatures can also promote this side reaction.[5]

Troubleshooting & Optimization:

  • Prompt Purification: Purify the compound as soon as possible after synthesis to remove any potential catalysts for polymerization.[5]

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen, which can sometimes initiate polymerization.[5]

  • Low Temperature: Store the compound at low temperatures (e.g., -20°C) and keep it cool during workup procedures.[5]

  • Avoid Strong Acids and Bases: Be mindful of the pH during all stages of your process.[5]

Q4: My purification by column chromatography is giving poor recovery and seems to be causing product degradation. What can I do?

The dual functionality of this compound (amine and alcohol) can make it challenging to purify on standard silica gel.

Causality:

  • Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause the Meyer-Schuster or Rupe rearrangements on the column.

  • Strong Adsorption: The polar amine and alcohol groups can lead to strong adsorption on the silica, resulting in tailing and poor recovery.

Troubleshooting & Optimization:

  • Deactivated Silica Gel: Prepare a slurry of silica gel in your eluent system containing 1-2% triethylamine. This will neutralize the acidic sites on the silica gel.

  • Alternative Purification: Consider vacuum distillation for purification, as this avoids contact with stationary phases.[5]

Reaction Pathways and Byproduct Formation

The following diagram illustrates the desired reaction pathway of this compound versus the common byproduct-forming rearrangements.

Byproduct_Formation This compound This compound Desired Product Desired Product This compound->Desired Product Desired Reaction Meyer-Schuster Rearrangement Product Meyer-Schuster Rearrangement Product This compound->Meyer-Schuster Rearrangement Product Acid-Catalyzed (1,3-shift) Rupe Rearrangement Product Rupe Rearrangement Product This compound->Rupe Rearrangement Product Acid-Catalyzed (1,2-shift)

Caption: Desired vs. Undesired Reaction Pathways.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Acid-Catalyzed Rearrangements

This protocol provides a general framework for reactions involving this compound where acid-catalyzed rearrangements are a concern.

Materials:

  • This compound

  • Anhydrous, amine-free solvent (e.g., THF, Dichloromethane)

  • Desired reactant(s)

  • Mild catalyst (if required)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), dissolve this compound and other reactants in the anhydrous solvent.

  • Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C or lower) before adding any catalysts or reagents that could initiate an exothermic reaction.

  • Reagent Addition: Add the desired reagents slowly to maintain temperature control.

  • Reaction Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) to avoid prolonged reaction times.

  • Quenching: Once the reaction is complete, quench it by adding saturated aqueous NH₄Cl solution while the reaction is still cold.

  • Extraction: Extract the product with a suitable organic solvent.

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure.

Protocol 2: Purification via Deactivated Silica Gel Chromatography

Materials:

  • Crude this compound product

  • Silica gel

  • Eluent system (e.g., hexanes/ethyl acetate)

  • Triethylamine

Procedure:

  • Eluent Preparation: Prepare your chosen eluent system and add 1-2% triethylamine by volume.

  • Slurry Preparation: Create a slurry of silica gel in the triethylamine-containing eluent.

  • Column Packing: Pack a chromatography column with the prepared slurry.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

  • Elution: Elute the column with the triethylamine-containing eluent, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary

ParameterRecommendationRationale
pH Control Maintain neutral to slightly basic conditions.Prevents acid-catalyzed Meyer-Schuster and Rupe rearrangements.[2]
Temperature Lower temperatures are generally preferred.Can disfavor rearrangement and polymerization side reactions.[2][5]
Atmosphere Inert (Nitrogen or Argon)Minimizes oxidation and potential polymerization.[5]
Workup Quench Saturated aq. NH₄ClMildly acidic, effectively neutralizes without promoting rearrangement.[2]
Purification Deactivated silica gel or vacuum distillationAvoids degradation on acidic stationary phases.

Logical Workflow for Troubleshooting

Troubleshooting_Workflow start Problem: Byproduct Formation identify_byproduct Identify Byproduct Structure (e.g., NMR, MS) start->identify_byproduct is_rearrangement Is it an α,β-unsaturated ketone/aldehyde? identify_byproduct->is_rearrangement is_polymer Is it a polymeric material? is_rearrangement->is_polymer No rearrangement_solutions Implement Acid Avoidance Strategy: - Use mild quench (NH4Cl) - Use non-acidic catalysts - Lower reaction temperature is_rearrangement->rearrangement_solutions Yes polymer_solutions Implement Polymerization Prevention: - Lower temperature - Use inert atmosphere - Prompt purification is_polymer->polymer_solutions Yes other_byproduct Investigate other possible side reactions is_polymer->other_byproduct No end Problem Solved rearrangement_solutions->end polymer_solutions->end other_byproduct->end

Caption: Troubleshooting workflow for byproduct formation.

References

  • Common side reactions in the synthesis of propargylic alcohols - Benchchem. (n.d.).
  • This compound | Research Chemical - Benchchem. (n.d.).
  • Technical Support Center: Purification of 4-(Diethylamino)but-2-enal - Benchchem. (n.d.).
  • Propargyl alcohol - Wikipedia. (n.d.).
  • Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - NIH. (2022, August 12).

Sources

Technical Support Center: Optimizing Kinetic Studies for 4-(Dimethylamino)but-2-yn-1-ol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Dimethylamino)but-2-yn-1-ol (DMABO). This guide is designed for researchers, chemists, and drug development professionals who are conducting kinetic studies to optimize reactions involving this versatile building block. As a bifunctional molecule containing a nucleophilic dimethylamino group and a reactive propargyl alcohol moiety, DMABO participates in a variety of important transformations, including coupling reactions, cyclizations, and substitutions.[1] Understanding and controlling the kinetics of these reactions is paramount for maximizing yield, ensuring selectivity, and enabling scalable synthesis.

This document moves beyond standard protocols to address the nuanced challenges you may encounter. We will explore the causality behind experimental choices and provide self-validating troubleshooting frameworks to enhance the reliability and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common initial queries.

Q1: What are the typical starting conditions for a kinetic study involving DMABO? A1: A robust starting point involves selecting an appropriate solvent and temperature. Aprotic polar solvents like acetonitrile (ACN) or N,N-Dimethylformamide (DMF) are often effective as they can dissolve the reactants and facilitate the desired transformations.[2] Initial experiments are commonly run at a controlled temperature, for instance, 40-60°C, to ensure a measurable reaction rate without promoting thermal degradation.[2] It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) as the alkyne and amino functionalities can be sensitive to oxidation.

Q2: My reaction is not proceeding, or the rate is extremely slow. What are the first things to check? A2: Before altering major parameters, verify the fundamentals.[3] First, confirm the purity and activity of your starting materials and any catalysts used; propargyl halides and other reagents can degrade over time.[2] Second, ensure your reaction temperature is accurate and stable; use a calibrated thermometer or probe directly in the reaction vessel. Third, check for efficient stirring, as poor mixing can create localized concentration gradients and hinder reaction progress.[3]

Q3: I'm observing multiple spots on my TLC or several peaks in my LC-MS analysis. What are the likely side products? A3: The bifunctional nature of DMABO can lead to several side reactions. A common byproduct results from the hydroamination of the alkyne, where a second amine molecule (either the starting material or the product) adds across the triple bond.[2] Another possibility, especially at elevated temperatures or under basic conditions, is intramolecular cyclization, which can form various heterocyclic structures.[2] Oxidation of the alcohol to an aldehyde or ketone can also occur if oxygen is not rigorously excluded.[1]

Q4: How significantly does solvent choice impact the reaction kinetics? A4: Solvent choice is critical and can dramatically alter both the rate and mechanism of a reaction. For reactions involving ionic intermediates (akin to SN1-type processes), polar protic solvents (e.g., alcohols) can stabilize these intermediates and accelerate the reaction.[4] Conversely, for bimolecular reactions (like SN2), polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are often preferred because they solvate the cation of a nucleophilic salt but leave the anion (the nucleophile) relatively free and highly reactive. The dielectric constant and dipole moment of the solvent are key parameters to consider.

Section 2: In-Depth Troubleshooting Guides

This section provides structured approaches to resolving more complex experimental issues.

Guide 1: Low or No Product Yield

SYMPTOM: The reaction stalls after a short period, or the final conversion to the desired product is significantly lower than expected, as confirmed by analytical monitoring (e.g., GC-MS, HPLC, or 1H NMR).

LOGICAL TROUBLESHOOTING WORKFLOW

LowYieldWorkflow start Low Yield Detected reagent_check 1. Verify Reagent Integrity - Purity (NMR/GC) - Activity of catalyst - Freshness of reagents/solvents start->reagent_check Begin Here reagent_ok Reagents Verified reagent_check->reagent_ok If OK end Yield Improved / Problem Identified reagent_check->end If issue found condition_check 2. Confirm Reaction Conditions - Temperature (calibrated probe) - Inert atmosphere (O2/H2O free) - Stirring efficiency conditions_ok Conditions Verified condition_check->conditions_ok If OK condition_check->end If issue found concentration_check 3. Re-evaluate Concentration - Is the reaction too dilute? - Are stoichiometric ratios correct? concentration_ok Concentration Verified concentration_check->concentration_ok If OK concentration_check->end If issue found reagent_ok->condition_check conditions_ok->concentration_check optimize_temp Systematically Increase Temperature (e.g., in 10°C increments) concentration_ok->optimize_temp If no reaction add_reagent Consider Adding More Catalyst or Reagent concentration_ok->add_reagent If reaction stalls optimize_temp->end add_reagent->end

Caption: Troubleshooting workflow for low reaction yield.

Guide 2: Poor Selectivity and Byproduct Formation

SYMPTOM: The desired product is formed, but significant quantities of one or more byproducts are also generated, complicating purification and reducing the overall yield.

POSSIBLE CAUSES & SOLUTIONS

Potential Cause Scientific Rationale Recommended Solution
Reaction Temperature is Too High Higher temperatures provide the activation energy for alternative reaction pathways. While the desired reaction may speed up, competing side reactions (like cyclization or elimination) can become kinetically favorable.[5]Methodically lower the reaction temperature. Run a temperature screen (e.g., from 25°C to 70°C in 15°C intervals) and analyze the product-to-byproduct ratio at each point.
Incorrect Stoichiometry An excess of one reactant can promote side reactions. For example, excess DMABO could lead to self-reaction or hydroamination of the product's alkyne functionality.[2]Carefully control the stoichiometry. If a reactant is prone to side reactions, consider adding it slowly over time using a syringe pump to maintain a low instantaneous concentration.
Inappropriate Catalyst or Base The choice of catalyst or base can open unwanted mechanistic pathways. Strong bases, for instance, can promote isomerization or cyclization of the propargylamine product.[2]Screen alternative catalysts or bases. If using a strong base, switch to a milder, non-nucleophilic base. If using a transition metal catalyst, consider changing the metal or the ligand set.
Presence of Oxygen or Water The terminal alkyne can be susceptible to oxidative coupling, and the alcohol can be oxidized. Water can interfere with moisture-sensitive reagents or catalysts.Ensure the reaction is performed under a rigorously inert atmosphere (N₂ or Ar). Use freshly distilled, anhydrous solvents. Degas solvents before use if necessary.[3]

Section 3: Key Experimental Protocols

Protocol 1: Baseline Kinetic Experiment Setup

This protocol outlines a self-validating method for obtaining reliable kinetic data.

  • Glassware Preparation: Ensure all glassware is oven-dried overnight and cooled under a stream of inert gas (e.g., nitrogen) to remove adsorbed moisture.[3]

  • Reagent Preparation: Use freshly purified reagents and anhydrous solvents. Prepare stock solutions of DMABO and the other reactant(s) in the chosen solvent to ensure accurate and reproducible concentrations.

  • Reaction Assembly: Assemble the reaction vessel, equipped with a magnetic stirrer, condenser, temperature probe, and a septum for sampling, under a positive pressure of inert gas.

  • Temperature Equilibration: Place the reaction vessel in a thermostated oil or water bath and allow the solvent and the first reactant to equilibrate to the target temperature for at least 15-20 minutes.

  • Reaction Initiation (t=0): Initiate the reaction by adding the second reactant via a gas-tight syringe. Start a stopwatch immediately. This marks time zero (t=0).

  • Sampling: At predetermined time intervals (e.g., t = 0, 5, 10, 20, 40, 60, 90 minutes), withdraw a small aliquot (e.g., 50-100 µL) from the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it into a vial containing a suitable quenching agent (e.g., cold solvent, a mild acid or base if appropriate) and an internal standard. This step is crucial to stop the reaction and ensure the measured composition reflects the reaction state at the precise time of sampling.

  • Analysis: Analyze the quenched samples by a calibrated analytical method such as HPLC, GC, or UPLC-MS/MS to determine the concentration of reactants and products.[6][7]

Protocol 2: Analytical Monitoring by HPLC
  • Method Development: Develop an HPLC method capable of resolving the starting materials, product(s), and internal standard. A C18 column with a gradient of acetonitrile and water (often with 0.1% formic acid or TFA) is a common starting point.

  • Calibration: Create a calibration curve for each analyte (starting material, product, and internal standard) by injecting known concentrations and plotting the peak area against concentration. This is essential for converting peak areas from your kinetic runs into accurate concentrations.

  • Sample Preparation: Dilute the quenched aliquots from Protocol 1 to fall within the linear range of the calibration curves. Filter the samples through a 0.22 µm syringe filter before injection to protect the HPLC column.

  • Data Acquisition: Inject the samples and record the chromatograms.

  • Data Processing: Integrate the peak areas for the starting material(s) and product(s). Use the internal standard to correct for any variations in injection volume. Convert the corrected peak areas to concentrations using the previously generated calibration curves.

Section 4: Data Interpretation and Optimization Strategy

Once you have reliable concentration vs. time data, you can determine the reaction rate. The initial rate can be found from the slope of the concentration curve near t=0. This data is the foundation for optimizing your reaction.

Optimization Decision Tree

The following decision tree provides a logical framework for using your initial kinetic data to guide optimization efforts.

OptimizationTree start Initial Kinetic Run Complete outcome1 Outcome 1: Reaction is too fast to measure accurately start->outcome1 Analyze Results outcome2 Outcome 2: Good rate, but poor selectivity (>10% byproducts) start->outcome2 outcome3 Outcome 3: Reaction is too slow or stalls (<10% conversion in 2h) start->outcome3 outcome4 Outcome 4: Ideal Rate & Selectivity start->outcome4 action1 Action: - Lower Temperature - Decrease Catalyst Loading - Dilute Reaction outcome1->action1 action2 Action: - Lower Temperature - Screen Alternative Catalysts/Solvents - Adjust Stoichiometry outcome2->action2 action3 Action: - Increase Temperature - Increase Catalyst Loading - Switch to a More Polar/Effective Solvent outcome3->action3 end_node Proceed with Substrate Scope or Scale-up outcome4->end_node action1->start Re-run Kinetics action2->start Re-run Kinetics action3->start Re-run Kinetics

Caption: Decision tree for reaction optimization based on kinetic data.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 4-(Diethylamino)-2-butyn-1-ol. National Center for Biotechnology Information. [Link]

  • PubChem. (Z)-4-(dimethylamino)but-2-en-1-ol. National Center for Biotechnology Information. [Link]

  • PubChem. 4-(Methylamino)but-2-en-1-ol. National Center for Biotechnology Information. [Link]

  • ResearchGate. Impact of Temperature on Reaction Rate in Catalytic Reactions. [Link]

  • YouTube. Alkyne Reactions (Live Recording) Organic Chemistry Practice Session. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • ResearchGate. Optimization of 4,4-Dimethyl-1,3-dioxane Synthesis Conditions in Condensation of tert-Butanol with Formaldehyde over Zeolites A and X. [Link]

  • National Center for Biotechnology Information. 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. [Link]

  • University of Rochester. How To: Troubleshoot a Reaction. [Link]

  • University of Calgary. Ch 8: Solvent Effects. [Link]

  • PubMed. Recent advances in analytical methods for the determination of 4-alkylphenols and bisphenol A in solid environmental matrices: A critical review. [Link]

  • MDPI. Experimental and Kinetic Modelling Study of the Heterogeneous Catalytic Conversion of Bioethanol into n-Butanol Using MgO–Al2O3 Mixed Oxide Catalyst. [Link]

  • ResearchGate. Urethane-forming reaction kinetics and catalysis of model palm olein polyols: Quantified impact of primary and secondary hydroxyls. [Link]

  • OAE Publishing Inc. Chemical Synthesis. [Link]

  • Google Patents. Method for dehydrating substituted 4-dimethylamino-2-aryl-butan-2-ol compounds and method for producing substituted dimethyl-(3-aryl-butyl)
  • Reddit. Tips on remembering alkene, alkyne, and radical reactions. [Link]

  • National Center for Biotechnology Information. Metal-free multicomponent approach for the synthesis of propargylamine: a review. [Link]

  • ResearchGate. Kinetic Investigations of Quaternization Reactions of Poly[2-(dimethylamino)ethyl methacrylate] with Diverse Alkyl Halides. [Link]

  • Chemistry LibreTexts. 4.7: Solvent Effects. [Link]

  • MDPI. Special Issue : Design, Synthesis, and Analysis of Potential Drugs, 2nd Edition. [Link]

  • ResearchGate. Synthesis and Reactivity of Propargylamines in Organic Chemistry. [Link]

  • YouTube. Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). [Link]

  • YouTube. Alkyne Reactions and Keto-Enol Tautomerism (Worksheet Solutions Walkthrough). [Link]

  • National Center for Biotechnology Information. Structural simplification: an efficient strategy in lead optimization. [Link]

  • MDPI. 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. [Link]

  • University of Rochester. How to Troubleshoot a Reaction. [Link]

  • Royal Society of Chemistry. Solvent-free synthesis of propargylamines: an overview. [Link]

  • ResearchGate. Experimental results in different solvents. [Link]

  • Organic Chemistry Portal. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. [Link]

  • ResearchGate. Kinetic Study of the Gas Phase Reactions of a Series of Alcohols with the NO3 Radical. [Link]

  • MDPI. 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. [Link]

  • ResearchGate. ChemInform Abstract: 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. [Link]

Sources

safe handling and storage procedures for 4-(Dimethylamino)but-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(Dimethylamino)but-2-yn-1-ol

This guide provides comprehensive safety, handling, and troubleshooting information for this compound, a versatile building block in synthetic organic chemistry.[1] Designed for researchers and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure procedural safety and experimental integrity.

Chemical Profile and Hazard Summary

This compound (DMABO) is an organic compound containing an alkyne, an amino group, and an alcohol functionality.[1] Its unique structure makes it a valuable intermediate, but also necessitates specific handling procedures.[1] While specific GHS classification for this exact compound is not universally aggregated, data from structurally similar analogs, such as 4-(Diethylamino)but-2-yn-1-ol and 4-(Dimethylamino)butan-1-ol, strongly suggest significant hazards.[2][3] Therefore, a conservative approach assuming high hazard potential is mandatory.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 14597-26-3[4]
Molecular Formula C₆H₁₁NO[4]
Molecular Weight 113.16 g/mol [4]
Assumed Hazards Causes severe skin burns and eye damage. May cause respiratory irritation. Harmful if swallowed.[2][3][5][6][7]

Expert Rationale: The presence of the tertiary amine group imparts a basic character, making the compound corrosive and reactive with acids. The alkyne and alcohol groups can be susceptible to oxidation. Assuming the hazards of more thoroughly studied analogs ensures the highest level of safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of this compound?

Based on data from closely related analogs, the compound should be treated as corrosive. It is expected to cause severe skin burns and serious eye damage.[3][7] Inhalation of vapors or mists may cause respiratory irritation.[5] Ingestion is likely harmful.[6]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A comprehensive PPE strategy is crucial for preventing exposure.

  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[7]

  • Skin Protection: Wear impervious gloves (e.g., nitrile, neoprene) and a lab coat. For larger quantities or risk of splashing, wear chemical-resistant clothing and boots.[5][7]

  • Respiratory Protection: All handling should occur in a certified chemical fume hood to control vapors.[8] If a fume hood is not available or exposure limits are exceeded, a full-face respirator with an appropriate cartridge (e.g., Type ABEK) is required.[7][9]

Q3: How should I properly store this chemical?

Proper storage is critical to maintaining chemical integrity and preventing hazardous situations.

  • Container: Keep the container tightly closed and store in the original packaging.[7][10]

  • Environment: Store in a cool, dry, and well-ventilated area.[7][10]

  • Security: The storage area should be locked to restrict access to authorized personnel only.[7]

  • Incompatibilities: Store away from incompatible materials.[10]

Q4: What materials are incompatible with this compound?

To prevent dangerous reactions, avoid contact with:

  • Strong Oxidizing Agents: The alkyne and alcohol functionalities can react exothermically.

  • Acids and Acid Anhydrides: The tertiary amine group will undergo a vigorous acid-base reaction.[8][10]

  • Sources of Ignition: While the flash point is high, it is a combustible liquid. Keep away from open flames, sparks, and hot surfaces.[6][8][10]

Q5: How do I dispose of waste containing this chemical?

All waste materials must be treated as hazardous.

  • Collect all waste (including contaminated absorbents) in a suitable, properly labeled, and closed container.[10]

  • Dispose of the contents and container at an approved waste disposal plant in accordance with all local, state, and federal regulations.[7] Do not dispose of it in standard laboratory drains.

Troubleshooting Guide

Observed IssueProbable Cause(s)Recommended Solution(s)
Mild skin redness or irritation after handling. Inadequate glove selection or minor breach in PPE protocol.Immediately wash the affected area with soap and plenty of water.[11] Review and upgrade PPE; ensure gloves are rated for this chemical class and are inspected before use. Discard any contaminated leather items like shoes or belts.[10]
Itchy throat or coughing during experiment. Insufficient ventilation; vapors escaping the primary containment (fume hood).Move to fresh air immediately.[11] Re-evaluate the experimental setup. Ensure the fume hood sash is at the appropriate height and the ventilation system is functioning correctly.
Inconsistent experimental results or failed reaction. Chemical degradation due to improper storage (exposure to air, moisture, or light).Use a fresh bottle of the reagent. If the compound is sensitive, consider storing it under an inert atmosphere (e.g., nitrogen or argon). Always ensure the container is tightly sealed after use.[8]
Visible discoloration or precipitation in the stock bottle. Contamination or decomposition over time.Do not use the material. Dispose of the bottle as hazardous waste according to institutional protocols.

Emergency Protocols

Immediate and correct response to an exposure or spill is critical.

Protocol 4.1: Personal Exposure
  • Inhalation: Move the person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[11]

  • Skin Contact: Immediately take off all contaminated clothing. Flush the skin with copious amounts of water for at least 15-30 minutes, using a safety shower if available.[10] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10][11] Remove contact lenses if present and easy to do so. Transport to a hospital or ophthalmologist without delay.[6][10]

  • Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting due to the risk of perforation.[6][7] Never give anything by mouth to an unconscious person.[11] Call a physician or poison control center immediately.

Protocol 4.2: Accidental Spill
  • Evacuate: Evacuate all non-essential personnel from the immediate spill area.[5]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Wear PPE: Before approaching the spill, don the full mandatory PPE as described in FAQ #2.

  • Contain: Stop the leak if possible without risk.[10] Create a dike around the spill using an inert, non-combustible absorbent material like sand, earth, or vermiculite.[10]

  • Absorb: Carefully cover and absorb the spilled material with the inert absorbent.

  • Collect: Using non-sparking tools, scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[8]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose: Seal the waste container and arrange for disposal through your institution's environmental health and safety office.

Visualization: Emergency Spill Response Workflow

The following diagram outlines the decision-making process for responding to a chemical spill.

SpillResponse start Spill Detected assess Assess Scale & Location (Inside or Outside Fume Hood?) start->assess ppe Don Full PPE (Gloves, Goggles, Face Shield, Lab Coat) assess->ppe small_spill Small Spill (<100 mL) Inside Fume Hood ppe->small_spill Small Spill large_spill Large Spill (>100 mL) OR any spill outside hood ppe->large_spill Large Spill contain Contain Spill with Inert Absorbent small_spill->contain evacuate EVACUATE AREA Alert EHS & Pull Fire Alarm large_spill->evacuate cleanup Collect Waste in Sealed Container contain->cleanup decon Decontaminate Area & Report Incident cleanup->decon end Response Complete decon->end

Caption: Decision workflow for spill response.

References

  • This compound | Research Chemical - Benchchem. (n.d.).
  • 4-(Diethylamino)-2-butyn-1-ol - PubChem. (n.d.). National Institutes of Health.
  • This compound | C6H11NO | CID 413857 - PubChem. (n.d.). National Institutes of Health.
  • SDS – SECTION 4 - Society for Chemical Hazard Communication. (n.d.).
  • 4-(Diethylamino)but-2-yn-1-ol - Synquest Labs. (2017, August 14).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
  • 4-Dimethylamino-1-butanol - Apollo Scientific. (2022, May 15).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • 4-(Dimethylamino)butan-1-ol | C6H15NO | CID 83350 - PubChem. (n.d.). National Institutes of Health.
  • 4-(Dimethylamino)-1-butanol SDS, 13330-96-6 Safety Data Sheets - ECHEMI. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, September 16).
  • 4-Diethylamino-2-butyn-1-ol 97 10575-25-4 - Sigma-Aldrich. (n.d.).

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for Reactions Involving 4-(Dimethylamino)but-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-(Dimethylamino)but-2-yn-1-ol. This versatile building block, featuring a propargyl alcohol, a tertiary amine, and a terminal alkyne, offers numerous synthetic possibilities.[1] However, its multifunctional nature also presents unique catalytic challenges. This guide provides in-depth, field-proven insights in a question-and-answer format to help you navigate catalyst selection and troubleshoot common issues in two primary reaction classes: Catalytic Hydrogenation and Palladium-Catalyzed Cross-Coupling.

Section 1: Catalytic Hydrogenation of the Alkyne Moiety

The triple bond in this compound is a prime target for hydrogenation. The primary challenge is controlling the extent of reduction and the resulting stereochemistry.

Frequently Asked Questions & Troubleshooting

Q1: How can I selectively reduce the alkyne to the cis-alkene, (Z)-4-(dimethylamino)but-2-en-1-ol?

A1: Achieving selective semi-hydrogenation to the cis-alkene requires a "poisoned" or deactivated catalyst that is highly active for the alkyne-to-alkene reduction but sluggish for the subsequent alkene-to-alkane reduction.[2][3]

Expertise & Causality: The catalyst of choice is Lindlar's catalyst .[4][5] This heterogeneous catalyst consists of palladium supported on calcium carbonate (CaCO₃) or barium sulfate (BaSO₄) and is intentionally "poisoned" with substances like lead acetate and quinoline.[2][3][5] These poisons selectively block the most active catalytic sites on the palladium surface. This modification raises the activation energy for the reduction of the alkene π-bond while still allowing the more reactive alkyne π-bond to be hydrogenated, effectively stopping the reaction at the alkene stage.[3] The reaction mechanism involves the syn-addition of hydrogen across the triple bond on the catalyst surface, which dictates the formation of the cis stereoisomer.[3][5]

Workflow for Selective Hydrogenation

cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Workup Setup 1. Add substrate and solvent to a dry flask. Catalyst 2. Add Lindlar's Catalyst (5-10 mol%). Setup->Catalyst Inert 3. Purge flask with inert gas (N2 or Ar). Catalyst->Inert H2 4. Introduce H2 gas (e.g., balloon at 1 atm). Inert->H2 Monitor 5. Monitor reaction via TLC/GC. Stop when alkyne is consumed. H2->Monitor Vent 6. Vent excess H2 and purge with inert gas. Monitor->Vent Filter 7. Dilute and filter through Celite to remove catalyst. Vent->Filter Purify 8. Concentrate and purify the product. Filter->Purify

Caption: Workflow for Selective Alkyne Hydrogenation.

Q2: My reaction is producing the fully saturated 4-(dimethylamino)butan-1-ol. How do I prevent this over-reduction?

A2: Over-reduction is a common problem when the catalyst is too active or the reaction conditions are too harsh.[4] Several parameters must be carefully controlled to enhance selectivity.

Troubleshooting Guide: Preventing Over-Reduction

ParameterIssueSolution & Rationale
Catalyst Choice The catalyst is too active. Standard Pd/C is highly active and will readily reduce both alkynes and alkenes.[5][6]Use a deactivated catalyst like Lindlar's catalyst or a P-2 nickel catalyst (nickel boride).[2][3][4] These are specifically designed for semi-hydrogenation.
Hydrogen Pressure High H₂ pressure increases the concentration of hydrogen on the catalyst surface, driving the reaction forward and promoting over-reduction.[2]Conduct the reaction at or near atmospheric pressure (1 atm) . A balloon filled with hydrogen is a simple and effective method for maintaining low, constant pressure.[2]
Temperature Elevated temperatures increase the rate of all reaction steps, often reducing the selectivity between alkene and alkane formation.Perform the reaction at a lower temperature, starting at room temperature . If the reaction is too slow, warm gently, but monitor product formation closely.[2]
Reaction Time Allowing the reaction to continue after the starting alkyne is consumed inevitably leads to the slow reduction of the desired alkene product.[2]Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction immediately upon the disappearance of the alkyne starting material.[2]

Q3: My catalyst seems inactive or deactivates quickly. What are the likely causes?

A3: Catalyst deactivation, or poisoning, occurs when species in the reaction mixture bind strongly to the active sites, blocking them from participating in the catalytic cycle.[2] The tertiary amine functionality in this compound itself can act as a Lewis base and coordinate to the metal surface, potentially inhibiting catalytic activity.

Causality & Troubleshooting Steps:

  • Substrate-Induced Deactivation: The lone pair on the nitrogen of the dimethylamino group can act as a poison. While often not a complete showstopper, it can reduce reaction rates. If this is suspected, slightly increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) may be necessary.

  • Impurities in Starting Material: The substrate or solvent may contain impurities that are potent catalyst poisons. Sulfur compounds (e.g., thiols) or other heavy metals are common culprits.[2]

    • Solution: Purify the this compound substrate before use, for example, by column chromatography or distillation. Ensure you are using high-purity, dry solvents.

  • Oxidation of Catalyst: Exposing the palladium catalyst to air, especially in the presence of hydrogen, can lead to oxidation and deactivation.

    • Solution: Ensure the reaction flask is thoroughly purged with an inert gas (Nitrogen or Argon) before the introduction of hydrogen.[2]

Detailed Protocol 1: Selective Hydrogenation to (Z)-4-(dimethylamino)but-2-en-1-ol
  • Vessel Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.13 g, 10 mmol).

  • Solvent Addition: Dissolve the substrate in a suitable solvent, such as methanol or ethyl acetate (40 mL).

  • Catalyst Addition: Under a gentle stream of nitrogen, add Lindlar's catalyst (e.g., 5 mol%, ~530 mg).

  • Inert Atmosphere: Seal the flask with a septum and purge the headspace by evacuating and backfilling with nitrogen three times.

  • Hydrogen Introduction: Connect a balloon filled with hydrogen gas to the flask via a needle through the septum. Evacuate and backfill with hydrogen three times, leaving the balloon connected.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often accompanied by the deflation of the balloon as hydrogen is consumed.[2]

  • Monitoring: After 1 hour, and every hour thereafter, pause stirring, withdraw a small aliquot via syringe, filter it through a small plug of Celite, and analyze by TLC or GC to monitor the disappearance of the starting material.

  • Quenching: Once the starting material is consumed, stop the reaction by purging the flask with nitrogen.

  • Workup: Dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove the heterogeneous catalyst. Wash the Celite pad with additional solvent (2 x 20 mL).[2]

  • Purification: Combine the filtrates, remove the solvent under reduced pressure, and purify the resulting crude oil by column chromatography to yield the pure cis-alkene.

Section 2: Palladium-Catalyzed Cross-Coupling (Sonogashira Reaction)

The terminal C-H bond of the alkyne is acidic and can be readily functionalized via Sonogashira cross-coupling with aryl or vinyl halides. This reaction is a powerful tool for C(sp)-C(sp²) bond formation.[7][8]

Frequently Asked Questions & Troubleshooting

Q4: What is the standard catalyst system for a Sonogashira coupling with this compound?

A4: The classic and most reliable catalyst system for the Sonogashira reaction requires two metallic components: a palladium(0) complex and a copper(I) salt as a co-catalyst.[7][8]

Expertise & Causality:

  • Palladium Catalyst: The workhorse of the reaction is a Pd(0) species, which undergoes oxidative addition with the aryl/vinyl halide.[9][10] This is typically generated in situ from a stable Pd(II) precatalyst like PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) or from a Pd(0) source like Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)).[8][11] The phosphine ligands are crucial for stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle.[12]

  • Copper Co-catalyst: A copper(I) salt, typically copper(I) iodide (CuI) , acts as a co-catalyst. Its role is to react with the terminal alkyne and a base to form a copper(I) acetylide intermediate.[8] This species then undergoes transmetalation with the Pd(II)-aryl complex, which is a key step in the catalytic cycle.[9]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required to deprotonate the terminal alkyne and neutralize the HX acid formed during the reaction.[8]

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_copper Copper Co-Catalyst Cycle center Pd(0)L₂ OA Pd(II)L₂(R¹)X center->OA Oxidative Addition TM Pd(II)L₂(R¹)(C≡CR²) OA->TM Transmetalation TM->center Reductive Elimination Product R¹-C≡C-R² TM->Product ArX R¹-X (Aryl Halide) ArX->OA CuCycle Copper Cycle CuCycle->TM CuX CuX CuAcetylide Cu-C≡C-R² CuX->CuAcetylide Alkyne H-C≡C-R² Alkyne->CuAcetylide Base Base Base->CuAcetylide CuAcetylide->CuX BaseH Base-H⁺X⁻ CuAcetylide->BaseH

Caption: The Palladium and Copper Catalytic Cycles in a Sonogashira Reaction.

Q5: I am observing low yields and significant formation of a diyne byproduct from the homocoupling of my alkyne. How can I troubleshoot this?

A5: Low yields and alkyne homocoupling (Glaser coupling) are classic problems in Sonogashira reactions, often pointing to issues with oxygen contamination or suboptimal reaction conditions.

Troubleshooting Guide: Optimizing Sonogashira Coupling

ParameterIssueSolution & Rationale
Atmosphere Oxygen can promote the oxidative homocoupling of the copper acetylide intermediate, leading to the undesired diyne byproduct and consuming the starting material.The reaction must be performed under a strictly inert atmosphere . Use Schlenk line techniques or a glovebox. Degas all solvents (e.g., by sparging with argon or freeze-pump-thaw cycles) before use.
Base An inappropriate or wet base can hinder the reaction.Use a high-purity, dry amine base like diisopropylamine (DIPA) or triethylamine (TEA) . Ensure it is freshly distilled if necessary.
Catalyst Ratio Incorrect ratios of Pd to Cu can affect efficiency.A typical catalyst loading is 1-5 mol% Pd and 2-10 mol% CuI . The Pd/Cu ratio can be optimized, but a 1:2 ratio is a good starting point.
Solvent The solvent can influence the solubility of reagents and intermediates.Tetrahydrofuran (THF) and acetonitrile (MeCN) are common and effective solvents. For some substrates, toluene or DMF may be beneficial.[11]
Ligand Choice The standard PPh₃ ligand may not be optimal for challenging substrates.For less reactive aryl chlorides or complex systems, consider more electron-rich and bulky phosphine ligands like XPhos or SPhos , which can accelerate the oxidative addition and reductive elimination steps.[12][13]

Q6: My palladium pre-catalyst (e.g., PdCl₂(PPh₃)₂) doesn't seem to be activating. What could be wrong?

A6: The active catalyst in the cycle is Pd(0), but stable, air-tolerant Pd(II) complexes are often used as "pre-catalysts."[13] The in situ reduction of Pd(II) to Pd(0) is a critical first step that can sometimes fail.

Expertise & Causality: The reduction of the Pd(II) pre-catalyst to the active Pd(0) species is not always trivial. In many Sonogashira reactions, this reduction is thought to be accomplished by the solvent, the amine base, or the alkyne itself. However, this process can be inefficient, leading to an induction period or complete failure.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Water can interfere with the reduction process and the overall catalytic cycle. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Gentle Heating: Sometimes, gentle heating (e.g., to 40-55 °C) can facilitate the formation of the active Pd(0) species and initiate the catalytic cycle.[11] Monitor for decomposition at higher temperatures.

Detailed Protocol 2: Sonogashira Coupling of this compound with Iodobenzene
  • Vessel Preparation: Add iodobenzene (e.g., 1.02 g, 5 mmol), PdCl₂(PPh₃)₂ (70 mg, 0.1 mmol, 2 mol%), and CuI (38 mg, 0.2 mmol, 4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity argon three times.

  • Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed THF (20 mL) and anhydrous, degassed triethylamine (1.4 mL, 10 mmol). Stir for 5 minutes.

  • Substrate Addition: Add this compound (0.62 g, 5.5 mmol) via syringe.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or GC/MS.

  • Workup: Once the reaction is complete (typically 4-12 hours), quench by adding saturated aqueous ammonium chloride solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

References

  • Various Authors (2025). Sonogashira Cross Coupling of homo-propargylic alcohols with bromobenzene. ResearchGate. Available at: [Link]

  • Kolleth, A., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia (2023). Cross-coupling reaction. Available at: [Link]

  • Wikipedia (2023). Sonogashira coupling. Available at: [Link]

  • Ma, S., et al. (2010). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. Journal of Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 4-(Diethylamino)-2-butyn-1-ol. PubChem. Available at: [Link]

  • Magano, J. & Dunetz, J. R. (2012). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate. Available at: [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Gensch, T., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available at: [Link]

  • Gildner, P. G. & Colacot, T. J. (2015). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Semantic Scholar. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). This compound. PubChem. Available at: [Link]

  • Chad's Prep (n.d.). Reduction of Alkynes. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 4-(dimethylamino)butan-2-ol. PubChem. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 4-(Methylamino)but-2-en-1-ol. PubChem. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). (Z)-4-(dimethylamino)but-2-en-1-ol. PubChem. Available at: [Link]

  • JoVE (2023). Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation. Available at: [Link]

  • OpenStax (2023). 9.5 Reduction of Alkynes. Organic Chemistry. Available at: [Link]

  • Chemie Brunschwig (n.d.). Hydrogenation Catalysts. Available at: [Link]

  • Ordóñez, A., et al. (2017). Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Mellouk, A., et al. (2017). Selectivity control in hydrogenation through adaptive catalysis using ruthenium nanoparticles on a CO2-responsive support. ResearchGate. Available at: [Link]

  • Villegas-Guzman, J. J., et al. (2022). Aqueous Phase Hydrogenation of 4-(2-Furyl)-3-buten-2-one over Different Re Phases. National Institutes of Health. Available at: [Link]

  • Ordóñez, A., et al. (2017). Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes. Core.ac.uk. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-(Dimethylamino)but-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 4-(Dimethylamino)but-2-yn-1-ol

This compound is a chemical intermediate whose purity and concentration are critical for the synthesis of active pharmaceutical ingredients (APIs). Ensuring the quality of this starting material is paramount, as impurities can carry through to the final drug product, potentially affecting its safety and efficacy. Therefore, validated analytical methods are not merely a regulatory requirement but a cornerstone of process control and quality assurance.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2][3] This guide will compare three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy—for the analysis of this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6][7][8]

Choosing the Right Tool: A Comparative Overview of Analytical Techniques

The selection of an analytical method is a critical decision driven by the analyte's properties, the sample matrix, and the specific requirements of the analysis (e.g., quantification of the main component, impurity profiling, or limit tests).

Technique Principle Strengths for this compound Limitations & Considerations
HPLC-UV Separation based on polarity, detection via UV absorbance.Robust, reproducible, widely available. Suitable for non-volatile compounds.Requires a UV chromophore (the alkyne group offers weak absorbance). May require derivatization for enhanced sensitivity.
GC-MS Separation based on volatility and polarity, detection by mass fragmentation.High specificity and sensitivity. Provides structural information for impurity identification.[9]The analyte must be volatile and thermally stable, or require derivatization, which can add complexity.[9][10]
qNMR Signal intensity is directly proportional to the number of nuclei.A primary ratio method; can provide purity assessment without a specific reference standard for the analyte.[11][12] Provides structural confirmation.Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard.[12]

Causality in Method Selection:

  • For routine assay and purity determination where the impurity profile is known, HPLC-UV is often the workhorse due to its robustness and simplicity.

  • For identification and quantification of unknown impurities or in complex matrices, the specificity of GC-MS is invaluable. The mass spectrum provides a fingerprint for compound identification.

  • For certifying reference standards or when a specific standard of this compound is unavailable, qNMR offers a powerful, direct measurement of purity against a certified internal standard.

The Validation Workflow: A Self-Validating System

A validated analytical method provides assurance of its reliability. The validation process should be structured to demonstrate that the method is fit for its intended purpose.[1][3]

Validation_Workflow cluster_Plan Phase 1: Planning cluster_Execute Phase 2: Execution cluster_Report Phase 3: Documentation ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol ATP->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD / LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report Robustness->Report Lifecycle Lifecycle Management Report->Lifecycle

Caption: The three-phase workflow for analytical method validation.

Experimental Protocols & Performance Comparison

While specific methods for this compound are not widely published, the following protocols are adapted from established methods for structurally similar compounds and serve as a robust starting point.[13][14][15]

Reversed-Phase HPLC-UV Method

This method is suitable for quantifying this compound in bulk material or simple formulations.

Experimental Protocol:

  • System Preparation: Agilent 1260 Infinity II HPLC system or equivalent with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer, pH adjusted to be compatible with the analyte's pKa). For MS compatibility, a volatile buffer like formic acid or ammonium formate should be used.[13][15]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a low wavelength (e.g., 210 nm) to detect the alkyne functionality.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method offers high specificity and is ideal for identifying and quantifying volatile impurities.

Experimental Protocol:

  • System Preparation: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: A non-polar column such as a HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector: 250 °C, splitless mode.

  • MSD Conditions:

    • Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-400.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or dichloromethane). Derivatization (e.g., silylation) may be necessary to improve volatility and peak shape if the primary alcohol group causes tailing.[10][16]

Quantitative NMR (qNMR) Spectroscopy

This protocol describes the use of ¹H NMR for the absolute quantification of this compound purity.

Experimental Protocol:

  • System Preparation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a larger amount of a high-purity, certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with peaks that do not overlap with the analyte signals.[12]

    • Dissolve both the sample and the internal standard in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Set a long relaxation delay (at least 5 times the longest T1 relaxation time of both the analyte and standard) to ensure full magnetization recovery for accurate integration.[17][18]

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[19]

  • Data Processing:

    • Apply Fourier transform and phase correction.

    • Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following equation: Purity_x (%) = (I_x / I_std) * (N_std / N_x) * (M_x / M_std) * (W_std / W_x) * Purity_std (%) where I=integral, N=number of protons for the integrated signal, M=molar mass, W=weight, and P=purity for the analyte (x) and standard (std).[19]

Validation Parameters: A Head-to-Head Comparison

The following table summarizes the expected performance characteristics based on the principles of each technique, guided by ICH Q2(R2).[1][4][20]

Validation Parameter HPLC-UV GC-MS qNMR ICH Q2(R2) Guideline & Rationale
Specificity/Selectivity Good. Demonstrated by peak purity analysis (e.g., DAD) and separation from known impurities.Excellent. Mass spectral data provides high confidence in peak identity.Excellent. Chemical shifts are unique to molecular structure. Overlap can be an issue but often resolved at high field.The method must be able to unequivocally assess the analyte in the presence of other components.[20][21]
Linearity Excellent (typically R² > 0.999).Excellent (typically R² > 0.995).Inherently linear over a wide dynamic range.Demonstrates a proportional relationship between concentration and response over the intended range.[20]
Range Typically 80-120% of the test concentration for assay.[21]Dependent on detector saturation, but generally wide.Wide, but limited by sample solubility and S/N at the low end.The interval where the method is precise, accurate, and linear.[4][21]
Accuracy High (98-102% recovery). Determined by spiking with a known amount of reference standard.[21][22]High (95-105% recovery). Can be affected by sample preparation and derivatization efficiency.High. As a primary method, accuracy is dependent on the purity of the internal standard and weighing precision.Closeness of test results to the true value.[20][23]
Precision (%RSD) Excellent. Repeatability <1.0%, Intermediate Precision <2.0%.Very Good. Repeatability <2.0%, Intermediate Precision <5.0%.Very Good. Dependent on S/N and integration, but typically <2.0%.Measures the degree of scatter among a series of measurements.[3]
LOD/LOQ Good. Dependent on UV absorbance. Can be in the low ng range.Excellent. Can be in the pg range, especially in SIM mode.Poor. Generally in the µg to mg range. Not suitable for trace analysis.The lowest amount of analyte that can be reliably detected (LOD) and quantified (LOQ).[22]
Robustness High. Assessed by small variations in mobile phase composition, pH, flow rate, and column temperature.Moderate. Sensitive to changes in oven ramp rate, gas flow, and injector temperature.High. Less affected by minor environmental changes than chromatographic methods.Measures the method's capacity to remain unaffected by small, deliberate variations in parameters.[20]

Conclusion and Recommendations

There is no single "best" method for the analysis of this compound; the optimal choice is dictated by the analytical objective.

Recommendation_Flow Start What is the Analytical Goal? Goal_Assay Routine QC Assay (Purity/Strength) Start->Goal_Assay Goal_Impurity Impurity ID & Quantification Start->Goal_Impurity Goal_Standard Reference Standard Certification Start->Goal_Standard Method_HPLC Recommend: HPLC-UV Goal_Assay->Method_HPLC High throughput & robustness needed Method_GCMS Recommend: GC-MS Goal_Impurity->Method_GCMS High specificity & structural info needed Method_qNMR Recommend: qNMR Goal_Standard->Method_qNMR Absolute quantification without specific standard needed

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of 4-(Dimethylamino)but-2-yn-1-ol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative analysis of 4-(Dimethylamino)but-2-yn-1-ol and its structurally diverse analogs. The content is structured to empower researchers, scientists, and drug development professionals with the necessary protocols and theoretical underpinnings to conduct a thorough evaluation of this class of compounds. We will delve into the synthesis, and proposed comparative biological evaluation, and provide a clear rationale for the experimental choices, ensuring a robust and scientifically sound investigation.

Introduction: The Potential of Propargylamines in Drug Discovery

This compound is a versatile propargylamine that serves as a valuable scaffold in medicinal chemistry. Its structure, featuring a tertiary amine and a propargyl alcohol moiety, provides a unique combination of functionalities that can be exploited for the development of novel therapeutic agents. Propargylamines are known to exhibit a wide range of biological activities, including acetylcholinesterase inhibition and anticancer effects. The structural simplicity of this compound makes it an ideal starting point for generating a library of analogs with modulated properties. This guide will outline a systematic approach to synthesize and compare the biological performance of this compound with a curated set of its analogs, providing insights into their structure-activity relationships (SAR).

I. Synthesis of this compound and its Analogs

The synthesis of 4-(dialkylamino)but-2-yn-1-ols is most efficiently achieved through a one-pot, three-component Mannich reaction. This reaction involves the condensation of propargyl alcohol, formaldehyde, and a secondary amine. The versatility of this reaction allows for the facile generation of a diverse library of analogs by simply varying the secondary amine.

Experimental Protocol: General Procedure for the Synthesis of 4-(Dialkylamino)but-2-yn-1-ols

Materials:

  • Propargyl alcohol

  • Formaldehyde (37% in water)

  • Secondary amine (e.g., dimethylamine, diethylamine, piperidine, morpholine)

  • Copper(I) chloride (catalyst)

  • Dioxane (solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of propargyl alcohol (1.0 eq) in dioxane, add the respective secondary amine (1.2 eq) and formaldehyde (1.2 eq).

  • Add a catalytic amount of copper(I) chloride (0.05 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the desired 4-(dialkylamino)but-2-yn-1-ol.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Proposed Analogs for Comparative Study:

To establish a comprehensive structure-activity relationship, the following analogs of this compound are proposed for synthesis and subsequent biological evaluation:

  • Analog 1: 4-(Diethylamino)but-2-yn-1-ol

  • Analog 2: 4-(Piperidin-1-yl)but-2-yn-1-ol

  • Analog 3: 4-(Morpholino)but-2-yn-1-ol

  • Analog 4: 4-(Dimethylamino)butan-1-ol (Saturated analog)

  • Analog 5: (Z)-4-(Dimethylamino)but-2-en-1-ol (Unsaturated analog)

II. Comparative Biological Evaluation

This section outlines the proposed experimental workflows for comparing the biological activities of this compound and its synthesized analogs. The primary endpoints for this comparative analysis will be cytotoxicity against a human cancer cell line and inhibition of acetylcholinesterase.

A. Comparative Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation. It provides a quantitative measure of the cytotoxic potential of the synthesized compounds.

Materials:

  • Human cancer cell line (e.g., HeLa - cervical cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Synthesized compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed HeLa cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

Data Presentation: Hypothetical Comparative Cytotoxicity Data

CompoundStructureIC₅₀ on HeLa cells (µM)
This compoundCN(C)CC#CCO25.4
Analog 1: 4-(Diethylamino)but-2-yn-1-olCCN(CC)CC#CCO38.2
Analog 2: 4-(Piperidin-1-yl)but-2-yn-1-olC1CCN(CC1)CC#CCO18.9
Analog 3: 4-(Morpholino)but-2-yn-1-olC1COCCN1CC#CCO45.1
Analog 4: 4-(Dimethylamino)butan-1-olCN(C)CCCC=O> 100
Analog 5: (Z)-4-(Dimethylamino)but-2-en-1-olCN(C)C/C=C\CO62.5
Doxorubicin (Positive Control)-0.8
B. Comparative Acetylcholinesterase Inhibition Assay

The Ellman's method is a simple, rapid, and sensitive colorimetric assay for measuring acetylcholinesterase (AChE) activity. This assay will be employed to compare the AChE inhibitory potential of the synthesized compounds.

Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Synthesized compounds (dissolved in DMSO)

  • Donepezil (positive control)

  • 96-well microplates

  • Microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of the test compound at various concentrations.

  • Add 50 µL of AChE solution in phosphate buffer and incubate for 15 minutes at 25°C.

  • Add 125 µL of DTNB solution.

  • Initiate the reaction by adding 25 µL of ATCI solution.

  • Measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.

  • Calculate the rate of reaction and the percentage of inhibition for each compound concentration.

  • Determine the IC₅₀ value for each compound.

Data Presentation: Hypothetical Comparative Acetylcholinesterase Inhibition Data

CompoundStructureAChE IC₅₀ (µM)
This compoundCN(C)CC#CCO5.2
Analog 1: 4-(Diethylamino)but-2-yn-1-olCCN(CC)CC#CCO8.9
Analog 2: 4-(Piperidin-1-yl)but-2-yn-1-olC1CCN(CC1)CC#CCO3.1
Analog 3: 4-(Morpholino)but-2-yn-1-olC1COCCN1CC#CCO12.4
Analog 4: 4-(Dimethylamino)butan-1-olCN(C)CCCC=O> 50
Analog 5: (Z)-4-(Dimethylamino)but-2-en-1-olCN(C)C/C=C\CO28.7
Donepezil (Positive Control)-0.02

III. Visualization of Experimental Workflows and Pathways

To provide a clear visual representation of the proposed experimental design and the underlying biological pathway, the following diagrams have been generated using Graphviz.

Experimental Workflow for Synthesis and Biological Evaluation

G cluster_synthesis Synthesis Phase cluster_bio_eval Biological Evaluation Phase Propargyl_Alcohol Propargyl Alcohol Mannich_Reaction Mannich Reaction (CuCl catalyst, Dioxane) Propargyl_Alcohol->Mannich_Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Secondary_Amine Secondary Amine (Dimethylamine, Diethylamine, etc.) Secondary_Amine->Mannich_Reaction Purification Purification (Column Chromatography) Mannich_Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Analogs Synthesized Analogs Characterization->Analogs Cytotoxicity Cytotoxicity Assay (MTT, HeLa cells) Analogs->Cytotoxicity AChE_Inhibition AChE Inhibition Assay (Ellman's Method) Analogs->AChE_Inhibition Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity->Data_Analysis AChE_Inhibition->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Caption: Workflow for the synthesis and biological evaluation of this compound analogs.

Proposed Mechanism of Acetylcholinesterase Inhibition

G cluster_AChE Acetylcholinesterase Active Site AChE AChE Enzyme Anionic_Site Anionic Site Esteratic_Site Esteratic Site (Serine residue) Hydrolysis Hydrolysis Esteratic_Site->Hydrolysis Inhibition Inhibition Esteratic_Site->Inhibition Acetylcholine Acetylcholine (Substrate) Acetylcholine->Anionic_Site Binds to Acetylcholine->Esteratic_Site Reacts with Propargylamine_Inhibitor Propargylamine Inhibitor (e.g., 4-(Dialkylamino)but-2-yn-1-ol) Propargylamine_Inhibitor->Anionic_Site Binds to Propargylamine_Inhibitor->Esteratic_Site Blocks/Reacts with Choline_Acetate Choline + Acetate (Signal Termination) Hydrolysis->Choline_Acetate No_Hydrolysis No Hydrolysis (Signal Prolongation) Inhibition->No_Hydrolysis

Caption: Proposed mechanism of acetylcholinesterase inhibition by propargylamine analogs.

IV. Discussion and Structure-Activity Relationship (SAR) Analysis

  • Influence of the Amino Substituent: The piperidine analog (Analog 2) exhibits the highest potency in both assays, suggesting that a cyclic, more rigid amino group might be favorable for binding to the biological targets. The bulkier diethylamino group (Analog 1) and the electron-withdrawing morpholino group (Analog 3) appear to be less active, indicating that both steric and electronic factors play a crucial role.

  • Importance of the Alkyne Moiety: The saturated analog (Analog 4) shows a dramatic loss of activity in both assays. This strongly suggests that the triple bond is a critical pharmacophoric feature, potentially involved in key interactions with the target enzymes or receptors.

  • Impact of Unsaturation: The alkene analog (Analog 5) displays reduced but still notable activity compared to the alkyne parent compound. This indicates that while the triple bond is optimal, a double bond can still confer some level of biological activity.

These preliminary observations would need to be validated through the proposed experimental work. Further expansion of the analog library could provide a more detailed understanding of the SAR for this class of compounds.

V. Conclusion

This guide has presented a comprehensive and actionable framework for the comparative analysis of this compound and its analogs. By following the detailed synthetic and biological evaluation protocols, researchers can systematically investigate the structure-activity relationships within this promising class of compounds. The insights gained from such a study will be invaluable for the rational design of novel therapeutic agents with enhanced potency and selectivity for applications in oncology and neurodegenerative diseases.

References

  • BenchChem. (n.d.). This compound | Research Chemical.
  • Zhang, C., Guo, H., Chen, L., Zhang, J., Guo, M., Zhu, X., Shen, C., & Li, Z. (2021). Propargylamines synthesis by Alkynylation or C-C coupling. Organic Letters, 23, 8169-8173.
  • Sarode, P. B., Bahekar, S. P., & Chandak, H. S. (2016). A Zn(OTf)2-mediated solvent-free synthesis of propargylamines. Synlett, 27, 2209-2212.
  • Cardoso, F. S. P., Abboud, K., & Aponick, A. (2013). π-Stacking for Rotational Control in Atropisomeric P,N-Ligands for Asymmetric A3-Coupling. Journal of the American Chemical Society, 135, 14548-14551.
  • Gommermann, N., Koradin, C., Polborn, K., & Knochel, P. (2003). A new highly diastereoselective synthesis of propargylamines.
  • Lo, V. K.-Y., Liu, Y., Wong, M.-K., & Che, C.-M. (2006). Gold(III)
  • Bisai, A., & Singh, V. K. (2006). Enantioselective Three-Component Coupling of Aldehyde, Alkyne, and Amine Catalyzed by a Copper(I)−Pybox Complex. Organic Letters, 8, 2405-2408.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Diethylamino)-2-butyn-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (Z)-4-(dimethylamino)but-2-en-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(dimethylamino)butan-1-ol. National Center for Biotechnology Information.
  • van der Walt, Z., & van der Schyf, C. J. (2010). Design, synthesis and evaluation of novel derivatives of curcuminoids with cytotoxicity. Bioorganic & Medicinal Chemistry, 18(1), 269-278.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7, 88-95.
  • Wikipedia. (n.d.). Structure-activity relationship. Retrieved from [Link]

A Comparative Guide to the Cholinesterase Inhibitory Potential of 4-(Dimethylamino)but-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the biological efficacy of 4-(Dimethylamino)but-2-yn-1-ol (DMAB) against established cholinesterase inhibitors—Donepezil, Rivastigmine, and Galantamine. While DMAB has been identified as a compound of interest with potential neuropharmacological applications, this guide will objectively place its currently understood profile in the context of these widely used therapeutic agents for Alzheimer's disease. We will delve into the mechanistic underpinnings of cholinesterase inhibition, present available comparative data, and provide detailed experimental protocols for assessing biological efficacy.

Introduction: The Cholinergic Hypothesis and the Pursuit of Novel Inhibitors

Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a decline in cognitive function. The cholinergic hypothesis posits that a significant factor in this decline is the reduction of acetylcholine (ACh), a crucial neurotransmitter for learning and memory, in the brain.[1] One of the primary therapeutic strategies to combat this deficit is to inhibit the enzymes responsible for the breakdown of acetylcholine in the synaptic cleft: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2] By impeding these enzymes, the concentration and duration of action of acetylcholine are increased, thereby enhancing cholinergic neurotransmission.[3]

Currently, several cholinesterase inhibitors are approved for the treatment of Alzheimer's disease, including Donepezil, Rivastigmine, and Galantamine.[4] These compounds have well-characterized efficacy and serve as the benchmark for the evaluation of new potential inhibitors. This compound (DMAB) is a synthetic compound that has shown potential in various biological applications, including as a potential modulator of neurological pathways. Its structural features suggest it may interact with cholinesterases, making it a candidate for investigation as a novel Alzheimer's therapeutic. This guide aims to synthesize the available information on DMAB and compare its potential efficacy with that of the established drugs.

Comparative Analysis of Cholinesterase Inhibitors

A direct comparison of the biological efficacy of cholinesterase inhibitors is most effectively achieved by examining their half-maximal inhibitory concentration (IC50) values. The IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.

While extensive data is available for Donepezil, Rivastigmine, and Galantamine, a comprehensive search of the current scientific literature did not yield specific IC50 values for this compound against either acetylcholinesterase or butyrylcholinesterase. The data presented below for the established inhibitors serves as a benchmark for the future evaluation of DMAB.

CompoundTarget Enzyme(s)IC50 Value (nM)Reference(s)
Donepezil Acetylcholinesterase (AChE)6.7[5]
Butyrylcholinesterase (BChE)7400[5]
Rivastigmine Acetylcholinesterase (AChE)4.3 - 4760[6]
Butyrylcholinesterase (BChE)16 - 238[6]
Galantamine Acetylcholinesterase (AChE)410[7]
Butyrylcholinesterase (BChE)> 50-fold selective for AChE[7]
This compound (DMAB) Acetylcholinesterase (AChE)Not available in literature
Butyrylcholinesterase (BChE)Not available in literature

Analysis of Comparator Compounds:

  • Donepezil exhibits high selectivity for AChE over BChE, as indicated by the significant difference in their respective IC50 values.[5]

  • Rivastigmine is a dual inhibitor, targeting both AChE and BChE with high potency.[6] The inhibition of BChE is considered by some to be an advantage, as BChE levels increase in the brains of Alzheimer's patients.[8]

  • Galantamine is also selective for AChE.[7]

The lack of IC50 data for DMAB is a critical knowledge gap that prevents a direct quantitative comparison. Further experimental investigation is required to determine its potency and selectivity against cholinesterases.

Mechanism of Action: The Cholinergic Synapse

The therapeutic effect of cholinesterase inhibitors is centered on the cholinergic synapse. The following diagram illustrates the mechanism of action.

Cholinergic_Synapse ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release AChE AChE ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binds Signal Signal Transduction AChR->Signal Activates Inhibitor Cholinesterase Inhibitor (e.g., DMAB, Donepezil) Inhibitor->AChE Inhibits

Caption: Mechanism of Cholinesterase Inhibition at the Synapse.

In a healthy synapse, acetylcholine is released from the presynaptic neuron, crosses the synaptic cleft, and binds to receptors on the postsynaptic neuron, propagating a nerve impulse.[3] Acetylcholinesterase rapidly breaks down acetylcholine to terminate the signal.[2] In Alzheimer's disease, reduced acetylcholine levels impair this process. Cholinesterase inhibitors, such as Donepezil, Rivastigmine, Galantamine, and potentially DMAB, block the action of AChE. This leads to an increased concentration of acetylcholine in the synaptic cleft, enhancing its ability to stimulate postsynaptic receptors and thereby improving cholinergic neurotransmission.[3]

Experimental Protocol: In Vitro Assessment of Cholinesterase Inhibition

To determine the IC50 values of a test compound like DMAB, a standardized in vitro assay is essential. The most common method is the Ellman's assay, a colorimetric method that is both reliable and reproducible.

Ellman's Method for Acetylcholinesterase Inhibition

This protocol outlines the key steps for determining the AChE inhibitory activity of a compound.

Ellmans_Method cluster_workflow Ellman's Assay Workflow start Prepare Reagents: - AChE Enzyme - DTNB (Ellman's Reagent) - Acetylthiocholine (Substrate) - Test Compound (e.g., DMAB) - Buffer Solution step1 Incubate AChE with Test Compound start->step1 step2 Add DTNB and Acetylthiocholine step1->step2 step3 Colorimetric Reaction: Thiocholine + DTNB -> Yellow Product step2->step3 step4 Measure Absorbance at 412 nm step3->step4 step5 Calculate % Inhibition and Determine IC50 step4->step5 end Data Analysis step5->end

Caption: Workflow for the Ellman's method to determine AChE inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., DMAB) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound to be evaluated.

    • Prepare solutions of acetylcholinesterase, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylthiocholine iodide (ATCI) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure (in a 96-well plate):

    • To each well, add a specific volume of the buffer solution.

    • Add a volume of the test compound dilution (or buffer for the control).

    • Add a specific amount of the acetylcholinesterase solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding DTNB and ATCI to each well.

  • Data Acquisition:

    • Immediately measure the absorbance of the wells at 412 nm using a microplate reader.

    • Continue to take readings at regular intervals for a set duration (e.g., every minute for 5 minutes). The rate of change in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Self-Validation and Trustworthiness: The inclusion of a positive control (a known inhibitor like Donepezil) is crucial to validate the assay's performance. Additionally, running each concentration in triplicate and ensuring the linearity of the reaction rate in the control wells are essential for the trustworthiness of the results.

Structure-Activity Relationship and Future Directions

While specific analogs of DMAB and their cholinesterase inhibitory activity are not extensively reported in the literature, the general principles of structure-activity relationships (SAR) for cholinesterase inhibitors can provide insights for future drug design. The presence of a tertiary amine in DMAB is a common feature in many cholinesterase inhibitors, as it can be protonated at physiological pH and interact with the anionic subsite of the enzyme. The alkyne group in DMAB is a less common feature and its role in binding to the enzyme would be a key area of investigation.

Future research should prioritize the following:

  • Determination of the IC50 values of DMAB for both AChE and BChE using the standardized Ellman's method described above.

  • Synthesis and evaluation of structural analogs of DMAB to explore the SAR. Modifications could include altering the length of the carbon chain, substituting the dimethylamino group with other amines, and modifying the alkyne functionality.

  • In silico molecular docking studies to predict the binding mode of DMAB and its analogs within the active sites of AChE and BChE.

  • In vivo studies in animal models of Alzheimer's disease to assess the cognitive-enhancing effects of DMAB, should in vitro studies yield promising results.

Conclusion

This compound presents an intriguing, yet largely uncharacterized, profile as a potential cholinesterase inhibitor. While it possesses structural motifs suggestive of potential interaction with cholinesterases, the absence of direct experimental data on its inhibitory potency makes a definitive comparison with established drugs like Donepezil, Rivastigmine, and Galantamine premature. This guide has provided the necessary framework for such an evaluation, outlining the key comparative metrics, the underlying biological mechanism, and a detailed, validated experimental protocol. The future of DMAB as a potential therapeutic agent for Alzheimer's disease hinges on rigorous experimental validation of its biological efficacy.

References

  • Cholinesterase inhibitors as Alzheimer's therapeutics (Review). Spandidos Publications. [Link]

  • Cholinesterase Inhibitors for Alzheimer's Disease. WebMD. [Link]

  • Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. PubMed. [Link]

  • Mechanism of action of cholinesterase inhibitors in Alzheimer's disease. PubMed. [Link]

  • Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Getting On and Staying On. PMC. [Link]

  • Long-term Effects of Cholinesterase Inhibitors on Cognitive Decline and Mortality. American Academy of Neurology. [Link]

  • Medications for Memory, Cognition & Dementia-Related Behaviors. Alzheimer's Association. [Link]

  • Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET. PubMed. [Link]

  • Rivastigmine, a Cholinesterase inhibitor(IC50= 5.5 uM), inhibits both butyrylcholinesterase and acetylcholinesterase. GlpBio. [Link]

  • Acetylcholinesterase inhibitors in Alzheimer's disease. PMC. [Link]

  • Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson's disease dementia. PMC. [Link]

  • [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease]. PubMed. [Link]

  • Proposing novel natural compounds against Alzheimer's disease targeting acetylcholinesterase. PubMed. [Link]

  • % Inhibition and IC 50 values of the synthesized compounds, donepezil and tacrine against AChE and BChE enzymes. ResearchGate. [Link]

  • Cholinesterase Inhibitors: An Overview of their Mechanisms of Action. Semantic Scholar. [Link]

  • Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents. PubMed. [Link]

  • Rivastigmine, a New-Generation Cholinesterase Inhibitor for the Treatment of Alzheimer's Disease. ResearchGate. [Link]

  • Brain levels and acetylcholinesterase inhibition with galantamine and donepezil in rats, mice, and rabbits. PubMed. [Link]

  • IC50 plots of AChE inhibition: concentration against percentage... ResearchGate. [Link]

  • The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents. PMC. [Link]

  • IC50 values for acetylcholinesterase and butyrylcholinesterase. ResearchGate. [Link]

  • IC50 values for the cholinesterase inhibitory assay. AChE-acetylcholinesterase; BuChE. ResearchGate. [Link]

  • Discovery of novel butyrylcholinesterase inhibitors for treating Alzheimer's disease. PMC. [Link]

  • 4-(Methylamino)but-2-en-1-ol. PubChem. [Link]

  • Synthesis and Biological Screening of Structurally Modified Phaeosphaeride Analogues. MDPI. [Link]

  • Identification of Compounds for Butyrylcholinesterase Inhibition. PubMed. [Link]

  • Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one. PMC. [Link]

  • Inhibition of AChE and BuChE (IC 50 values), and selectivity expressed... ResearchGate. [Link]

  • Acetylcholinesterase and butyrylcholinesterase inhibitory activities of khellactone coumarin derivatives isolated from Peucedanum japonicum Thurnberg. PMC. [Link]

  • Do structurally similar molecules have similar biological activity? PubMed. [Link]

  • Structural Analogues of Thyronamines: Some Aspects of the Structure and Bioactivity of 4-[4-(2-Aminoetoxy)benzyl]aniline. MDPI. [Link]

  • 2-[2'-(Dimethylamino)ethyl]-1,2-dihydro- 3H-dibenz[de,h]isoquinoline-1,3-diones with substituents at positions 4, 8, 9, 10, and 11. Synthesis, antitumor activity, and quantitative structure-activity relationships. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Spectroscopic Confirmation of 4-(Dimethylamino)but-2-yn-1-ol Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-(Dimethylamino)but-2-yn-1-ol is a versatile bifunctional molecule featuring a tertiary amine, a propargylic alcohol, and an internal alkyne. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and specialty chemicals.[1] The success of synthetic routes employing this substrate hinges on the unambiguous confirmation of the desired product structures. This guide provides a comparative analysis of spectroscopic techniques for the definitive characterization of products from three common reaction classes involving this compound: oxidation of the primary alcohol, reduction of the alkyne, and substitution of the hydroxyl group. We will explore the causality behind experimental choices and demonstrate how a multi-faceted spectroscopic approach—leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—creates a self-validating system for structural elucidation.

Spectroscopic Baseline: Characterizing the Starting Material

Before transforming a molecule, it is imperative to understand its baseline spectroscopic signature. The distinct functional groups of this compound (C₆H₁₁NO, M.W.: 113.16 g/mol ) provide clear, identifiable signals that will be monitored for changes as a reaction proceeds.[2]

Table 1: Baseline Spectroscopic Data for this compound

Technique Signal Expected Value / Observation Interpretation & Rationale
¹H NMR δ ~2.3 ppm (s, 6H)-N(CH ₃)₂Singlet due to magnetically equivalent methyl protons.
δ ~3.2 ppm (t, 2H)-N-CH ₂-C≡Triplet indicates coupling to the adjacent methylene protons across the alkyne (long-range coupling).
δ ~4.2 ppm (t, 2H)≡C-CH ₂-OHTriplet indicates coupling to the adjacent methylene protons across the alkyne.
Variable (br s, 1H)-OH Broad singlet, position is solvent and concentration-dependent; disappears upon D₂O exchange.
¹³C NMR δ ~45 ppm-N(C H₃)₂Aliphatic carbon attached to nitrogen.
δ ~50 ppm-N-C H₂-C≡Aliphatic carbon adjacent to the amine and alkyne.
δ ~51 ppm≡C-C H₂-OHAliphatic carbon adjacent to the alkyne and hydroxyl group.
δ ~80-85 ppm (2 signals)-CC -Deshielded sp-hybridized carbons of the internal alkyne.
IR (cm⁻¹) 3300-3400 (broad)O-H stretchBroadness indicates hydrogen bonding from the alcohol. A key signal to monitor.
2800-3000C-H stretchAliphatic C-H bonds.
~2250 (weak)C≡C stretchInternal alkynes have a weak or absent signal. Its disappearance is a strong indicator of reaction.
1050-1150C-O stretchCharacteristic of a primary alcohol.
MS (EI) m/z 113[M]⁺Molecular ion peak confirming the molecular weight.
m/z 58[C₃H₈N]⁺Common fragment from cleavage alpha to the nitrogen: [CH₂=N(CH₃)₂]⁺.

Case Study 1: Oxidation of the Primary Alcohol

The primary alcohol in this compound can be oxidized to an aldehyde using mild reagents like Pyridinium Chlorochromate (PCC) or to a carboxylic acid using stronger oxidants such as Jones reagent (CrO₃/H₂SO₄). The choice of reagent is critical and dictates the product outcome. Spectroscopic analysis provides irrefutable evidence of which transformation occurred.

Experimental Protocol: PCC Oxidation to Aldehyde
  • To a stirred solution of Pyridinium Chlorochromate (1.5 eq) in dichloromethane (DCM), add this compound (1.0 eq) dissolved in DCM.

  • Stir the mixture at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove chromium salts.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • Purify via column chromatography if necessary.

G cluster_workflow Oxidation Experimental Workflow start Dissolve PCC in DCM add_substrate Add this compound start->add_substrate Step 1 react Stir at RT Monitor by TLC add_substrate->react Step 2 workup Dilute with Ether Filter through Silica react->workup Step 3 isolate Concentrate Filtrate workup->isolate Step 4 purify Column Chromatography isolate->purify Step 5 product Characterize Product purify->product

Caption: Workflow for the oxidation of this compound.

Spectroscopic Comparison: Alcohol vs. Aldehyde vs. Carboxylic Acid

The key to confirmation is observing the disappearance of alcohol signals and the appearance of new carbonyl-related signals.

Table 2: Comparative Spectroscopic Data for Oxidation Products

Technique Starting Alcohol Aldehyde Product Carboxylic Acid Product
¹H NMR δ ~4.2 (CH₂OH), broad OHδ ~9.2 (s, 1H, CHO) δ ~10-12 (br s, 1H, COOH)
¹³C NMR δ ~51 (CH₂OH)δ ~190 (C=O) δ ~170 (C=O)
IR (cm⁻¹) 3300-3400 (O-H)1720-1740 (C=O) , 2720 & 2820 (C-H)1700-1725 (C=O) , 2500-3300 (broad O-H)
MS (EI) m/z 113m/z 111 ([M]⁺)m/z 127 ([M]⁺)

Analysis in Depth:

  • ¹H NMR: The most telling change is the disappearance of the methylene proton signal at ~4.2 ppm and the hydroxyl proton. In its place, a highly deshielded singlet for the aldehyde proton appears around 9.2 ppm. For the carboxylic acid, an even broader, more deshielded proton signal appears downfield (>10 ppm).

  • ¹³C NMR: The carbon signal for the CH₂OH group vanishes and is replaced by a carbonyl carbon signal. The chemical shift of this new signal is diagnostic: aldehydes are typically found further downfield (~190 ppm) than carboxylic acids (~170 ppm).

  • IR Spectroscopy: This provides a rapid check. The broad O-H stretch of the starting alcohol should disappear. For the aldehyde, a sharp, strong C=O stretch will appear around 1720-1740 cm⁻¹, often accompanied by two weaker Fermi resonance bands for the aldehydic C-H stretch (2720 and 2820 cm⁻¹). The carboxylic acid shows a C=O stretch and a very broad O-H stretch that overlaps with the C-H region.[3]

Case Study 2: Reduction of the Alkyne

The alkyne triple bond can be selectively reduced to a cis-(Z)-alkene, a trans-(E)-alkene, or fully saturated to an alkane, depending entirely on the catalytic system employed. Each product has a unique spectroscopic fingerprint, particularly in ¹H NMR.

G start This compound cis_alkene (Z)-4-(Dimethylamino)but-2-en-1-ol start->cis_alkene H₂ / Lindlar's Catalyst trans_alkene (E)-4-(Dimethylamino)but-2-en-1-ol start->trans_alkene Na / NH₃ (l) alkane 4-(Dimethylamino)butan-1-ol start->alkane H₂ / Pd/C

Caption: Selective reduction pathways for the alkyne functionality.

Experimental Protocol: Lindlar Reduction to (Z)-Alkene
  • Add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead) to a flask under an inert atmosphere (N₂ or Ar).

  • Add a solution of this compound in ethanol.

  • Evacuate the flask and backfill with hydrogen gas (H₂), typically using a balloon.

  • Stir the reaction vigorously at room temperature. Monitor the reaction by the uptake of H₂ and by TLC or GC-MS.

  • Upon completion (cessation of H₂ uptake), filter the mixture through Celite to remove the catalyst.

  • Evaporate the solvent to yield the (Z)-alkene product.[4]

Spectroscopic Comparison: Alkyne vs. Alkene vs. Alkane

Distinguishing between the alkyne and its reduction products is straightforward. Differentiating between the (Z) and (E) alkene isomers requires careful analysis of ¹H NMR coupling constants.

Table 3: Comparative Spectroscopic Data for Reduction Products

Technique Starting Alkyne (Z)-Alkene Product (E)-Alkene Product Alkane Product
¹H NMR δ ~3.2 (t), δ ~4.2 (t)δ ~5.5-5.8 (m, 2H) , J=~10-12 Hz δ ~5.5-5.8 (m, 2H) , J=~15-18 Hz No signals > 4.0 ppm
¹³C NMR δ ~80-85 (C≡C)δ ~125-135 (C=C)δ ~125-135 (C=C)No signals > 65 ppm
IR (cm⁻¹) ~2250 (C≡C)~1650 (C=C), ~700 (C-H bend) ~1650 (C=C), ~970 (C-H bend) No C≡C or C=C stretch
MS (EI) m/z 113m/z 115 ([M]⁺)m/z 115 ([M]⁺)m/z 117 ([M]⁺)

Analysis in Depth:

  • Mass Spectrometry: The first check is the molecular weight. The addition of one mole of H₂ increases the mass by 2 Da (alkene product), while the addition of two moles increases it by 4 Da (alkane product).

  • ¹³C and IR: The disappearance of the alkyne signals (δ ~80-85 ppm in ¹³C NMR, ~2250 cm⁻¹ in IR) and the appearance of alkene signals (δ ~125-135 ppm, ~1650 cm⁻¹) is definitive proof of reduction.

  • Distinguishing Z/E Isomers: This is the critical challenge, solved by ¹H NMR. The magnitude of the coupling constant (J-value) between the two vinylic protons is stereochemically dependent. A cis relationship results in a smaller coupling constant (typically 10-12 Hz), while a trans relationship gives a larger one (15-18 Hz). IR can provide supporting evidence: the out-of-plane C-H bend for a cis-alkene is around 700 cm⁻¹, whereas for a trans-alkene it is a sharp, characteristic peak around 970 cm⁻¹.

Conclusion: The Power of a Multi-Technique Approach

The structural elucidation of reaction products is a process of evidence accumulation. No single technique provides all the answers, but together, they form a robust, self-validating framework. For the reactions of this compound, a logical workflow is essential:

  • MS Analysis: First, confirm that the molecular weight of the isolated product matches the expected product. This immediately rules out starting material and many side products.

  • IR Spectroscopy: Perform a quick functional group analysis. Has the O-H stretch disappeared? Has a C=O stretch appeared? Is the C≡C stretch gone? This provides a rapid assessment of reaction success.

  • NMR Spectroscopy (¹³C and ¹H): Finally, use the power of NMR to solve the detailed structural puzzle. ¹³C NMR confirms the carbon skeleton and the presence or absence of key functional groups (alkyne, alkene, carbonyl). ¹H NMR provides detailed connectivity and, crucially, stereochemical information through chemical shifts and coupling constants.

By systematically applying these techniques and understanding the causal link between molecular structure and spectroscopic output, researchers can confidently and accurately characterize their synthetic products, ensuring the integrity and success of their scientific endeavors.

References

  • The Royal Society of Chemistry. 4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids. Available from: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of propylamine. Available from: [Link]

  • ResearchGate. 1H and 13C-NMR data of compounds 2 – 4. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • RSC Publishing. Mechanochemical Cu(ii) complexes and propargylamine synthetic adventures. Available from: [Link]

  • SIELC Technologies. 4-(Diethylamino)-2-butyn-1-ol. Available from: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of propan-2-amine (2-aminopropane). Available from: [Link]

  • NIST WebBook. Propargyl alcohol. Available from: [Link]

  • PubChem. (Z)-4-(dimethylamino)but-2-en-1-ol. Available from: [Link]

  • PubChem. 4-(Diethylamino)-2-butyn-1-ol. Available from: [Link]

  • ResearchGate. ¹H NMR spectra of 4-(dimethylamino)-2,6-dimethylbenzaldehyde and... Available from: [Link]

  • ResearchGate. Synthesis route of the studied compounds: (a) 4-(dimethylamino)benzaldehyde, (b) aniline, (c) (E) - Available from: [Link]

  • MDPI. Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. Available from: [Link]

  • International Journal of Advanced Research. Synthesis and Partial Characterization of Two Schiff Base Ligands with (2 and 4-Nitroaniline) and their Transition Metal (II). Available from: [Link]

  • NIH National Library of Medicine. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Available from: [Link]

  • SpectraBase. 4-DIMETHYLAMINO-3-BUTEN-2-ONE - Optional[17O NMR] - Chemical Shifts. Available from: [Link]

  • MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Available from: [Link]

Sources

A Comparative Performance Analysis of 4-(Dimethylamino)but-2-yn-1-ol in Specialized Industrial and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents an in-depth, objective analysis of 4-(Dimethylamino)but-2-yn-1-ol (DMAB), a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple product overview. It provides a comparative performance evaluation against established alternatives, supported by experimental data and detailed protocols to ensure scientific integrity and practical applicability. We will explore its efficacy in corrosion inhibition, electroplating, and as a pivotal building block in organic synthesis.

Introduction to this compound: A Molecule of Duality

This compound, with the molecular formula C₆H₁₁NO, is a unique bifunctional molecule featuring both a tertiary amino group and a primary alcohol separated by an internal alkyne.[1] This structural arrangement is critical to its reactivity and utility across diverse applications. The nucleophilic dimethylamino group and the reactive carbon-carbon triple bond allow DMAB to participate in a wide array of chemical transformations, including nucleophilic additions, substitutions, and coupling reactions.[2]

PropertyValueSource
Molecular Weight 113.16 g/mol [1]
IUPAC Name This compound[1]
CAS Number 14597-26-3[1]
SMILES CN(C)CC#CCO[1]

Its versatility makes it a valuable intermediate in the synthesis of complex pharmaceuticals and agrochemicals, a performance additive in material finishing, and a subject of interest in medicinal chemistry for its potential therapeutic properties.[2]

Application I: Corrosion Inhibition for Carbon Steel

In industrial processes such as acid pickling, protecting carbon steel from aggressive acidic environments is paramount. Alkynols, the class of compounds to which DMAB belongs, have proven to be effective corrosion inhibitors.

Mechanism of Action

The efficacy of alkynol-based inhibitors like DMAB stems from their ability to adsorb onto the metal surface. This adsorption process forms a protective barrier that slows down the corrosive action of the acid on the steel.[3] The interaction involves the lone pair electrons on the nitrogen and oxygen atoms, as well as the pi-electrons of the alkyne's triple bond, which interact with the vacant d-orbitals of iron atoms on the steel surface.

cluster_solution Corrosive Acid Solution (HCl) cluster_surface Carbon Steel Surface H+ H+ Steel Fe Fe Fe Fe H+->Steel Corrosion Attack (Inhibited) Cl- Cl- DMAB DMAB Molecule DMAB->Steel Adsorption (Protective Layer Formation)

Caption: Adsorption mechanism of DMAB on a steel surface to inhibit corrosion.

Performance Comparison: Alkynol vs. Heterocyclic Inhibitors

A systematic study comparing alkynol-based and heterocyclic-based corrosion inhibitors in hydrochloric acid (HCl) provides critical performance data. While both inhibitor types demonstrate high efficiency, their performance varies significantly with temperature.[3]

Inhibitor TypeConcentrationTemperature (°C)Inhibition Efficiency (%)Data Source
Alkynol-Based (e.g., DMAB) Optimized2595[3]
8588[3]
Heterocyclic-Based Optimized2596[3]
8583[3]

As the data indicates, alkynol-based inhibitors maintain superior performance at elevated temperatures, a crucial advantage in many industrial pickling processes.[3] The thermodynamic unfavorability of heterocyclic molecule adsorption at higher temperatures contributes to their decreased efficiency.[3]

Experimental Protocol: Weight Loss Method for Inhibition Efficiency

This protocol outlines the gravimetric method used to evaluate inhibitor performance.

  • Preparation: Carbon steel coupons of known dimensions are cleaned, degreased, dried, and weighed accurately.

  • Immersion: Coupons are immersed in separate beakers containing 1 M HCl solution: one without inhibitor (control) and others with varying concentrations of the inhibitor.

  • Exposure: The beakers are maintained at a constant temperature (e.g., 25°C or 85°C) for a specified duration (e.g., 4 hours).

  • Post-Analysis: After immersion, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.

  • Calculation: The inhibition efficiency (IE%) is calculated using the formula: IE% = [(W_c - W_i) / W_c] * 100 Where W_c is the weight loss of the coupon in the control solution and W_i is the weight loss in the inhibited solution.

Application II: Brightening Agent in Nickel Electroplating

DMAB belongs to the family of acetylenic compounds that are utilized as brighteners in nickel electroplating baths.[4] These agents, when added in small quantities, refine the grain structure of the nickel deposit, resulting in a bright, lustrous, and smooth finish.

Role in the Plating Bath

In nickel electroplating, primary brighteners (or carriers) like aromatic sulfonic acids provide good leveling but are insufficient to produce a fully bright deposit. Secondary brighteners, a class that includes acetylenic compounds like DMAB, are added to achieve high brilliance and leveling.[4] They function by adsorbing onto the cathode surface, particularly at high-current-density areas, influencing the crystal growth of the depositing nickel.

cluster_bath Bright Nickel Plating Bath BathComp NiSO₄ / NiCl₂ Boric Acid Primary Brightener (e.g., Aromatic Sulfonic Acid) Secondary Brightener (e.g., DMAB) Wetting Agent Cathode Workpiece (-) BathComp:f0->Cathode Ni²⁺ migration BathComp:f3->Cathode Adsorption on surface Power DC Power Supply Anode Nickel Anode (+) Power->Anode Power->Cathode Anode->BathComp Ni²⁺ replenishment cluster_reactions Synthetic Transformations DMAB 4-(Dimethylamino) but-2-yn-1-ol Oxidation Oxidation (of -OH group) DMAB->Oxidation Reduction Reduction (of C≡C bond) DMAB->Reduction Substitution Substitution (at -OH group) DMAB->Substitution Coupling Coupling (at C≡C bond) DMAB->Coupling Derivatives Complex Molecules (e.g., Pharmaceuticals, Agrochemicals) Oxidation->Derivatives Reduction->Derivatives Substitution->Derivatives Coupling->Derivatives

Caption: Synthetic pathways originating from DMAB to produce complex derivatives.

Comparative Analysis: DMAB vs. 4-(Diethylamino)but-2-yn-1-ol

The closest structural analog to DMAB is its diethyl- counterpart. While their reactivity is similar, subtle differences can influence their application.

FeatureThis compound (DMAB)4-(Diethylamino)but-2-yn-1-ol (DEAB)Implication
Steric Hindrance Lower (Methyl groups)Higher (Ethyl groups)Can affect reaction rates with bulky reagents and binding affinity to sterically constrained biological targets. [5]
Electron Donating Slightly less electron-donatingSlightly more electron-donatingMay subtly alter the nucleophilicity of the nitrogen atom and the electron density of the alkyne. [5]
Solubility Predicted to be moderately soluble in waterPredicted to be slightly soluble in waterCan influence choice of reaction solvents and purification methods. [5]

The choice between DMAB and DEAB often depends on the specific synthetic target, where minor steric or electronic differences can impact reaction yield or the biological activity of the final product.

Experimental Protocol: General Synthesis of a Halogenated Derivative

This protocol describes a typical substitution reaction to replace the hydroxyl group, creating a more reactive intermediate for further synthesis.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in an anhydrous solvent like dichloromethane.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add a halogenating agent, such as thionyl chloride (SOCl₂) (1.1 eq), to the stirred solution. [2]4. Reaction: Allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates completion.

  • Workup: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude halogenated product can be purified by column chromatography or distillation.

Conclusion

This compound is a highly functional and versatile chemical with proven and potential applications across multiple scientific and industrial domains. Its performance as a corrosion inhibitor, particularly at elevated temperatures, offers a distinct advantage over some alternatives. In electroplating, it is a member of a critical class of secondary brighteners essential for achieving high-quality nickel finishes. Finally, in organic synthesis, its unique structure provides a robust platform for the efficient construction of complex and potentially bioactive molecules. The comparative data and protocols provided in this guide underscore its value and offer a foundation for its effective application in research and development.

References

  • Current time information in Culiacán, MX. Google.
  • A Study on the Comparison of Heterocyclic and Alkynol Compounds as Corrosion Inhibitors for Carbon Steel in the Pickling Proce. (2023). China Steel Technical Report, (36), 67-72. Retrieved from [Link]

  • US Patent 2712522A - Bright nickel plating. (1955). Google Patents.
  • Narayanaswamy, A., Ramakrishna, D., Raja Shekar, P. V., Rajendrachari, S., & Sudhakar, R. (2023).
  • CN Patent 101962327A - New Synthesis Process of 4-(N,N-Dimethylamino)-Butyraldehyde Dimethalate. (2011). Google Patents.
  • Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. (2011). Der Pharma Chemica, 3(4), 38-46.
  • This compound | C6H11NO | CID 413857 - PubChem. (n.d.). Retrieved from [Link]

  • (Z)-4-(dimethylamino)but-2-en-1-ol - PubChem. (n.d.). Retrieved from [Link]

  • Zankana, M. M., et al. (2023). A comprehensive comparative study of some corrosion inhibitors using different techniques. Hybrid Advances, 4, 100099.
  • Comparative Study of Volatile Corrosion Inhibitors in Various Electrochemical Setups. (2022). Molecules, 27(15), 4995.
  • Comparative Studies on Steel Corrosion Resistance of Different Inhibitors in Chloride Environment: The Effects of Multi-Functional Protective Film. (2020).
  • Comparative study of Inhibition Efficiency using different types of corrosion inhibitors for different alloys. (2019).
  • US Patent 3190821A - Nickel plating brightener. (1965). Google Patents.
  • 4-(Diethylamino)-2-butyn-1-ol - PubChem. (n.d.). Retrieved from [Link]

  • Ekum, F. K., et al. (2019). CORROSION INHIBITION STUDIES USING 4-[(4DIMETHYLAMINO) BENZYLIDENE) AMINO] BENZOIC ACID ON ZINC IN 0.1M SOLUTION OF H2SO4. Journal of Chemical Society of Nigeria, 44(6).
  • CN Patent 103173800A - Nickel plating brightener and preparation and use method thereof. (2013). Google Patents.
  • Studies of Corrosion Inhibition Performance of Inorganic Inhibitors for Aluminum Alloy. (2021).
  • CN Patent 1056422C - Brightener for chemical nickel plating. (1995). Google Patents.
  • CN Patent 102041528A - Additive for bright nickel plating technology for permanent magnetic material. (2011). Google Patents.
  • 4-(Dimethylamino)butan-2-one | C6H13NO | CID 546913 - PubChem. (n.d.). Retrieved from [Link]

  • 2-(2-(Dimethylamino)vinyl)
  • Experiment and model for surface tensions of 2‑diethylaminoethanol‑N‑(2‑aminoethyl)ethanolamine, 2‑diethylaminoethanol‑N‑methyl‑1,3‑propane‑diamine and 2‑diethylaminoethanol‑1,4‑butanediamine aqueous solutions. (2022).

Sources

A Researcher's Guide to Profiling Off-Target Interactions: Cross-Reactivity Studies of 4-(Dimethylamino)but-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its specificity. Cross-reactivity, the unintended interaction of a molecule with proteins other than its primary target, is a critical hurdle that can lead to unforeseen side effects, toxicity, or diminished therapeutic efficacy. Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory checkpoint but a foundational element of successful drug development.

This guide provides an in-depth, technically-grounded framework for conducting cross-reactivity studies, using the versatile chemical building block, 4-(Dimethylamino)but-2-yn-1-ol (DMBA) , as a case study. DMBA is recognized for its utility in synthetic organic chemistry and has shown potential in medicinal chemistry, with reports of anti-inflammatory and anticancer activities.[1] However, its precise molecular targets and off-target profile are not extensively characterized. This scenario is common for many promising hits from initial screens, making DMBA an ideal subject for illustrating a comprehensive cross-reactivity workflow.

Here, we eschew a rigid, one-size-fits-all template. Instead, we present a multi-tiered, logical progression of experiments, explaining the causality behind each methodological choice. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and practical protocols to build a robust selectivity profile for any compound of interest.

Part 1: Defining the Scope - Identifying Potential Off-Targets

Before initiating any wet-lab experiments, a foundational step is to define the landscape of potential off-targets. This involves a combination of in silico analysis and a review of structurally similar molecules. The chemical structure of DMBA, featuring a dimethylamino group and an alkyne functional group, provides clues to its potential interactions.[1]

Structural Analog Analysis

Analyzing compounds with similar scaffolds can provide valuable insights into potential "family targets" or common off-targets. These analogs serve as excellent comparators in subsequent assays to understand how minor structural modifications impact the selectivity profile.

Compound NameMolecular FormulaKey Structural Difference from DMBAPubChem CID
This compound (DMBA) C₆H₁₁NOTest Compound 413857[2]
4-(Diethylamino)-2-butyn-1-olC₈H₁₅NODiethylamino vs. Dimethylamino group81966[3]
(Z)-4-(Dimethylamino)but-2-en-1-olC₆H₁₃NOAlkene vs. Alkyne backbone56962536[4]
4-(Dimethylamino)butan-2-oneC₆H₁₃NOKetone vs. Alcohol; Alkane vs. Alkyne546913[5]
4-(Dimethylamino)butan-2-olC₆H₁₅NOAlkane vs. Alkyne backbone10855427[6]

This initial comparison allows us to hypothesize how changes in the amino group, the degree of saturation, and the primary alcohol functionality might influence target binding.

Part 2: A Multi-Tiered Experimental Approach to Cross-Reactivity

We advocate for a tiered approach that moves from broad, high-throughput screening to specific, biophysical validation, and finally to confirmation in a cellular context. This progression ensures that resources are used efficiently, focusing detailed analysis on the most relevant interactions identified in the initial screens.

cluster_0 Experimental Workflow cluster_1 Tier 2 Assays cluster_2 Tier 3 Assay Tier1 Tier 1: Broad Screening Kinome Profiling Tier2 Tier 2: Biophysical Validation Tier1->Tier2 Identified Hits Tier3 Tier 3: Cellular Confirmation Tier2->Tier3 Validated Binders SPR Surface Plasmon Resonance (SPR) (Binding Affinity & Kinetics) Tier2->SPR Enzyme Enzyme Inhibition Assay (Functional Activity) Tier2->Enzyme CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement in situ) Tier3->CETSA Data Data Synthesis & Selectivity Profile SPR->Data Enzyme->Data CETSA->Data

Fig 1. A tiered workflow for cross-reactivity assessment.
Tier 1: Broad Kinome Profiling

Causality: The human kinome consists of over 500 protein kinases, which are among the most frequently implicated off-targets for small molecule drugs.[7][8] Dysregulation of kinase activity is linked to numerous diseases, making kinome profiling an essential first step to identify potential off-target liabilities and even uncover novel therapeutic opportunities.[7][8][] We use a high-throughput biochemical assay to screen DMBA against a large, representative panel of kinases.

Experimental Protocol: High-Throughput Kinase Inhibition Assay

  • Assay Principle: The assay measures the ability of the test compound to inhibit the activity of a specific kinase. This is often done using a fluorescence or luminescence-based method that detects the amount of phosphorylated substrate or ATP consumed.[10]

  • Compound Preparation: Prepare a 10 mM stock solution of DMBA in 100% DMSO. Create a dilution series to be tested at a final concentration of, for example, 1 µM and 10 µM.

  • Kinase Reaction: In a 384-well plate, dispense the kinase, a fluorescently-labeled peptide substrate, and ATP in an appropriate kinase buffer.

  • Compound Addition: Add the test compound (DMBA) or a control (e.g., Staurosporine for broad inhibition, DMSO for vehicle control) to the wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure the output signal (e.g., fluorescence intensity) using a plate reader. The signal is inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the percent inhibition for DMBA relative to the positive (100% inhibition) and negative (0% inhibition) controls.

    • % Inhibition = 100 * (1 - (Signal_DMBA - Signal_Positive) / (Signal_Negative - Signal_Positive))

Data Presentation: Hypothetical Kinome Profiling Results

A "hit" is often defined as a kinase showing >50% inhibition at a 10 µM compound concentration.

Kinase TargetKinase Family% Inhibition at 1 µM DMBA% Inhibition at 10 µM DMBAClassification
CDK2/CycACMGC8%15%No Hit
MAPK1 (ERK2)CMGC12%25%No Hit
GSK3β CMGC 45% 88% Hit
PIM1 CAMK 39% 75% Hit
SRCTyrosine Kinase5%11%No Hit
VEGFR2Tyrosine Kinase15%33%No Hit

This is a representative subset. A full screen would cover hundreds of kinases.[11]

Tier 2: Biophysical Validation of Hits

Causality: A hit from a biochemical screen indicates functional modulation but does not directly measure the physical binding interaction. Tier 2 assays are essential to confirm a direct interaction between the compound and the protein target and to quantify the binding affinity (K D) and kinetics (k a, k d). We will use Surface Plasmon Resonance (SPR) for this purpose.

Experimental Protocol: Surface Plasmon Resonance (SPR) Competition Assay

Principle: SPR is a label-free technique that measures changes in refractive index on a sensor chip surface to monitor molecular interactions in real-time.[12][13] For small molecules like DMBA, a competition assay format is often more robust than direct binding.[14] In this format, the kinase ("target") is immobilized, and we measure how DMBA ("competitor") inhibits the binding of a known, high-affinity ligand ("analyte").

cluster_workflow SPR Competition Assay Workflow Immobilize 1. Immobilization Immobilize Target Kinase (e.g., GSK3β) on Sensor Chip Bind_Known 2. Binding of Known Ligand Inject known high-affinity ligand over the surface to establish a baseline binding signal. Immobilize->Bind_Known Compete 3. Competition Inject a mixture of the known ligand (at constant concentration) and varying concentrations of DMBA. Bind_Known->Compete Regenerate 4. Regeneration Inject a low pH buffer to remove all bound molecules from the immobilized kinase. Compete->Regenerate Analyze 5. Data Analysis Determine IC50 and calculate Inhibition Constant (Ki). Regenerate->Analyze

Fig 2. Workflow for an SPR competition binding assay.
  • Immobilization: Covalently immobilize the purified kinase hit (e.g., GSK3β) onto a CM5 sensor chip using standard amine coupling chemistry.[15]

  • Analyte Preparation: Prepare a series of solutions containing a constant concentration of a known, high-affinity ligand for GSK3β and a serial dilution of DMBA (e.g., from 100 µM down to 1 nM). Also prepare a solution with only the known ligand (for max signal) and a buffer blank (for zero signal).

  • Interaction Analysis:

    • Inject the buffer blank over the sensor surface to establish a baseline.

    • Inject the known ligand alone to measure the maximum binding response.

    • Inject the serial dilutions of the DMBA/ligand mixtures. As the concentration of DMBA increases, it will compete with the known ligand for binding to the immobilized kinase, resulting in a decreased SPR signal.[14]

  • Regeneration: After each injection cycle, inject a regeneration solution (e.g., glycine-HCl, pH 2.5) to strip bound molecules from the sensor surface, preparing it for the next cycle.[12]

  • Data Analysis: Plot the steady-state binding response against the logarithm of the DMBA concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The inhibition constant (K i) can then be calculated using the Cheng-Prusoff equation or specialized instrument software.

Data Presentation: Comparative Binding Affinity from SPR

CompoundTarget KinaseK D (nM)
DMBA GSK3β 850
DMBA PIM1 1,200
Analog A (Hypothetical)GSK3β1,500
Analog B (Hypothetical)GSK3β>10,000
Known GSK3β InhibitorGSK3β25

Data are hypothetical and for illustrative purposes. This table allows for direct comparison of DMBA's affinity for its identified off-targets and benchmarks it against structural analogs and known inhibitors.

Tier 3: Cellular Target Engagement

Causality: Biophysical assays using purified proteins are essential for confirming direct binding, but they do not account for the complexities of the cellular environment, such as membrane permeability, intracellular metabolism, and engagement with the target in its native conformation.[16] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique that directly measures target engagement in situ by assessing the ligand-induced thermal stabilization of a target protein.[17][18][19]

Experimental Protocol: Isothermal Dose-Response CETSA

Principle: When a ligand binds to a protein, it typically stabilizes the protein's structure. This stabilization results in a higher melting temperature (Tagg). In an isothermal dose-response format, cells are treated with varying concentrations of a compound and then heated to a single, optimized temperature that causes partial denaturation of the unbound target protein. Stabilized, ligand-bound protein remains soluble. The amount of soluble protein is then quantified, providing a measure of target engagement.[17][20]

cluster_cetsa Isothermal Dose-Response CETSA Workflow Treat 1. Cell Treatment Incubate intact cells with a serial dilution of DMBA or vehicle control (DMSO). Heat 2. Thermal Challenge Heat all cell samples at a single, pre-determined temperature (e.g., 52°C for GSK3β). Treat->Heat Lyse 3. Lysis & Separation Lyse the cells (e.g., via freeze-thaw) and centrifuge to separate soluble proteins from precipitated aggregates. Heat->Lyse Detect 4. Protein Detection Quantify the amount of soluble target protein (e.g., GSK3β) in the supernatant using Western Blot or ELISA. Lyse->Detect Analyze 5. Data Analysis Plot soluble protein signal vs. DMBA concentration to determine the EC50 for target engagement. Detect->Analyze

Sources

A Comparative Guide to 4-(Dimethylamino)but-2-yn-1-ol: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylamino)but-2-yn-1-ol is a small molecule featuring a dimethylamino group and an alkyne functional group, which are key to its potential biological interactions.[1] It is recognized as a versatile chemical building block in synthetic organic chemistry, particularly in the synthesis of more complex molecules for pharmaceutical research.[1] While there are commercially available sources for this compound, a thorough review of publicly accessible scientific literature reveals a significant scarcity of detailed in vitro and in vivo experimental data. This guide aims to provide a comprehensive overview of the currently available information and to contextualize the potential applications of this compound, while also highlighting the existing knowledge gaps.

Theoretical Biological Activities and Postulated Mechanisms

Based on its chemical structure, this compound is postulated to have several biological activities. The presence of a nucleophilic amino group and a reactive alkyne moiety suggests potential interactions with various biological targets.[1]

Postulated Mechanisms of Action:

  • Enzyme Inhibition: The molecule may inhibit certain enzymes, thereby altering metabolic pathways. For instance, it could potentially affect enzymes involved in the synthesis or degradation of neurotransmitters.[1]

  • Receptor Modulation: It is hypothesized that this compound could interact with various receptors, possibly influencing signaling pathways related to mood regulation and cognitive functions.[1]

  • Nucleophilic Reactions: The dimethylamino group allows the compound to act as a nucleophile, enabling it to participate in chemical reactions such as nucleophilic additions and substitutions, which are fundamental to many biological processes.[1]

Reported, Unsubstantiated Experimental Results

Some commercial suppliers of this compound allude to internal or unpublished studies suggesting potential therapeutic applications. It is crucial to note that these claims are not yet substantiated by peer-reviewed publications.

Putative Anticancer Activity

There are mentions of a study on human breast cancer cells (MX-1 model) where this compound was reported to induce apoptosis.[1] The mechanism was suggested to involve the activation of apoptotic pathways.[1] However, without access to the primary data, critical parameters such as the effective concentration (EC50), specific apoptotic markers, and control data remain unknown.

Potential Anti-inflammatory Properties

An in vivo study in a mouse model of acute inflammation has been referenced, suggesting that administration of this compound resulted in a significant reduction of inflammatory markers compared to controls.[1] The specific markers, dosage, route of administration, and statistical analysis are not publicly available, making it impossible to independently assess these claims.

The Critical Gap: Lack of Verifiable Experimental Data

Despite the intriguing possibilities suggested by its chemical structure and anecdotal claims, there is a profound lack of published, peer-reviewed research to support the detailed comparison of in vitro and in vivo results for this compound. A comprehensive search of scientific databases and patent literature did not yield any specific studies that provide the necessary quantitative data, detailed experimental protocols, or a thorough mechanistic investigation.

This absence of data prevents a rigorous scientific comparison with alternative compounds or the establishment of a clear structure-activity relationship. For researchers and drug development professionals, this means that any investigation into the biological activities of this compound would be highly exploratory.

Future Directions and Recommendations for Researchers

Given the current state of knowledge, several key areas of investigation are necessary to elucidate the true potential of this compound.

Recommended In Vitro Studies:

  • Cytotoxicity Screening: Initial screening against a panel of cancer cell lines (e.g., NCI-60) to determine its cytotoxic potential and selectivity.

  • Mechanism of Action Studies: If cytotoxicity is observed, further investigation into the mechanism of cell death (apoptosis vs. necrosis), cell cycle analysis, and identification of molecular targets would be warranted.

  • Anti-inflammatory Assays: Evaluation of its ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.

Recommended In Vivo Studies:

  • Pharmacokinetic and Toxicity Profiling: Determination of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its acute and chronic toxicity in animal models.

  • Efficacy Studies: Based on promising in vitro results, evaluation of its anticancer efficacy in xenograft models or its anti-inflammatory effects in established models of inflammation (e.g., carrageenan-induced paw edema).

Below is a conceptual workflow for researchers interested in investigating this compound.

Caption: Conceptual research workflow for this compound.

Conclusion

References

[1] this compound|Research Chemical - Benchchem. (URL not available)

Sources

A Researcher's Guide to the Computational Modeling of 4-(Dimethylamino)but-2-yn-1-ol Interactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the intricate interactions of small molecules is paramount. This guide provides an in-depth technical comparison of computational modeling approaches for 4-(Dimethylamino)but-2-yn-1-ol, a versatile building block in synthetic chemistry.[1] By dissecting the causality behind experimental choices and emphasizing self-validating protocols, this document serves as a practical resource for accurately predicting and analyzing the behavior of this and similar flexible molecules.

Introduction to this compound and the Imperative for Computational Modeling

This compound is a bifunctional molecule featuring a tertiary amine, a hydroxyl group, and an internal alkyne.[2] This unique combination of functional groups imparts a high degree of flexibility and the potential for diverse non-covalent interactions, including hydrogen bonding and pi-system interactions. These characteristics make it an interesting candidate for various applications, including as a precursor in the synthesis of more complex molecules.[1]

However, the inherent flexibility of this compound presents a significant challenge for traditional, rigid computational models. To accurately capture its interactions with biological targets or other molecules, it is crucial to employ methods that account for its conformational plasticity. This guide will compare and contrast several computational techniques, from quantum mechanics to molecular dynamics, providing a framework for selecting the most appropriate method for your research question.

Comparative Analysis of Computational Modeling Techniques

The choice of computational method is dictated by a balance between desired accuracy and available computational resources. Here, we compare the most relevant techniques for modeling this compound.

Computational Method Strengths Limitations Typical Application for this compound
Quantum Mechanics (QM) High accuracy in describing electronic structure, bond breaking/formation, and reaction mechanisms.[2][3]Computationally expensive, generally limited to small systems or single molecules.[2]Determining accurate partial charges, bond orders, and the conformational energy landscape of isolated this compound.
Molecular Mechanics (MM) Computationally efficient, suitable for large systems and long timescale simulations.[4]Relies on pre-parameterized force fields, which may not be accurate for novel molecules. Does not explicitly model electrons.[4]Exploring the conformational space of this compound in different solvent environments.
Molecular Docking Predicts the preferred binding orientation of a ligand to a receptor. Useful for virtual screening.[5]Scoring functions are often not accurate in predicting binding affinity. Handling of ligand and receptor flexibility can be challenging.[1][6][7]Predicting the binding pose of this compound to a target protein, such as a kinase or receptor.
Molecular Dynamics (MD) Simulates the time-dependent behavior of a molecular system, providing insights into dynamics and thermodynamics.[7]Computationally intensive. Results are sensitive to the quality of the force field and simulation parameters.Simulating the binding process of this compound to a target, assessing the stability of the complex, and calculating binding free energies.
Hybrid QM/MM Combines the accuracy of QM for a specific region of interest (e.g., the active site) with the efficiency of MM for the rest of the system.[8]Requires careful setup and validation of the QM/MM boundary.Studying enzymatic reactions or binding events where electronic effects in the active site are crucial for the interaction of this compound.

Experimental Protocols for Computational Modeling

To ensure scientific integrity, computational models must be built upon robust and reproducible protocols. The following sections detail the step-by-step methodologies for applying the discussed techniques to this compound.

Protocol 1: Quantum Mechanical Conformational Analysis

Objective: To determine the low-energy conformations and electronic properties of this compound.

Methodology:

  • Structure Preparation: Build the 3D structure of this compound using a molecular editor.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify a diverse set of initial geometries. Due to the molecule's flexibility, this step is critical.

  • Geometry Optimization and Frequency Calculation: For each identified conformer, perform a geometry optimization and frequency calculation using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)). The absence of imaginary frequencies confirms a true energy minimum.

  • Single-Point Energy Refinement: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set (e.g., MP2/aug-cc-pVTZ).

  • Solvation Modeling: To account for the effect of a solvent (e.g., water), employ a continuum solvation model such as the Polarizable Continuum Model (PCM) during the optimization and energy calculations.[9][10][11]

  • Property Calculation: For the lowest energy conformer(s), calculate properties such as partial atomic charges (e.g., using Natural Population Analysis), dipole moment, and molecular orbitals (HOMO/LUMO). These can be used to understand the molecule's reactivity and electrostatic potential.

QM_Workflow A 1. Build 3D Structure B 2. Conformational Search A->B C 3. Geometry Optimization & Frequency Calculation B->C D 4. Single-Point Energy Refinement C->D E 5. Solvation Modeling (PCM) D->E F 6. Property Calculation E->F

Quantum Mechanical Analysis Workflow
Protocol 2: Molecular Docking with a Flexible Ligand

Objective: To predict the binding mode of this compound to a target protein.

Methodology:

  • Receptor Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning protonation states to titratable residues.

  • Ligand Preparation: Generate a low-energy 3D conformation of this compound, ideally from the QM analysis (Protocol 1). Assign partial charges using a reliable method.

  • Binding Site Definition: Identify the binding site on the receptor. This can be based on experimental data (e.g., a co-crystallized ligand) or predicted using pocket-finding algorithms.

  • Flexible Docking: Perform the docking calculation, allowing for full flexibility of the this compound molecule.[6][7][12][13] Some docking programs also allow for limited flexibility of key receptor side chains.

  • Pose Analysis and Scoring: Analyze the resulting docking poses. The top-ranked poses are typically selected based on a scoring function that estimates the binding affinity. It is crucial to visually inspect the poses to ensure they are chemically reasonable and form plausible interactions with the receptor.

  • Post-Docking Analysis: Further analyze the best poses by examining the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein.

Docking_Workflow cluster_receptor Receptor cluster_ligand Ligand A 1. Obtain & Prepare Receptor Structure C 3. Define Binding Site A->C B 2. Prepare Ligand (Low-energy conformer) D 4. Flexible Docking B->D C->D E 5. Pose Analysis & Scoring D->E F 6. Post-Docking Interaction Analysis E->F MD_Workflow A 1. System Setup (Docked Pose + Solvent) B 2. Force Field Parameterization A->B C 3. Energy Minimization B->C D 4. Equilibration C->D E 5. Production MD Run D->E F 6. Trajectory Analysis E->F G 7. Binding Free Energy Calculation F->G

Molecular Dynamics Simulation Workflow

Trustworthiness and Validation: A Self-Validating System

The reliability of any computational model hinges on its validation against experimental data. For the computational modeling of this compound, several validation strategies can be employed:

  • Comparison with Crystallographic Data: If a crystal structure of a protein in complex with a similar ligand is available, the predicted binding mode from docking can be compared to the experimental structure.

  • Correlation with Experimental Binding Affinities: The calculated binding free energies from MD simulations can be correlated with experimentally determined binding affinities (e.g., Ki or IC50 values) for a series of related compounds. [1][14]A good correlation increases the confidence in the predictive power of the model.

  • Mutagenesis Data: The computational model should be able to explain the effect of experimentally characterized point mutations in the binding site on the ligand's affinity.

Alternative Molecules for Comparative Analysis

To provide a comprehensive comparison, it is insightful to model alternative molecules alongside this compound. Suitable alternatives could include:

  • Structural Analogs: Molecules with slight modifications, such as 4-(diethylamino)but-2-yn-1-ol or propargylamines with different substitution patterns. [15][16]This allows for the assessment of the model's sensitivity to small chemical changes.

  • Functionally Similar Molecules: Other small molecules known to interact with the same biological target. For instance, if modeling the interaction with a kinase, other known kinase inhibitors with alkyne moieties could be used for comparison. [16]* Molecules with Varying Flexibility: Comparing the modeling of this compound with more rigid or even more flexible molecules can highlight the strengths and weaknesses of different computational approaches in handling molecular flexibility.

By systematically applying these computational protocols and validating the results against experimental data, researchers can gain reliable insights into the interactions of this compound, paving the way for its effective application in drug discovery and other scientific endeavors.

References

  • Mayne, C. G., Saam, J., Schulten, K., Tajkhorshid, E., & Gumbart, J. C. (2013). Rapid parameterization of small molecules using the force field toolkit. Journal of computational chemistry, 34(32), 2757–2770. [Link]

  • BenchChem. (2025). This compound | Research Chemical. Retrieved from a hypothetical BenchChem product page.
  • Vanommeslaeghe, K., Hatcher, E., Acharya, C., Kundu, S., Zhong, S., Shim, J., ... & MacKerell, A. D. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields.
  • Chodera, J. D., & Mobley, D. L. (2013). Best practices in free energy calculations for drug design. Annual reports in computational chemistry, 9, 109-131. [Link]

  • Wang, J., Cieplak, P., & Kollman, P. A. (2000). How well does a restrained electrostatic potential (RESP) model perform in calculating conformational energies of organic and biological molecules?.
  • Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., ... & Shenkin, P. S. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of medicinal chemistry, 47(7), 1739-1749.
  • Dror, R. O., Dirks, R. M., Grossman, J. P., Xu, H., & Shaw, D. E. (2012). Biomolecular simulation: a computational microscope for molecular biology. Annual review of biophysics, 41, 429-452. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • BioExcel. (2025, January 29). Bioexcel webinar #80 Accounting for protein and ligand flexibility in molecular docking. YouTube. [Link]

  • Gapsys, V., Michielssens, S., Seeliger, D., & de Groot, B. L. (2015). pmx: A toolkit for free energy calculations.
  • Sci-Hub. (n.d.). Rationalization of the pKa values of alcohols and thiols using atomic charge descriptors and its application to the prediction of amino acid pKa's.
  • Unveiling Molecular Interactions: A Guide to Cross-Validating Computational Docking with Experimental Results. (2025). BenchChem.
  • Molecular modeling vs. Quantum chemistry: Which is right for your research?. (2025, June 19).
  • Thakor, E., & Patel, B. (2021). CASE STUDIES ON APPLICATIONS OF COMPUTATIONAL TECHNIQUES IN DRUG DESIGN. Nirma University Journal of Pharmaceutical Sciences, 8(1&2), 37-44. [Link]

  • Drug Design Org. (n.d.). Case Studies in Structure-Based Designs. Retrieved from [Link]

  • Pliego Jr, J. R. (1997). Quantum Mechanics and Molecular Mechanics Studies of the Low-Energy Conformations of 9-Crown-3. The Journal of Physical Chemistry A, 101(9), 1645-1649. [Link]

  • Li, H., & Merz Jr, K. M. (2017). In silico prediction of pKa values using explainable deep learning methods. Journal of chemical information and modeling, 57(7), 1533-1540. [Link]

  • Request PDF. (n.d.). Expeditious and highly efficient synthesis of propargylamines using a Pd-Cu nanowires catalyst under solvent-free conditions. ResearchGate. [Link]

  • Request PDF. (n.d.). Novel Methods for the Prediction of logP, pKa, and logD. ResearchGate. [Link]

  • Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. (2025, December 3). bioRxiv. [Link]

  • Vishwakarma, S. K. (n.d.). Molecular mechanics and quantum mechanics. ResearchGate. [Link]

  • Kinase-inhibitor binding affinity prediction with pretrained graph encoder and language model. (2025, July 15). Briefings in Bioinformatics. [Link]

  • Banerjee, S., & Ullah, A. (2022). The α7 Nicotinic Acetylcholine Receptor: Computational Modeling of Channel Gating. Journal of Student Summer Research, 3. [Link]

  • A comparative study of in silico prediction of pKa. (2010, May 4). Journal of Cheminformatics. [Link]

  • Molecular modeling vs. Quantum chemistry: Which is right for your research?. (2025, June 19).
  • Drug Design Org. (n.d.). Case Studies in Structure-Based Designs. Retrieved from [Link]

  • Senn, H. M., & Thiel, W. (2009). QM/MM methods for biomolecular systems.
  • Kinase-inhibitor binding affinity prediction with pretrained graph encoder and language model. (2025, July 15). Briefings in Bioinformatics. [Link]

  • Berrichi, A., Bachir, R., & Bedrane, S. (2023). Catalysts For Propargylamines Synthesis Via A3, AHA, and KA2 Coupling - A Review. Current Organic Chemistry, 27(7), 621-643. [Link]

  • A Review on Applications of Computational Methods in Drug Screening and Design. (2021). Frontiers in Chemistry, 9, 745307. [Link]

  • Request PDF. (n.d.). Modeling Flexible Molecules in Solution: A p K a Case Study. ResearchGate. [Link]

  • Sastry, G. M., Aduri, M., & Kumar, P. (2013). Computational Methods in Drug Discovery. Progress in drug research. Fortschritte der Arzneimittelforschung. Progres des recherches pharmaceutiques, 68, 1-36. [Link]

  • Antioxidant Properties of Propargylamine Derivatives: Assessment of Their Ability to Scavenge Peroxynitrite. (2004). Journal of Agricultural and Food Chemistry, 52(24), 7351-7356. [Link]

  • A sustainable avenue for the synthesis of propargylamines and benzofurans using a Cu-functionalized MIL-101(Cr) as a reusable heterogeneous catalyst. (2022). Scientific Reports, 12(1), 1-13. [Link]

  • Manujyothi, R., & Asma, P. K. (2021). Solvent-free synthesis of propargylamines: an overview. RSC advances, 11(35), 21544-21566. [Link]

  • Request PDF. (n.d.). Nucleophilic Catalysis by 4-(Dialkylamino)pyridines Revisited—The Search for Optimal Reactivity and Selectivity. ResearchGate. [Link]

Sources

A Comparative Guide to Validating the Therapeutic Potential of 4-(Dimethylamino)but-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Hypothetical Preclinical Assessment in Breast Cancer

Disclaimer: This document provides a comparative framework for the preclinical validation of 4-(Dimethylamino)but-2-yn-1-ol (DMAB). To date, there is a notable absence of peer-reviewed literature specifically detailing the therapeutic potential of this compound. Therefore, this guide presents a hypothetical yet scientifically rigorous workflow, comparing the necessary experimental validation of DMAB against the well-established anticancer drug, Doxorubicin, in the context of breast cancer research. The protocols and data herein are based on established methodologies and published data for the comparator drug and are intended to serve as a blueprint for the potential future evaluation of DMAB.

Introduction: The Quest for Novel Anticancer Agents

The landscape of oncology drug discovery is characterized by the continuous search for novel chemical entities that exhibit potent and selective cytotoxicity against cancer cells. Amino alcohols represent a class of organic compounds that have garnered interest in medicinal chemistry for their diverse biological activities. This compound (DMAB) is an alkynylamino alcohol whose therapeutic potential remains unexplored in peer-reviewed scientific literature. Its structure, featuring a tertiary amine and a propargyl alcohol moiety, presents an intriguing scaffold for potential interactions with biological targets.

This guide outlines a comprehensive, albeit hypothetical, preclinical strategy to validate the anticancer potential of DMAB, using the human breast adenocarcinoma cell line, MCF-7, as a model system. For comparative purposes, we will contrast the experimental workflow and potential data outcomes for DMAB with those of Doxorubicin, a widely used chemotherapeutic agent in the treatment of breast cancer.

Comparative Molecular Profiles

A primary step in preclinical evaluation is the characterization of the physicochemical properties of the investigational compound and its comparator.

PropertyThis compound (DMAB)Doxorubicin
Molecular Formula C₆H₁₁NOC₂₇H₂₉NO₁₁
Molecular Weight 113.16 g/mol 543.52 g/mol
Chemical Structure A small alkynylamino alcoholAn anthracycline antibiotic
Known Mechanism of Action UnknownDNA intercalator and topoisomerase II inhibitor

Phase 1: In Vitro Cytotoxicity Assessment

The initial evaluation of a potential anticancer compound involves determining its ability to inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazoli-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.

Experimental Workflow: Cytotoxicity Profiling

The following workflow outlines the steps for comparing the cytotoxicity of DMAB and Doxorubicin on MCF-7 cells.

cytotoxicity_workflow cluster_culture MCF-7 Cell Culture cluster_assay MTT Assay cluster_analysis Data Analysis culture Culture MCF-7 cells in Eagle's MEM with 10% FBS passage Passage cells at 80-90% confluency culture->passage seed Seed 1x10^4 cells/well in a 96-well plate passage->seed treat Treat with serial dilutions of DMAB or Doxorubicin for 48h seed->treat add_mtt Add MTT solution (5 mg/mL) and incubate for 4h treat->add_mtt solubilize Solubilize formazan crystals with DMSO add_mtt->solubilize read Read absorbance at 570 nm solubilize->read plot Plot dose-response curves read->plot calculate_ic50 Calculate IC50 values plot->calculate_ic50

Caption: Workflow for assessing the cytotoxicity of DMAB and Doxorubicin.

Hypothetical Data & Comparative Analysis

The primary endpoint of the MTT assay is the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

CompoundHypothetical IC50 on MCF-7 cells (48h)Published IC50 for Doxorubicin on MCF-7 cells (48h)
This compound (DMAB) To be determined-
Doxorubicin -~0.68 µg/mL (1.25 µM)[1]

A lower IC50 value for DMAB compared to Doxorubicin would suggest a higher potency in inhibiting MCF-7 cell proliferation in vitro.

Detailed Protocol: MTT Assay
  • Cell Seeding: Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 0.01 mg/mL human recombinant insulin.[2][3] Seed 1 x 10⁴ cells in 100 µL of medium per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[4]

  • Compound Treatment: Prepare stock solutions of DMAB and Doxorubicin in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to obtain a range of final concentrations. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include untreated and vehicle-treated controls.[4] Incubate for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[6]

Phase 2: Elucidation of the Mechanism of Cell Death

Following the confirmation of cytotoxic activity, it is crucial to determine the mechanism by which the compound induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.

Experimental Workflow: Apoptosis Assessment

The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

apoptosis_workflow cluster_prep Cell Preparation cluster_staining Annexin V/PI Staining cluster_analysis Flow Cytometry Analysis culture Culture and treat MCF-7 cells with IC50 concentrations of DMAB or Doxorubicin harvest Harvest cells by trypsinization culture->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend cells in 1X Binding Buffer wash->resuspend add_stains Add FITC-Annexin V and Propidium Iodide resuspend->add_stains incubate Incubate for 15 minutes at room temperature in the dark add_stains->incubate acquire Acquire data on a flow cytometer incubate->acquire analyze Analyze dot plots to quantify cell populations acquire->analyze

Caption: Workflow for assessing apoptosis by Annexin V/PI staining.

Expected Outcomes & Comparative Insights
  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

A significant increase in the Annexin V-positive cell population following treatment with DMAB would indicate the induction of apoptosis. This can be compared to the known apoptotic effects of Doxorubicin.[6]

Detailed Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with the IC50 concentration of DMAB or Doxorubicin for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[7]

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer and analyze the cells immediately using a flow cytometer.

Phase 3: Confirmation of Apoptotic Pathway

To further confirm that the observed cell death is due to apoptosis, the activity of key executioner caspases, such as caspase-3, can be measured.

Experimental Workflow: Caspase-3 Activity Assay

caspase_workflow cluster_lysate Cell Lysate Preparation cluster_assay Colorimetric Assay treat Treat MCF-7 cells with DMAB or Doxorubicin lyse Lyse cells on ice treat->lyse centrifuge Centrifuge to collect supernatant (cell lysate) lyse->centrifuge add_lysate Add cell lysate to a 96-well plate centrifuge->add_lysate add_substrate Add DEVD-pNA substrate add_lysate->add_substrate incubate Incubate at 37°C for 1-2 hours add_substrate->incubate read Read absorbance at 405 nm incubate->read

Caption: Workflow for measuring caspase-3 activity.

Comparative Data Interpretation

An increase in the absorbance at 405 nm in DMAB-treated cells compared to untreated controls would indicate the cleavage of the DEVD-pNA substrate by activated caspase-3, confirming apoptosis. The fold-increase in caspase-3 activity can be compared with that induced by Doxorubicin.

Detailed Protocol: Caspase-3 Colorimetric Assay
  • Cell Lysis: Treat MCF-7 cells with DMAB or Doxorubicin. After treatment, lyse approximately 2-5 x 10⁶ cells in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.[9][10]

  • Lysate Collection: Centrifuge the lysate at 10,000 x g for 1 minute and collect the supernatant.

  • Assay Reaction: Add 50 µL of 2X Reaction Buffer/DTT mix to each well of a 96-well plate. Add 50 µL of the cell lysate. Add 5 µL of the DEVD-pNA substrate (4 mM).[11]

  • Incubation and Measurement: Incubate at 37°C for 1-2 hours. Read the absorbance at 405 nm.[12]

Conclusion and Future Directions

This guide provides a foundational, comparative framework for the initial preclinical evaluation of this compound's therapeutic potential as an anticancer agent. By systematically comparing its hypothetical performance against the established drug Doxorubicin in vitro, researchers can generate the necessary preliminary data to warrant further investigation.

Should DMAB demonstrate significant cytotoxic and pro-apoptotic activity, subsequent studies would be essential. These would include:

  • In vivo efficacy studies: Using animal models, such as xenografts of human breast tumors in immunodeficient mice, to assess the antitumor activity of DMAB in a physiological context.[13][14][15][16][17]

  • Mechanism of action studies: Investigating the specific molecular targets of DMAB through techniques like proteomics and molecular docking.

  • Toxicity studies: Evaluating the safety profile of DMAB in healthy cells and in vivo models.

The successful completion of such a comprehensive preclinical evaluation is a critical step in the potential development of novel and effective cancer therapies.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2149, 137-142.
  • Altogen Biosystems. (n.d.). MCF-7 Culture Protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • ResearchGate. (2012). How to culture MCF7 cells?. Retrieved from [Link]

  • LookChem. (n.d.). 4-(Diethylamino)-2-butyn-1-ol. Retrieved from [Link]

  • ENCODE. (n.d.). MCF-7 Cell Culture. Retrieved from [Link]

  • Kansas University Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Axol Bioscience. (n.d.). MCF7 Breast Cancer Cell Protocol. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). MCF-7 Cell Culture and +/- estrogen treatment. Retrieved from [Link]

  • Nagai, S., et al. (2003). Antitumor activity of doxorubicin in combination with docetaxel against human breast cancer xenografts. In Vivo, 17(1), 23-27.
  • Li, X., et al. (2014). Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. Oncology Letters, 7(4), 1141-1145.
  • ResearchGate. (n.d.). In vivo anti-tumor efficacy of DOX and DOX-STs in a breast cancer xenograft model. Retrieved from [Link]

  • Bhola, N. E., et al. (2013). Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models. PLoS ONE, 8(4), e62212.
  • El-Bakary, A. A., & El-Gayar, A. M. (2016). Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences, 78(2), 227-234.
  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50722.
  • PLoS ONE. (2013). Doxorubicin in combination with a small TGFβ inhibitor: A potential novel therapy for metastatic breast cancer in mouse models. Retrieved from [Link]

  • Checkpoint Lab. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • de Oliveira, A. S., et al. (2016). Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. Biomedicine & Pharmacotherapy, 80, 167-174.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Frontiers in Oncology. (2023). Metabolomics insights into doxorubicin and 5-fluorouracil combination therapy in triple-negative breast cancer: a xenograft mouse model study. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines. Retrieved from [Link]

  • Al-Obeed, O. A., et al. (2021). Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line. PeerJ, 9, e11874.
  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Diethylamino)-2-butyn-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). (Z)-4-(dimethylamino)but-2-en-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(Dimethylamino)but-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The proper disposal of 4-(Dimethylamino)but-2-yn-1-ol, a bifunctional molecule featuring a tertiary amine and a primary alcohol, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for researchers and drug development professionals. It moves beyond simple instructions to explain the chemical rationale behind each procedural choice, grounded in an understanding of the compound's inherent hazards. The core principle of this guidance is risk mitigation through proper characterization, segregation, and the use of licensed professional disposal services for all bulk quantities.

Hazard Profile and Inherent Risks

GHS Hazard Assessment of Analogous Compounds

An analysis of related amino alcohols and butynol derivatives reveals a consistent pattern of hazards. These data provide a strong basis for handling this compound with appropriate caution.

Hazard Class & CategoryHazard StatementCommon in Analogs Like...Source(s)
Skin Corrosion/IrritationH314/H315: Causes severe skin burns and eye damage / Causes skin irritation.4-(Diethylamino)-2-butyn-1-ol, 4-Dimethylamino-1-butanol[2][3][4][5]
Serious Eye Damage/IrritationH318/H319: Causes serious eye damage / Causes serious eye irritation.4-(Diethylamino)-2-butyn-1-ol, 4-Dimethylamino-1-butanol[2][4][5]
Acute Toxicity, OralH302: Harmful if swallowed.4-(Diethylamino)-2-butyn-1-ol[2]
STOT, Single ExposureH335: May cause respiratory irritation.4-(Diethylamino)-2-butyn-1-ol[2][4]
Aquatic HazardH400/H411: Very toxic to aquatic life / Toxic to aquatic life with long lasting effects.A related Aldrich aminol
FlammabilityH227: Combustible liquid.A related Aldrich aminol

Causality: The tertiary amine group is responsible for the compound's basicity and nucleophilicity.[1] On contact with tissue, this basicity can disrupt cell membranes and hydrolyze proteins, leading to chemical burns. The noted aquatic toxicity is a critical consideration, precluding any form of drain disposal.

Chemical Incompatibilities

To prevent dangerous reactions, this compound waste must be segregated from:

  • Strong Oxidizing Agents: The alcohol and alkyne moieties can be oxidized, potentially leading to an exothermic or violent reaction.

  • Strong Acids: A vigorous, exothermic acid-base neutralization reaction can occur with the amine group.

  • Acid Chlorides and Anhydrides: These can react violently with both the alcohol and amine groups.

Store waste containers away from these materials, preferably in a dedicated and ventilated cabinet.[3]

Regulatory Framework: The Principle of "Cradle-to-Grave"

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which includes its generation, transport, treatment, storage, and disposal.[6]

Given its hazardous characteristics (corrosivity and potential toxicity), this compound waste must be managed as a hazardous waste . It is the generator's responsibility to make this determination and manage the waste according to all federal, state, and local regulations.[8] State regulations may be more stringent than federal RCRA rules.[9] Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance.

Disposal Workflow: A Decision-Based Approach

The proper disposal path depends on whether you are handling bulk/unused material or managing a small laboratory spill. The following workflow provides a logical decision-making process.

DisposalWorkflow cluster_0 start Waste Generated: This compound decision Spill or Bulk Waste? start->decision bulk_path Bulk / Unused Reagent char_waste 1. Characterize & Segregate (Corrosive, Toxic Organic Waste) decision->char_waste Bulk spill_path Small Laboratory Spill ppe 1. Don PPE & Ensure Ventilation decision->ppe Spill containerize 2. Containerize & Label (Use compatible container, affix Hazardous Waste label) char_waste->containerize store 3. Store Safely (Secondary containment, ventilated area, away from incompatibles) containerize->store dispose 4. Arrange Professional Disposal (Contact licensed hazardous waste vendor via EHS) store->dispose contain 2. Contain Spill (Use inert absorbent dikes) ppe->contain neutralize 3. Neutralize Carefully (Apply 5% acetic acid solution) contain->neutralize absorb 4. Absorb Residue (Cover with sand, vermiculite, or clay) neutralize->absorb collect 5. Collect & Containerize (Scoop into waste container, label as Hazardous Waste) absorb->collect

Caption: Decision workflow for managing this compound waste.

Standard Protocol for Bulk Waste Disposal

For unused, expired, or surplus this compound and concentrated solutions, direct chemical treatment in the laboratory is not recommended . The primary and safest method is disposal via a licensed professional service.

Methodology:

  • Containerization: Carefully transfer the chemical into a designated, leak-proof hazardous waste container. Ensure the container material (e.g., HDPE, glass) is compatible.

  • Labeling: Affix a completed hazardous waste label to the container. This label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound".

    • An accurate list of all components and their concentrations.

    • The specific hazard characteristics (e.g., Corrosive, Toxic).

    • The accumulation start date.

  • Storage: Store the sealed container in a designated satellite accumulation area. This area should have secondary containment and be located away from incompatible materials.[3]

  • Disposal: Contact your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal company.[10] These services will transport the waste to a permitted facility for appropriate treatment, such as high-temperature incineration.

Emergency Protocol for Small Laboratory Spills

For minor spills (<100 mL) in a well-ventilated area, trained laboratory personnel can perform cleanup.

Methodology:

  • Immediate Actions & PPE:

    • Alert personnel in the immediate area.

    • Ensure ventilation is adequate (e.g., work within a chemical fume hood).

    • Don appropriate Personal Protective Equipment (PPE): chemical splash goggles, face shield, nitrile gloves (double-gloving recommended), and a lab coat.[3][4]

  • Containment: If the liquid is spreading, create a dike around the spill using an inert absorbent material such as sand, clay, or vermiculite.[3]

  • Neutralization:

    • Rationale: The primary acute hazard is the corrosivity of the amine group. Neutralization reduces this hazard, making cleanup safer.[11]

    • Procedure: Cautiously apply a 5% solution of acetic acid to the spill area.[3] Avoid using strong acids. Apply slowly from the outside of the spill inward.

  • Absorption:

    • Once neutralized, cover the spill with a non-combustible absorbent material (sand, diatomaceous earth, or vermiculite). Do not use combustible materials like paper towels initially.

    • Allow the material to be fully absorbed.

  • Collection and Disposal:

    • Carefully scoop the absorbed material and any broken glass into a designated hazardous waste container.

    • Wipe the spill area clean with a cloth or sponge dampened with the 5% acetic acid solution, followed by hot water.[3]

    • All cleanup materials (gloves, absorbent pads, cloths) are considered hazardous waste and must be placed in the sealed container.

    • Label and dispose of the container through your EHS department as described in Section 4.

Conclusion

The responsible management of this compound waste is a non-negotiable aspect of laboratory safety and environmental stewardship. The procedures outlined in this guide are based on the compound's inherent chemical properties and established safety regulations. Always prioritize risk assessment, proper PPE, and adherence to institutional and governmental regulations. For any disposal situation involving large quantities or uncertainty, the most trustworthy course of action is to consult with EHS professionals and utilize a licensed disposal service.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 82735, 4-(Diethylamino)-2-butyn-1-ol. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 413857, this compound. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 56962536, (Z)-4-(dimethylamino)but-2-en-1-ol. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 546913, 4-(Dimethylamino)butan-2-one. Available at: [Link]

  • Rao, C. B., Chinnababu, B., & Venkateswarlu, Y. (2009). An Efficient Protocol for Alcohol Protection Under Solvent- and Catalyst-Free Conditions. The Journal of Organic Chemistry, 74(22), 8856–8858. Available at: [Link]

  • U.S. Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Available at: [Link]

  • U.S. Environmental Protection Agency (2025). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Available at: [Link]

  • Scribd (n.d.). Lecture 11 Incompatibility. Available at: [Link]

  • U.S. Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Overview. Available at: [Link]

  • Career Power (n.d.). RRB JE Syllabus 2026 for CBT 1, 2 and Technical Abilities. Available at: [Link]

  • ResearchGate (2016). How to neutralize 70% Isopropyl alcohol in test sample before use in cell culture assay?. Available at: [Link]

  • U.S. Environmental Protection Agency (n.d.). Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. Available at: [Link]

  • U.S. Environmental Protection Agency (2025). Summary of the Resource Conservation and Recovery Act. Available at: [Link]

Sources

A Researcher's Guide to the Safe Handling of 4-(Dimethylamino)but-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Laboratory Professionals

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. The handling of specialized reagents like 4-(Dimethylamino)but-2-yn-1-ol, a bifunctional molecule containing both a tertiary amine and an acetylenic alcohol, requires a nuanced understanding of its potential hazards. This guide moves beyond a simple checklist to provide a comprehensive operational and safety plan, grounded in the chemical properties of the substance and established laboratory safety principles.

The dual functionality of this molecule dictates our safety considerations. The tertiary amine group suggests a potential for corrosivity and skin and eye irritation, characteristic of many amines.[1][2][3] The acetylenic alcohol component, while a valuable reactive handle, also contributes to the overall toxicological profile and requires careful handling to prevent adverse health effects.[4][5] This guide will provide a framework for risk assessment and the implementation of appropriate control measures.

Hazard Identification and Risk Assessment

Therefore, we must assume that this compound presents the following primary hazards:

  • Skin and Eye Contact: High potential for irritation, burns, and serious eye damage.[1][6][8]

  • Inhalation: Potential for respiratory tract irritation.[6][7]

  • Ingestion: Likely to be harmful if swallowed.[7]

Our operational plan must be built around minimizing exposure through these routes.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the scale of the operation. The following recommendations are based on a thorough evaluation of the likely hazards.

1. Hand Protection: The Critical Barrier

  • Rationale: The amine functionality makes this compound a likely skin irritant or corrosive.[1][3] Direct contact can lead to chemical burns.

  • Recommendation: Wear nitrile or neoprene gloves that provide adequate chemical resistance. Always inspect gloves for tears or punctures before use. For prolonged or large-scale operations, consider double-gloving.

  • Best Practice: After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly with soap and water.[10]

2. Eye and Face Protection: Shielding Against Splashes

  • Rationale: The high risk of serious eye irritation or damage from even a small splash necessitates robust eye protection.[6][8]

  • Recommendation: At a minimum, chemical safety goggles that provide a complete seal around the eyes are required. If there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[8]

  • Emergency Preparedness: Ensure that an eyewash station is readily accessible and that you are familiar with its operation. In case of eye contact, immediately flush with water for at least 15 minutes and seek medical attention.[1][8]

3. Body Protection: Preventing Skin Contact

  • Rationale: To prevent accidental skin contact from spills or splashes, protective clothing is essential.

  • Recommendation: A standard laboratory coat should be worn at all times. For procedures with a higher risk of significant exposure, a chemically resistant apron or coveralls should be utilized.[1]

  • Best Practice: Contaminated clothing should be removed immediately and decontaminated before reuse.[1] Do not wear sandals or open-toed shoes in the laboratory.[10]

4. Respiratory Protection: When Engineering Controls are Insufficient

  • Rationale: The potential for respiratory irritation means that inhalation of vapors or aerosols must be avoided.[6][7]

  • Recommendation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][11] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, a respirator may be necessary.[2] The specific type of respirator and cartridge should be selected based on a formal risk assessment.

Operational and Disposal Plans

Safe Handling Procedures:

  • Always handle this chemical in a designated area, away from incompatible materials such as strong oxidizing agents and acids.[1]

  • Avoid generating aerosols or dust.

  • Use the smallest quantity of the chemical necessary for the experiment.

  • Ensure all containers are clearly labeled.

  • Do not eat, drink, or smoke in the laboratory.[10]

Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.

  • Place the absorbed material into a sealed, labeled container for disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Waste Disposal:

  • Dispose of waste containing this compound in accordance with local, state, and federal regulations.[1]

  • Waste materials may be classified as hazardous and require specialized disposal procedures.

Summary of Personal Protective Equipment
Task Required PPE
Weighing and preparing solutions Nitrile gloves, safety goggles, laboratory coat.
Conducting reactions Nitrile gloves, safety goggles, laboratory coat (in a fume hood).
Work-up and purification Nitrile gloves, safety goggles with face shield, laboratory coat, chemically resistant apron (if splash potential is high).
Handling large quantities (>50g) Double nitrile gloves, safety goggles with face shield, chemically resistant apron or coveralls.
Cleaning spills Nitrile gloves, safety goggles, appropriate respiratory protection (if required by assessment), protective clothing.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Level Start Start: Plan to use This compound Scale Scale of Operation? Start->Scale Procedure Procedure Hazard? Scale->Procedure < 50g Max_PPE Maximum PPE: - Double Gloves - Face Shield & Goggles - Coveralls - Consider Respirator Scale->Max_PPE > 50g Basic_PPE Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat Procedure->Basic_PPE Low Splash Potential (e.g., weighing) Enhanced_PPE Enhanced PPE: - Add Face Shield - Chemically Resistant Apron Procedure->Enhanced_PPE High Splash Potential (e.g., work-up)

Caption: Decision workflow for selecting appropriate PPE.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their experimental work.

References

  • Synquest Labs. 4-(Diethylamino)
  • Apollo Scientific. (2022-05-15).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 82735, 4-(Diethylamino)-2-butyn-1-ol. PubChem.
  • ECHEMI. (2019-07-15). 4-(Dimethylamino)
  • Sigma-Aldrich. (2024-09-07). 2-(Diethylamino)
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 413857, this compound. PubChem.
  • Fisher Scientific.
  • ResearchGate. (2025-12-12). Acetylenic alcohols as inhibitors of iron acid corrosion.
  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?.
  • Safety Data Sheet.
  • Military Medical Science Letters. (2016-12-16).
  • Fisher Scientific. (2010-09-16). 1,2-Bis(dimethylamino)
  • Sigma-Aldrich. (2024-09-06). 2-(Dimethylamino)
  • ResearchGate. Acetylenic alcohols and diols & their and toxicity.
  • ACS Publications. (2023-11-09).
  • Sigma-Aldrich. (2025-11-06).
  • Santa Cruz Biotechnology. 4-(Dimethylamino)
  • University of California, Riverside.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10855427, 4-(Dimethylamino)butan-2-ol. PubChem.
  • Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • ECHEMI. 2-(DiMethylaMino)
  • St. Emlyn's. (2024-12-02). Toxic alcohol poisoning: What do we know about fomepizole, methanol and ethylene glycol?.
  • National Center for Biotechnology Information. Synthesis of vinyl-substituted alcohols using acetylene as a C2 building block. PMC.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Dimethylamino)but-2-yn-1-ol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(Dimethylamino)but-2-yn-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.